molecular formula C17H34N4O8 B15541899 N-(Azido-PEG3)-NH-PEG3-acid

N-(Azido-PEG3)-NH-PEG3-acid

Número de catálogo: B15541899
Peso molecular: 422.5 g/mol
Clave InChI: CDPBBXHRNSHWQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Azido-PEG3)-NH-PEG3-acid is a useful research compound. Its molecular formula is C17H34N4O8 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBBXHRNSHWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. Its defining feature is the presence of two distinct reactive functionalities at opposite ends of a flexible, hydrophilic PEG spacer: a terminal azide group and a carboxylic acid. This orthogonal reactivity allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the development of complex biomolecular structures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts and Chemical Properties

This compound is a water-soluble molecule that serves as a bridge, covalently connecting two molecular entities. Its structure consists of two PEG3 (triethylene glycol) units linked by a secondary amine, with terminal azide and carboxylic acid groups. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups provide the basis for its utility in bioconjugation.

The key functionalities are:

  • Azide Group (-N₃): This group is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of an alkyne-modified molecule.

  • Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amine groups (-NH₂) on biomolecules like proteins, peptides, or small molecule ligands. This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), forms a stable amide bond.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₁₇H₃₄N₄O₈
Molecular Weight 422.48 g/mol
CAS Number 2183440-72-2
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions -20°C
Appearance White to off-white solid or oil

Applications in Drug Development

The unique bifunctional nature of this compound makes it particularly well-suited for applications where two different molecular components need to be joined with precision.

PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for this linker. The synthetic strategy typically involves:

  • Amide Coupling: The carboxylic acid end of the linker is reacted with an amine-functionalized ligand for either the target protein or the E3 ligase.

  • Click Chemistry: The azide end of the resulting conjugate is then reacted with an alkyne-functionalized version of the second ligand.

The PEG component of the linker provides the necessary flexibility and length to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Target_Protein->PROTAC Ub_Target Ubiquitinated Target Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Recruits Ub->Target_Protein Transfer Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to attach the payload to the antibody. For instance, the carboxylic acid can be coupled to lysine residues on the antibody surface. Subsequently, an alkyne-modified drug payload can be attached to the azide-functionalized antibody via click chemistry.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound. These protocols are based on standard procedures for similar bifunctional linkers and should be optimized for specific applications.

General Experimental Workflow

The use of a heterobifunctional linker like this compound follows a sequential conjugation strategy. This ensures that the two distinct molecules are attached to the correct ends of the linker without cross-reactivity.

Experimental_Workflow Start This compound + Molecule A (Amine-functionalized) Step1 Amide Bond Formation (EDC, NHS) Start->Step1 Intermediate Azide-Linker-Molecule A Step1->Intermediate Purification1 Purification Intermediate->Purification1 Step2 Click Chemistry (e.g., CuAAC with Alkyne-functionalized Molecule B) Final_Product Molecule B-Linker-Molecule A Step2->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Step2

Sequential conjugation workflow.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (Molecule A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer or an appropriate organic solvent (e.g., DMF) to a final concentration of 10 mg/mL.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same solvent.

    • Dissolve the amine-containing Molecule A in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 1.5- to 2-fold molar excess of EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Add the solution of the amine-containing Molecule A to the activated linker solution. A 1.2- to 1.5-fold molar excess of the amine relative to the linker is a good starting point for optimization.

    • If the activation was performed in an organic solvent, ensure the final solvent concentration is compatible with Molecule A. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized conjugate using an appropriate chromatography method (e.g., HPLC, SEC) to remove excess reagents and unreacted starting materials.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized conjugate (from Protocol 1)

  • Alkyne-containing molecule (Molecule B)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Reaction solvent (e.g., a mixture of water and t-butanol, or DMSO)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized conjugate and the alkyne-containing Molecule B in the chosen reaction solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and TBTA (e.g., 10 mM in DMSO).

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized conjugate and a slight molar excess (e.g., 1.2 equivalents) of the alkyne-containing Molecule B.

    • Add the TBTA solution to the mixture (final concentration ~100 µM).

    • Add the CuSO₄ solution (final concentration ~50 µM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~500 µM).

    • Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate chromatography method to remove the copper catalyst, excess reagents, and any unreacted starting materials.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the streamlined synthesis of complex and potent biomolecular constructs like PROTACs and ADCs. The detailed protocols provided in this guide offer a solid foundation for the successful application of this linker in a variety of innovative research and development projects. As with any chemical synthesis, optimization of the reaction conditions for each specific application is crucial to achieving high yields and purity of the final conjugate.

An In-depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-NH-PEG3-acid is a hydrophilic, heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation. The molecule's architecture, featuring a terminal azide, a terminal carboxylic acid, and an internal secondary amine, offers a versatile platform for the sequential or orthogonal conjugation of biomolecules.[3][4] This document serves as a technical resource for researchers, providing the necessary data and methodologies to effectively utilize this linker in the synthesis of complex bioconjugates and innovative drug delivery systems.

Core Structure and Functional Properties

This compound is a polyethylene glycol (PEG)-based linker characterized by a discrete chain length of six ethylene glycol units, interrupted by a central secondary amine. The molecule is flanked by two distinct reactive functionalities: a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group.[1]

  • Azide Group: This functionality serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and biocompatibility, enabling the stable ligation of the linker to alkyne-modified molecules.[2][5]

  • Carboxylic Acid Group: The terminal carboxyl group is readily reactive with primary amines on biomolecules (such as lysine residues on proteins) to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, often employing activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[3][6]

  • Secondary Amine Group: The internal secondary amine provides an additional point of conjugation, reactive towards activated esters such as NHS esters.[3] This allows for a three-dimensional expansion of the molecular construct.

  • PEG Spacer: The polyethylene glycol backbone imparts hydrophilicity to the molecule, which can enhance the aqueous solubility and reduce the aggregation of the resulting bioconjugate.[7][8] The flexibility and defined length of the PEG chain are critical for optimizing the spatial orientation and efficacy of the conjugated moieties, particularly in the context of PROTACs where it influences the formation of a stable ternary complex.[9]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers.

Property Value Reference(s)
Chemical Formula C₁₇H₃₄N₄O₈[1][3]
Molecular Weight 422.5 g/mol [1][3]
CAS Number 2183440-72-2[1][3][10]
Appearance White to off-white solid or oil[11]
Purity Typically ≥95% or ≥98%[1][3]
Solubility Soluble in Water, DMSO, DMF[3]
Storage Conditions -20°C, stored under inert gas[3]
Cleavability Non-cleavable[1]

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in the development of complex therapeutic modalities.

  • PROTACs: This linker is extensively used in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][5] The linker's length and flexibility are crucial for facilitating the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): In the realm of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody.[7][8] The hydrophilicity imparted by the PEG spacer can improve the pharmacokinetic profile of the ADC.[8]

  • Bioconjugation: More broadly, it is employed in various bioconjugation applications to link proteins, peptides, and other biomolecules for research and diagnostic purposes.[4]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule (Molecule-NH₂).

Materials:

  • This compound

  • Molecule-NH₂ (e.g., protein, peptide, or amine-functionalized small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS/sulfo-NHS (e.g., 100 mM) in Activation Buffer or anhydrous DMSO immediately before use.

    • Dissolve/dialyze Molecule-NH₂ into the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and NHS/sulfo-NHS in Activation Buffer.

    • The final concentration of the linker should be in the low millimolar range.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the solution of Molecule-NH₂. A 5- to 20-fold molar excess of the activated linker over the amine-containing molecule is a recommended starting point for optimization.

    • The reaction pH should be between 7.2 and 7.5 for efficient coupling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or reverse-phase HPLC, depending on the nature of the conjugate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide terminus of the linker (or a molecule already conjugated to the linker) to an alkyne-containing molecule (Molecule-Alkyne).

Materials:

  • Azide-functionalized molecule (e.g., this compound or its conjugate)

  • Alkyne-functionalized molecule (Molecule-Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4, or other suitable buffer

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable solvent like DMF or DMSO.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the Reaction Buffer. A slight molar excess (1.1 to 1.5-fold) of one component may be used to drive the reaction to completion.

    • The final reaction concentration of the reactants is typically in the range of 1-10 mM.

  • Catalyst Preparation:

    • In a separate tube, prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is common. Let this mixture stand for a few minutes.

  • Initiation of Click Reaction:

    • Add the copper/THPTA premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically 50-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Seal the reaction vial and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reverse-phase HPLC) to remove the catalyst and unreacted starting materials.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->TernaryComplex Recruited Ub Ubiquitin Ub->E2 Proteasome Proteasome PolyUbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Two-Step Bioconjugation

Bioconjugation_Workflow start Start linker This compound start->linker edc_nhs EDC / NHS Activation linker->edc_nhs moleculeA Molecule A (Primary Amine) amide_coupling Amide Bond Formation moleculeA->amide_coupling edc_nhs->amide_coupling intermediate Intermediate Conjugate (Azide-Linker-Molecule A) amide_coupling->intermediate purify1 Purification Step 1 intermediate->purify1 cuaac CuAAC 'Click' Reaction purify1->cuaac moleculeB Molecule B (Alkyne) moleculeB->cuaac final_conjugate Final Bioconjugate cuaac->final_conjugate purify2 Purification Step 2 final_conjugate->purify2 end End purify2->end

Caption: Sequential conjugation using this compound.

Conclusion

This compound is a potent and versatile chemical tool for advanced bioconjugation and drug development. Its well-defined structure, incorporating three distinct reactive handles, allows for the precise and controlled assembly of complex biomolecular architectures. The hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the full potential of this linker in their efforts to create next-generation targeted therapeutics and diagnostics.

References

Navigating the Solubility of N-(Azido-PEG3)-NH-PEG3-acid in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(Azido-PEG3)-NH-PEG3-acid, a heterobifunctional linker essential for advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document synthesizes information from structurally analogous molecules and fundamental chemical principles to offer a robust predictive analysis. Furthermore, it provides detailed experimental protocols to empower researchers to determine precise solubility parameters in their specific aqueous buffer systems.

Core Concepts: Understanding the Physicochemical Drivers of Solubility

This compound is a versatile linker featuring a terminal azide group for "click chemistry" applications and a terminal carboxylic acid for amide bond formation. Its solubility is governed by the interplay of its structural components:

  • Polyethylene Glycol (PEG) Chains: The presence of two hydrophilic PEG3 spacers significantly contributes to the molecule's affinity for aqueous environments. The ether oxygens in the PEG backbone form hydrogen bonds with water, enhancing its solubility.[1][2]

  • Terminal Carboxylic Acid: This functional group is the primary determinant of the compound's pH-dependent solubility. At acidic pH values (below its pKa), the carboxylic acid is protonated (-COOH), rendering it less polar and reducing its aqueous solubility. Conversely, at neutral to alkaline pH values (above its pKa), it becomes deprotonated (-COO⁻), forming a carboxylate salt that is significantly more soluble in water.[3][4]

  • Azide and Amine Groups: The terminal azide group and the internal secondary amine are polar functionalities that also contribute favorably to the overall aqueous solubility of the molecule.

Therefore, while the compound is generally described as water-soluble, its practical utility in various aqueous buffers is critically dependent on the pH of the solution.[5]

Predicted Solubility Profile in Aqueous Buffers

While precise quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the principles outlined above. For many PEG-acid derivatives, significant solubility is achieved at concentrations relevant for most bioconjugation reactions (e.g., in the mM range), provided the pH is appropriately controlled.

Table 1: Predicted Qualitative Solubility of this compound in Common Aqueous Buffers

Buffer SystempH RangePredicted SolubilityRationale
Acetate Buffer 3.6 - 5.6Low to Moderate At or below the pKa of the carboxylic acid, the compound will be largely in its less soluble, protonated form. Solubility will increase as the pH approaches and surpasses the pKa.
Phosphate-Buffered Saline (PBS) 7.2 - 7.4High At this physiological pH, the carboxylic acid is deprotonated, maximizing its interaction with water and leading to good solubility.
HEPES Buffer 6.8 - 8.2High Similar to PBS, the buffer's pH range ensures the carboxylic acid group is in its soluble, deprotonated state.
Bicarbonate/Carbonate Buffer 9.2 - 10.7High At this alkaline pH, the carboxylic acid will be fully deprotonated, ensuring high aqueous solubility. However, the stability of other molecules in the conjugation reaction at high pH should be considered.
Tris Buffer 7.5 - 9.0High (with caution) While the pH is favorable for solubility, Tris contains a primary amine that can compete with the target molecule in conjugation reactions involving the carboxylic acid group (e.g., EDC/NHS chemistry).

Note: This table provides a predictive assessment. For all applications, experimental verification of solubility at the desired concentration and specific buffer conditions is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

The "Saturation Shake-Flask" (SSF) method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound. The following protocol is adapted for this compound and provides a reliable framework for obtaining quantitative data.[6]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Selected aqueous buffer(s) (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with aqueous solutions)

  • Validated analytical method for quantification (e.g., HPLC-CAD, HPLC-ELSD, or a suitable derivatization/spectrophotometric method)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial. "Excess" means that undissolved solid should be clearly visible after the addition of the buffer. A starting point could be 5-10 mg of the compound.

    • Accurately add a known volume of the desired aqueous buffer to the vial (e.g., 1.0 mL).

    • Prepare at least three replicates for each buffer condition.

  • Equilibration:

    • Securely cap the vials to prevent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. For PEG derivatives, this can take between 24 to 48 hours. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a syringe filter to remove any remaining microparticulates. This yields a saturated solution.

    • Accurately dilute the filtered supernatant with the same buffer to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method.

    • Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

  • Data Presentation:

    • Report the solubility in standard units such as mg/mL or mM at the specified temperature and pH.

Visualization of Solubility Factors

The interplay between the compound's chemical properties and the buffer environment dictates its solubility. The following diagram illustrates these critical relationships.

G cluster_compound This compound Properties cluster_buffer Aqueous Buffer Conditions cluster_state Molecular State in Solution cluster_result Resulting Solubility Compound Carboxylic Acid Group (-COOH) Protonated Protonated State (-COOH) Less Polar Deprotonated Deprotonated State (-COO⁻) Charged / More Polar PEG Hydrophilic PEG Chains HighSol High Aqueous Solubility PEG->HighSol promotes pH Buffer pH pH->Protonated Low pH (< pKa) pH->Deprotonated High pH (> pKa) Temp Temperature Temp->HighSol influences Salts Buffer Salts / Ionic Strength Salts->HighSol influences LowSol Low Aqueous Solubility Protonated->LowSol Deprotonated->HighSol

Caption: Factors influencing the aqueous solubility of PEG-acid derivatives.

References

A Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule is designed for the precise and stable connection of two molecular entities, leveraging two distinct reactive functionalities at either end of a flexible polyethylene glycol (PEG) spacer.

Core Molecular Properties

This compound is a heterobifunctional linker that possesses a terminal azide group and a carboxylic acid group. The azide functionality allows for bioorthogonal conjugation via "click chemistry," a highly efficient and specific reaction. The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds. The polyethylene glycol (PEG) backbone enhances the solubility and biocompatibility of the resulting conjugate.

PropertyValueSource(s)
Molecular Weight 422.48 g/mol [1]
Chemical Formula C₁₇H₃₄N₄O₈[1][2]
Purity >95%[1][2]
CAS Number 2183440-72-2[1]
Functional Group 1 Azide[2]
Functional Group 2 Carboxylic Acid[2]
Solubility Soluble in Water, DMSO, and DMF[3]
Storage Recommended at -20°C[3]

Mechanism of Action and Signaling Pathway

This compound serves as a bridge, connecting two molecules of interest. A common application is in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a monoclonal antibody to a cytotoxic payload. The general mechanism involves a two-step conjugation process:

  • Amine Coupling: The carboxylic acid end of the linker is activated (e.g., using EDC and NHS) and then reacted with a primary amine, such as the lysine residues on an antibody.

  • Azide-Alkyne Click Chemistry: The azide end of the linker is then available to react with a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage.

cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry Antibody Antibody Activated_Linker NHS-activated Linker Antibody->Activated_Linker Lysine Amine Attack Linker_Acid This compound Linker_Acid->Activated_Linker EDC/NHS Activation Antibody_Linker Antibody-Linker Conjugate Activated_Linker->Antibody_Linker ADC Antibody-Drug Conjugate Antibody_Linker->ADC CuAAC or SPAAC Alkyne_Payload Alkyne-modified Payload Alkyne_Payload->ADC cluster_workflow Bioconjugation Experimental Workflow Start Start Prepare_Antibody Prepare Antibody Solution Start->Prepare_Antibody Activate_Linker Activate Linker with EDC/NHS Prepare_Antibody->Activate_Linker Conjugate_to_Antibody Conjugate Linker to Antibody Activate_Linker->Conjugate_to_Antibody Quench_Reaction Quench Reaction Conjugate_to_Antibody->Quench_Reaction Purify_Antibody_Linker Purify Antibody-Linker Conjugate Quench_Reaction->Purify_Antibody_Linker Prepare_Click_Reagents Prepare Alkyne-Payload and Click Reagents Purify_Antibody_Linker->Prepare_Click_Reagents Click_Reaction Perform Click Chemistry Reaction Prepare_Click_Reagents->Click_Reaction Purify_Final_Conjugate Purify Final ADC Click_Reaction->Purify_Final_Conjugate End End Purify_Final_Conjugate->End

References

A Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Azido-PEG3)-NH-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) linker crucial for the development of advanced bioconjugates. This document details its chemical properties, commercial availability, and core applications in drug development, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and diagrams of relevant signaling pathways are provided to support researchers in utilizing this versatile molecule.

Core Properties and Commercial Availability

This compound is a chemical tool that features a terminal azide group and a terminal carboxylic acid, separated by a flexible PEG spacer. The azide group allows for "click chemistry" reactions, while the carboxylic acid can be activated to react with primary amines.

Quantitative Data from Commercial Suppliers

The following table summarizes key quantitative data for this compound and its common salt form available from various commercial suppliers.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
BroadPharm This compound HCl saltBP-239572183440-72-2C₁₇H₃₄N₄O₈422.5>98%[1]
Precise PEG This compoundAG-71532183440-72-2C₁₇H₃₄N₄O₈422.48>96%[2]
Creative Biolabs This compoundADC-L-4452183440-72-2C₁₇H₃₄N₄O₈422.5>95%

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable linker in the construction of complex therapeutic molecules. The PEG spacer enhances solubility and can reduce the immunogenicity of the final conjugate.[3]

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to lysine residues on the antibody surface, while the azide group can be reacted with an alkyne-modified drug payload via click chemistry.

Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, this linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following are representative protocols for the two-step bioconjugation strategy using this compound. These protocols are based on established methodologies for similar linkers and may require optimization for specific applications.

Protocol 1: Amine Coupling via NHS Ester Activation

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule (e.g., an antibody).

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Activation of the Linker:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5-fold molar excess of both NHS and EDC to the linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the amine-containing molecule at a desired molar ratio (e.g., 10-20 fold molar excess of linker to antibody).

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-20 mM to stop the reaction.

    • Purify the resulting azide-functionalized conjugate using an appropriate chromatography method to remove excess linker and reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the azide-functionalized molecule from Protocol 1 with an alkyne-containing molecule (e.g., a drug payload).

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a premix of CuSO₄ and THPTA in the Reaction Buffer.

  • Conjugation Reaction:

    • To the azide-functionalized molecule in the Reaction Buffer, add the alkyne-containing molecule (typically a 3- to 5-fold molar excess).

    • Add the CuSO₄/THPTA premix, followed by freshly prepared sodium ascorbate to initiate the reaction.

  • Incubation and Purification:

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the final bioconjugate using a suitable chromatography method to remove excess reagents and byproducts.

Signaling Pathways and Mechanisms of Action

The bioconjugates synthesized using this compound exert their therapeutic effects through specific cellular pathways.

Antibody-Drug Conjugate (ADC) Internalization and Payload Delivery

ADCs deliver a cytotoxic payload to cancer cells by targeting a specific cell surface antigen.[4][] The general mechanism involves:

  • Binding: The antibody component of the ADC binds to the target antigen on the cancer cell surface.

  • Internalization: The ADC-antigen complex is internalized into the cell, often via receptor-mediated endocytosis.[]

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: Inside the lysosome, the antibody is degraded, and the linker may be cleaved, releasing the cytotoxic payload.

  • Cell Death: The payload then acts on its intracellular target (e.g., DNA or microtubules), leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Cancer_Cell Cancer_Cell ADC->Cancer_Cell 1. Binding Endosome Endosome Cancer_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Workflow of ADC internalization and subsequent payload-induced apoptosis.

PROTAC-Mediated Protein Degradation

PROTACs utilize the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.[2][6][7] The key steps are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6][8][9]

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, creating a polyubiquitin chain.[1][7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][9]

  • Recycling: The PROTAC molecule is released and can induce the degradation of another POI molecule.[8]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC 4. Recycling Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination 1. Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Proteasome->Degradation 3. Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation via the UPS.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Core Principles of Click Chemistry

Click chemistry has transformed the landscape of bioconjugation, drug development, and materials science by providing a set of reactions that are rapid, efficient, and highly specific.[1] The philosophy behind click chemistry is centered on modular reactions that offer high yields and generate only benign byproducts.[1] The cornerstone of this field is the azide-alkyne cycloaddition, a powerful method for covalently linking molecules, even within complex biological environments.[1][2] A critical feature of this chemistry is its bioorthogonality; the azide and alkyne reactive groups are inert to the vast majority of functional groups found in biological systems, which prevents undesirable side reactions.[1] This guide delves into the fundamentals of click chemistry, with a specific focus on the application of azide-polyethylene glycol (PEG) linkers, exploring the primary reaction types, quantitative data, and detailed experimental protocols.

The Role and Advantages of Azide-PEG Linkers

Azide-PEG linkers are essential for applying click chemistry to biological systems.[1] The azide group (-N₃) functions as the bioorthogonal handle for the click reaction, while the polyethylene glycol (PEG) component, a hydrophilic and biocompatible polymer, provides several significant advantages:[1][2]

  • Enhanced Solubility : PEGylation significantly increases the water solubility of hydrophobic molecules, a crucial attribute for biological and pharmaceutical applications.[1][3][4]

  • Improved Pharmacokinetics : In drug delivery, PEG linkers can enhance the stability and extend the circulation half-life of therapeutic molecules.[1][3][5][6]

  • Reduced Steric Hindrance : The flexible PEG chain acts as a spacer, which minimizes steric interference between the conjugated molecules and helps preserve their biological activity.[1][7]

  • Lowered Immunogenicity : The PEG chain can shield the conjugated molecule from the host's immune system, reducing potential immune responses.[3][4]

These properties make azide-PEG linkers highly valuable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[8][9][10][11]

Core Mechanisms: CuAAC vs. SPAAC

The azide-alkyne cycloaddition is primarily performed through two distinct modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, renowned for its exceptional speed and efficiency.[1] It involves the reaction between a terminal alkyne and an azide, which is catalyzed by a copper(I) species.[1][12] The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1][12] This reaction is highly regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][12]

Despite its high efficiency, the inherent cytotoxicity of the copper catalyst can be a limitation for applications in living cells.[1] To mitigate this, copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA have been developed. These ligands stabilize the Cu(I) catalyst, which reduces its toxicity and can improve reaction rates.[1]

G cluster_0 CuAAC Reaction A Molecule-Alkyne C 1,4-Triazole Conjugate A->C B Azide-PEG-Molecule B->C Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->C Catalyzes

Caption: General scheme of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition was developed as a copper-free alternative.[1][13] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][7] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[1][13]

While generally slower than CuAAC, SPAAC is highly biocompatible and has become the preferred method for labeling molecules in living cells and whole organisms.[1][7] The reaction rate is highly dependent on the specific structure of the cyclooctyne used.[1]

G cluster_1 SPAAC Reaction D Strained Alkyne-Molecule (e.g., DBCO) F Triazole Conjugate D->F E Azide-PEG-Molecule E->F Strain Ring Strain Strain->F Drives Reaction

Caption: General scheme of the SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed against the requirement for biocompatibility.[1]

Table 1: Comparison of CuAAC and SPAAC Reactions

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) is required.[1]No catalyst needed.[1][13]
Biocompatibility Limited by copper cytotoxicity, though ligands can mitigate this.[1]Excellent; widely used for in vivo and live-cell applications.[1][7]
Typical Reaction Time Fast, often complete in minutes to a few hours.[14]Slower than CuAAC, typically 2-12 hours, but can be longer.[13][14]
Second-Order Rate Constant (k) 10 to 10⁴ M⁻¹s⁻¹[15]10⁻³ to 1 M⁻¹s⁻¹ (Varies significantly with cyclooctyne structure).[16]
Primary Application In vitro bioconjugation, materials science, drug discovery.[11]Live-cell imaging, in vivo studies, surface functionalization.[1][13]
Reactants Terminal Alkyne + Azide[1]Strained Cyclooctyne + Azide[1]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Cyclooctyne ReagentAzide PartnerRate Constant (k) in M⁻¹s⁻¹
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 0.3[7]
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.05 - 0.1[16]
Biarylazacyclooctynone (BARAC)Benzyl Azide~0.9[17]
DIBACAzido-sugar on cell surface1.2 x 10⁻³[16]

Note: Reaction rates are influenced by solvent, temperature, and the specific azide structure.

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-functionalized molecule to an azide-PEG linker.

Materials:

  • Azide-PEG-Linker (e.g., Azide-PEG-NHS ester)

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)[12]

  • Sodium Ascorbate (NaAsc) stock solution (1 M in deionized water, prepare fresh )[12]

  • Cu(I)-stabilizing ligand (e.g., THPTA) stock solution (50 mM in deionized water)[12]

  • Reaction Buffer/Solvent (e.g., PBS pH 7.4, or a mixture like t-BuOH/H₂O)[11]

Procedure:

  • Preparation of Reactants :

    • Dissolve the alkyne-functionalized molecule (1.0 equivalent) and the Azide-PEG-Linker (1.1-1.5 equivalents) in the chosen reaction buffer to the desired final concentration (typically 1-10 mM).[12]

  • Degassing :

    • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

  • Catalyst Preparation and Addition :

    • In a separate tube, prepare a catalyst premix by combining the CuSO₄ stock solution (0.05-0.1 equivalents) and the THPTA ligand stock solution (0.25-0.5 equivalents, maintaining a 5:1 ligand-to-copper ratio).[11][18]

    • Add the catalyst premix to the degassed reaction mixture.

  • Reaction Initiation :

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the mixture.[12] The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Incubation and Monitoring :

    • Seal the reaction vessel and allow it to proceed at room temperature with gentle stirring.

    • Monitor the reaction progress using appropriate analytical techniques like LC-MS or HPLC. Reactions are often complete within 1-4 hours.[11]

  • Work-up and Purification :

    • Once complete, the product can be purified. For biomolecules, purification methods may include dialysis (using a buffer with EDTA to remove copper), size-exclusion chromatography, or HPLC.[18]

Protocol 2: General Procedure for SPAAC-Mediated Live-Cell Labeling

This protocol outlines the metabolic labeling of cell-surface glycans with an azide-modified sugar, followed by conjugation to a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified sugar precursor (e.g., Ac₄ManNAz) for metabolic labeling[13]

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye

  • Anhydrous DMSO for stock solutions

Procedure:

  • Metabolic Labeling :

    • Culture cells of interest under standard conditions.

    • Supplement the culture medium with 25-50 µM of the azide-sugar precursor (e.g., Ac₄ManNAz).[13]

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azide groups onto cell-surface glycans.[13]

  • Cell Preparation :

    • Gently wash the cells three times with warm PBS to remove any unincorporated azide-sugar.[13]

  • SPAAC Reaction :

    • Prepare a solution of the DBCO-functionalized dye in PBS or cell culture medium. A final concentration of 5-25 µM is a typical starting point.

    • Add the DBCO-dye solution to the washed cells.

  • Incubation :

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Washing and Analysis :

    • Wash the cells three times with PBS to remove the unreacted DBCO-dye.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualization of Workflows and Logical Relationships

G cluster_0 Logical Choice: CuAAC vs. SPAAC Start Bioconjugation Goal Decision Is the system sensitive to copper? Start->Decision CuAAC Use CuAAC (in vitro, materials) Decision->CuAAC No SPAAC Use SPAAC (live cells, in vivo) Decision->SPAAC Yes Result Successful Conjugate CuAAC->Result SPAAC->Result

Caption: Decision workflow for selecting a click chemistry method.

G cluster_1 Workflow for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry A 1. Modify Antibody with Alkyne Groups C 3. Perform CuAAC Reaction (Antibody-Alkyne + Drug-Azide-PEG) A->C B 2. Synthesize Drug-Azide-PEG Linker Construct B->C D 4. Purification (e.g., Size Exclusion Chromatography) C->D E 5. Characterization (e.g., DAR, Purity) D->E F Final ADC Product E->F

Caption: Workflow for Antibody-Drug Conjugate synthesis.

Conclusion

Click chemistry, particularly the azide-alkyne cycloaddition in concert with azide-PEG linkers, offers a powerful and versatile platform for the precise chemical modification of molecules.[1] The selection between the rapid and efficient CuAAC for in vitro work and the highly biocompatible SPAAC for live-cell and in vivo studies enables researchers to customize their bioconjugation strategy to meet specific experimental needs.[1] The inherent advantages conferred by the PEG component—enhanced solubility, improved stability, and reduced steric hindrance—further solidify the role of these linkers as indispensable tools in modern drug development, diagnostics, and biomedical research.

References

The Stealth Cloak: A Technical Guide to the Role of PEG Spacers in Reducing Immunogenicity of Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of biotherapeutics has revolutionized the treatment of numerous diseases. However, their clinical success is often challenged by their inherent immunogenicity, which can lead to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect, alter drug clearance, and in some cases, induce serious adverse events.[1][2] Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains to a biotherapeutic, has emerged as a cornerstone strategy to mitigate these immune responses. This in-depth technical guide elucidates the multifaceted role of PEG spacers in reducing immunogenicity, providing a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols for assessment.

Core Mechanisms of PEGylation in Attenuating Immunogenicity

The primary mechanism by which PEGylation reduces the immunogenicity of biotherapeutics is through the formation of a hydrophilic, flexible, and dynamic "cloud" around the molecule.[1][3] This steric shield physically masks the protein's surface, hindering its recognition by the immune system.[1][2] The key mechanisms are detailed below.

Steric Hindrance and Epitope Masking

The most significant contribution of PEGylation to reducing immunogenicity is the physical masking of antigenic epitopes on the protein surface.[1][2] This steric barrier limits the access of B-cell receptors and antibodies to their cognate epitopes, thereby inhibiting the initiation of a humoral immune response.[1][3]

Inhibition of Antigen Processing and Presentation

For a T-cell dependent immune response to be initiated, the biotherapeutic must be taken up by antigen-presenting cells (APCs), such as dendritic cells, and proteolytically degraded into smaller peptides. These peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to T-helper cells. PEGylation interferes with this critical pathway in several ways:

  • Reduced Uptake by APCs: The hydrophilic PEG chains reduce non-specific interactions with cell surfaces, leading to decreased uptake by APCs.[1][4][5]

  • Inhibition of Proteolytic Degradation: The PEG shield protects the protein from enzymatic degradation within the endolysosomal compartments of APCs.[1] This limits the generation of immunogenic peptides for MHC presentation.

A study comparing the T-cell reactivity of certolizumab pegol (a PEGylated Fab' fragment) and its non-PEGylated form demonstrated that the PEGylated version primed fewer T-cells.[4][5] This was attributed to the reduced internalization of the PEGylated molecule by dendritic cells.[4][5]

Prevention of Aggregation

Protein aggregates are potent triggers of immunogenicity.[1] PEGylation enhances the solubility and stability of biotherapeutics, significantly reducing their propensity to form aggregates.[1]

The following diagram illustrates the logical relationships of how PEGylation impacts a therapeutic protein to reduce its immunogenicity.

Therapeutic Protein Therapeutic Protein PEGylation PEGylation Therapeutic Protein->PEGylation Hydrated Steric Shield Hydrated Steric Shield PEGylation->Hydrated Steric Shield Increased Solubility & Stability Increased Solubility & Stability PEGylation->Increased Solubility & Stability Increased Hydrodynamic Size Increased Hydrodynamic Size PEGylation->Increased Hydrodynamic Size Masking of Antigenic Epitopes Masking of Antigenic Epitopes Hydrated Steric Shield->Masking of Antigenic Epitopes Reduced Proteolytic Degradation Reduced Proteolytic Degradation Hydrated Steric Shield->Reduced Proteolytic Degradation Reduced Uptake by APCs Reduced Uptake by APCs Hydrated Steric Shield->Reduced Uptake by APCs Reduced Aggregation Reduced Aggregation Increased Solubility & Stability->Reduced Aggregation Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Size->Reduced Renal Clearance Reduced Immunogenicity Reduced Immunogenicity Masking of Antigenic Epitopes->Reduced Immunogenicity Reduced Proteolytic Degradation->Reduced Immunogenicity Reduced Uptake by APCs->Reduced Immunogenicity Reduced Aggregation->Reduced Immunogenicity

Fig. 1: Mechanisms of PEGylation-mediated immunogenicity reduction.

Factors Influencing the Immunogenicity of PEGylated Proteins

While PEGylation is a powerful tool, the immunogenic potential of a PEGylated protein is not entirely eliminated and can be influenced by several factors.

Properties of the PEG Spacer
FactorInfluence on ImmunogenicityRationale
Molecular Weight Higher MW PEGs (>20 kDa) can be more immunogenic.[6][7]Larger PEGs have a higher likelihood of being recognized by the immune system. However, they also provide more effective shielding of protein epitopes.[8][9]
Architecture Branched PEGs may offer superior shielding compared to linear PEGs.[3][8][9]The three-dimensional structure of branched PEGs can more effectively mask the protein surface.
Chemistry The linker chemistry used for conjugation can influence immunogenicity.Certain linkers may be more susceptible to hydrolysis, leading to the release of the native, more immunogenic protein.
Properties of the Conjugated Protein

The intrinsic immunogenicity of the parent protein plays a crucial role. A highly immunogenic protein will likely remain immunogenic to some extent even after PEGylation.[10] The site and degree of PEGylation are also critical parameters that need to be optimized to achieve the desired balance between reduced immunogenicity and retained biological activity.

Quantitative Assessment of Reduced Immunogenicity

The reduction in immunogenicity following PEGylation can be quantified through various in vitro and in vivo assays.

ParameterAssayTypical Observation with PEGylation
Anti-Drug Antibody (ADA) Titer ELISA, Surface Plasmon Resonance (SPR)Significant reduction in the titer of anti-protein and anti-PEG antibodies.
T-cell Proliferation T-cell proliferation assayDecreased proliferation of drug-specific T-cells.
Cytokine Release Cytokine release assays (e.g., ELISpot, Luminex)Altered cytokine profile, often with a reduction in pro-inflammatory cytokines.
In vivo Clearance Pharmacokinetic studies in animal modelsProlonged plasma half-life and reduced clearance rate.

For example, a study on a PEGylated version of the enzyme uricase (Krystexxa) showed that while 38% of patients developed anti-PEG antibodies after a single injection, this was a significant improvement over the high immunogenicity of the unmodified enzyme.[11]

Experimental Protocols for Immunogenicity Assessment

A thorough assessment of the immunogenicity of a PEGylated biotherapeutic requires a multi-tiered approach.

In Vitro Assays

Principle: ELISA is a plate-based assay used to detect and quantify antibodies against the therapeutic protein or the PEG moiety. A common format is the bridging ELISA.

Detailed Methodology:

  • Coating: Coat microtiter plates with the PEGylated therapeutic protein.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Sample Incubation: Add diluted serum or plasma samples from treated subjects to the wells and incubate.

  • Washing: Wash the plates to remove unbound antibodies.

  • Detection: Add a biotinylated version of the PEGylated therapeutic and a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a TMB substrate solution and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of ADA present.

The following workflow illustrates the key steps in an anti-drug antibody ELISA.

Start Start Coat Plate Coat Plate Start->Coat Plate Block Plate Block Plate Coat Plate->Block Plate Add Sample Add Sample Block Plate->Add Sample Incubate Incubate Add Sample->Incubate Wash Wash Incubate->Wash Add Biotinylated Drug Add Biotinylated Drug Wash->Add Biotinylated Drug Incubate2 Incubate Add Biotinylated Drug->Incubate2 Wash2 Wash Incubate2->Wash2 Add Streptavidin-HRP Add Streptavidin-HRP Wash2->Add Streptavidin-HRP Incubate3 Incubate Add Streptavidin-HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add Substrate Add Substrate Wash3->Add Substrate Read Plate Read Plate Add Substrate->Read Plate End End Read Plate->End

Fig. 2: Workflow for a bridging ELISA for ADA detection.

Principle: SPR is a label-free technique that measures the binding kinetics and affinity of ADAs to the PEGylated drug.

Detailed Methodology:

  • Ligand Immobilization: Covalently immobilize the PEGylated therapeutic onto a sensor chip.

  • Sample Injection: Inject the serum or plasma sample containing ADAs over the sensor surface.

  • Association/Dissociation: Monitor the change in the refractive index in real-time as ADAs bind (association) and then dissociate from the immobilized drug.

  • Regeneration: Inject a regeneration solution to remove bound ADAs.

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the ADAs.

In Vivo Studies

Principle: Animal studies are essential for assessing the immunogenicity of a PEGylated protein in a complex biological system.

General Study Design:

  • Animal Model: Select an appropriate animal model (e.g., mice, rabbits, or non-human primates).

  • Dosing Regimen: Administer the PEGylated and non-PEGylated protein to different groups of animals over a defined period.

  • Sample Collection: Collect blood samples at various time points.

  • Immunogenicity Assessment: Analyze the serum for ADAs using ELISA or SPR.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic profile of the therapeutic in the presence and absence of ADAs.

  • Clinical Observations: Monitor the animals for any adverse reactions.

The following diagram illustrates the typical workflow for an in vivo immunogenicity study.

cluster_0 Pre-clinical Phase cluster_1 Analysis Phase Animal Model Selection Animal Model Selection Dosing Dosing Animal Model Selection->Dosing Sample Collection Sample Collection Dosing->Sample Collection Clinical Observation Clinical Observation Dosing->Clinical Observation ADA Analysis ADA Analysis Sample Collection->ADA Analysis PK Analysis PK Analysis Sample Collection->PK Analysis Data Interpretation Data Interpretation ADA Analysis->Data Interpretation PK Analysis->Data Interpretation Clinical Observation->Data Interpretation

Fig. 3: Workflow for an in vivo immunogenicity assessment.

Conclusion

PEGylation is a clinically validated and highly effective strategy for reducing the immunogenicity of biotherapeutics. By creating a steric shield, PEG spacers mask epitopes, inhibit uptake and processing by APCs, and prevent aggregation. A thorough understanding of the factors influencing the immunogenicity of PEGylated proteins, coupled with a robust analytical strategy for its assessment, is critical for the successful development of safer and more effective biotherapeutics. This guide provides the foundational knowledge and practical methodologies for researchers and drug developers to navigate the complexities of immunogenicity in the context of PEGylated proteins.

References

A Novice Researcher's Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-(Azido-PEG3)-NH-PEG3-acid, a versatile tool in the field of bioconjugation.

Introduction

This compound is a heterobifunctional linker that has gained significant traction in the realm of bioconjugation and drug delivery. Its unique structure, featuring a terminal azide group, a secondary amine, and a terminal carboxylic acid, all connected by two polyethylene glycol (PEG) spacers, makes it an invaluable tool for covalently linking different molecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, specifically tailored for researchers new to the field.

The core utility of this linker lies in its ability to participate in two distinct and highly efficient chemical reactions. The carboxylic acid can form a stable amide bond with primary amines, a common functional group in proteins and other biomolecules, through a reaction often mediated by carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).[1][2] Simultaneously, the azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly specific and efficient formation of a stable triazole linkage with alkyne-containing molecules.[3][4] The inclusion of PEG chains enhances the solubility and biocompatibility of the resulting conjugates.[5]

Core Properties and Data Presentation

Understanding the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₇H₃₄N₄O₈[5][6]
Molecular Weight 422.48 g/mol [6]
Purity >96%[6]
Appearance White to off-white solid or oil
Solubility Soluble in Water, DMSO, DCM, DMF[7]
Storage Conditions Store at -20°C, sealed and dry[7]

Key Applications

The bifunctional nature of this compound lends itself to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where a potent cytotoxic drug (containing an alkyne group) can be attached to a monoclonal antibody (via its amine groups) to create a targeted therapeutic.[3]

  • Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging purposes.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.

  • PEGylation: The inherent PEG chains contribute to the overall PEGylation of the conjugated molecule, which can improve its pharmacokinetic properties by increasing its half-life and reducing immunogenicity.

Experimental Protocols

The following are detailed protocols for the two primary reactions involving this compound. These are intended as a starting point, and optimization may be necessary for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or hydroxylamine[8]

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.[1]

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO immediately before use.[9]

  • Activation of Carboxylic Acid:

    • In a reaction tube, mix this compound with a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS in Activation Buffer.[9]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[9]

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the amine-containing molecule solution. A 1.2 to 1.5-fold molar excess of the amine-containing molecule is a good starting point.[9]

    • Adjust the pH to 7.2-7.5 with Coupling Buffer if necessary.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.[1]

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide group of the linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: PBS or other suitable buffer

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.[3]

    • Prepare a 200 mM stock solution of THPTA ligand in water.[3]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[3]

    • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer (or DMSO/DMF for hydrophobic molecules).

  • Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[3]

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized molecule with the alkyne-containing molecule. A molar ratio of 1:4 to 1:10 (azide:alkyne) is a common starting point.[3]

    • Add the catalyst premix to the reaction mixture (e.g., 25 equivalents relative to the azide).[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[3]

    • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[4]

  • Purification:

    • The resulting conjugate can be purified by methods such as size-exclusion chromatography, dialysis, or precipitation, depending on the nature of the molecules involved.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation Buffer (pH 6.0) EDC_NHS EDC + NHS/sulfo-NHS EDC_NHS->Activated_Linker Conjugate Azide-functionalized Conjugate Activated_Linker->Conjugate Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Coupling Buffer (pH 7.2-7.5) Purification Desalting Column Conjugate->Purification Purified_Product Purified Conjugate Purification->Purified_Product

Caption: Workflow for amide bond formation using this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction Azide_Conjugate Azide-functionalized Conjugate Reaction_Mixture Reaction Mixture Azide_Conjugate->Reaction_Mixture Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reaction_Mixture CuSO4 CuSO₄ Catalyst_Premix Cu(I)-THPTA Complex CuSO4->Catalyst_Premix THPTA THPTA THPTA->Catalyst_Premix Catalyst_Premix->Reaction_Mixture Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Reaction_Mixture Final_Conjugate Final Triazole-linked Conjugate Reaction_Mixture->Final_Conjugate Room Temperature

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

Organic azides are energetic compounds and should be handled with care.[10] Always review the Safety Data Sheet (SDS) before use.[11] Key safety precautions include:

  • Storage: Store at low temperatures (e.g., -20°C) and protect from light, heat, shock, and friction.[10]

  • Handling: Use non-metal spatulas. Avoid contact with heavy metals, as this can form explosive metal azides.[10] Do not mix with strong acids, which can produce highly toxic and explosive hydrazoic acid.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[12]

  • Waste Disposal: Dispose of azide-containing waste according to institutional guidelines. Do not pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive salts.[13]

Conclusion

This compound is a powerful and versatile tool for novice and experienced researchers alike. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacers, enable the straightforward and efficient construction of complex bioconjugates. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently incorporate this linker into their experimental designs to advance their work in drug delivery, diagnostics, and fundamental biological research.

References

The Orthogonal Dance: A Technical Guide to the Reactivity of Azide and Carboxylic Acid Groups in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of molecular synthesis and bioconjugation, the azide and carboxylic acid functional groups perform as versatile and reliable partners. Their distinct yet complementary reactivities form the bedrock of numerous strategies in drug development, from peptide synthesis and small molecule assembly to the targeted delivery of therapeutics. This in-depth technical guide explores the core reactivity of these functional groups, providing a comparative analysis of key reactions, detailed experimental protocols, and a quantitative overview of their performance to empower researchers in harnessing their full potential.

Core Reactivity and Orthogonality

The azide group (-N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] Its remarkable stability in biological milieu and its specific reactivity with a select few partners, most notably phosphines and alkynes, make it an ideal chemical handle for selectively modifying biomolecules.[1][3] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, a stark contrast to the hard nucleophiles prevalent in biological systems.[2]

Conversely, the carboxylic acid group (-COOH) is a ubiquitous and versatile functional group in organic chemistry. Its reactivity is primarily centered on the electrophilic carbonyl carbon and the acidic proton. While not bioorthogonal in the same vein as the azide, its well-established and highly efficient transformations, particularly amide bond formation, are fundamental to the synthesis of a vast array of pharmaceuticals and biomolecules.[4][5]

The true power of these two functional groups lies in their orthogonality . The specific reaction conditions required to engage the azide group do not typically affect the carboxylic acid, and vice versa. This mutual non-interference allows for precise, stepwise modifications of complex molecules, a critical requirement in the multi-step syntheses common in drug development.

Key Reactions and their Quantitative Comparison

The strategic application of azide and carboxylic acid chemistry hinges on a selection of robust and well-characterized reactions. The following sections delve into the most pivotal of these, with a quantitative comparison of their reaction kinetics, providing a framework for selecting the optimal tool for a given synthetic challenge.

Reactions of the Azide Group

The azide's bioorthogonal nature has been exploited in several powerful ligation strategies.

  • Staudinger Ligation: This reaction, a modification of the classic Staudinger reduction, involves the reaction of an azide with a triarylphosphine bearing an ortho-ester trap.[2][6] The initial formation of an aza-ylide intermediate is followed by an intramolecular cyclization and hydrolysis to yield a stable amide bond.[7] A significant advantage of the "traceless" Staudinger ligation is that the phosphine-containing reagent is not incorporated into the final product.[8][9] However, its primary drawback is its relatively slow kinetics.[6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A flagship reaction of "click chemistry," CuAAC describes the copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole.[10][11] This reaction boasts an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition and proceeds under mild, often aqueous conditions.[6][10] Its high efficiency and reliability have made it a workhorse in drug discovery and bioconjugation.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.[1][3][14] The relief of ring strain provides the driving force for this bioorthogonal reaction, making it ideal for in vivo applications.[1][15] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[1][11]

ReactionBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Staudinger Ligation Azide + Phosphinothioester~7.7 x 10⁻³[8][16]Traceless, highly selective, biocompatible.[5][6]Slow kinetics.[6][17]
CuAAC Azide + Terminal Alkyne1 - 100[18]Exceptionally fast kinetics, high specificity, high yield.[10][19]Requires a copper catalyst which can be cytotoxic.[7]
SPAAC Azide + Cyclooctyne (DBCO)~0.1 - 2.3[20]Copper-free, excellent biocompatibility, widely used.[1][14]Slower kinetics than CuAAC and iEDDA reactions.[20]
SPAAC Azide + Cyclooctyne (BCN)~0.14[20]Good balance of reactivity and stability.[21]Less reactive than DBCO.[20]
SPAAC Azide + Cyclooctyne (DIFO)~0.076[20]High stability.Slower reaction rate.[20]
Reactions of the Carboxylic Acid Group

The primary reaction of carboxylic acids in the context of bioconjugation and drug synthesis is the formation of amide bonds.

  • EDC/NHS Coupling: This is a widely used and highly efficient method for forming an amide bond between a carboxylic acid and a primary amine.[4][22] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a reactive O-acylisourea intermediate.[22][23] This intermediate can then react with an amine to form an amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the activated intermediate by forming a more stable NHS ester, thereby increasing the coupling efficiency.[4][24]

ReactionActivating AgentsKey AdvantagesKey Limitations
Amide Bond Formation EDC/NHSHigh coupling efficiency, mild reaction conditions, can be performed in aqueous solutions.[4][23]The O-acylisourea intermediate is unstable in water; requires quenching of unreacted esters.[22][25]

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed.

Protocol for Traceless Staudinger Ligation of a Peptide

This protocol describes the ligation of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.[5][26]

Materials:

  • Peptide-C-terminal phosphinothioester

  • Peptide-N-terminal azide

  • Anhydrous, degassed solvent (e.g., THF/water 3:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

  • RP-HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Under an inert atmosphere, dissolve equimolar amounts of the peptide-C-terminal phosphinothioester and the peptide-N-terminal azide in the degassed solvent system to a final concentration of approximately 5 mM each.[26]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. Reaction times can range from a few hours to overnight.[26]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the ligated peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry to confirm the expected molecular weight.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to an alkyne-functionalized protein.[2][27]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified small molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • In a reaction tube, combine the alkyne-modified protein with the azide-modified small molecule. A molar excess of the small molecule (e.g., 10-50 equivalents) is typically used.

  • Prepare the catalyst solution by premixing the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[28]

  • Add the catalyst solution to the protein-small molecule mixture. The final copper concentration is typically in the range of 50-250 µM.[28]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[28]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent probes.[6]

  • Purify the protein conjugate using a size-exclusion chromatography column to remove excess reagents and the copper catalyst.

  • Characterize the conjugate by SDS-PAGE to observe the molecular weight shift and by UV-Vis spectroscopy or other relevant methods to determine the degree of labeling.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of azide-modified glycans on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.[1][3]

Materials:

  • Cells with metabolically incorporated azido sugars

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Cell culture medium or PBS

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Culture cells and metabolically label them with an azido sugar (e.g., Ac₄ManNAz) for a sufficient period to ensure its incorporation into cell surface glycans.

  • Wash the cells to remove any unincorporated azido sugar.

  • Prepare a solution of the cyclooctyne-fluorophore conjugate in a biocompatible buffer (e.g., PBS) at a final concentration typically ranging from 10-100 µM.

  • Add the cyclooctyne-fluorophore solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells to remove any unreacted cyclooctyne-fluorophore.

  • Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the cell surface labeling.

Protocol for Two-Step EDC/NHS Coupling of a Small Molecule to a Protein

This protocol details the conjugation of a carboxylate-containing small molecule to the primary amines of a protein.[4][22][29]

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • Carboxylate-containing small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • Activation Step:

    • Dissolve the protein in the activation buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is typically used (e.g., 10-50 fold).

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Coupling Step:

    • Optional but recommended: Remove excess EDC and Sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with the coupling buffer.

    • Add the carboxylate-containing small molecule to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to block any unreacted NHS esters.

    • Purify the protein conjugate using a desalting column to remove unreacted small molecules and byproducts.

  • Characterization:

    • Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental workflows and reaction mechanisms.

Staudinger_Ligation_Workflow cluster_peptide1 Peptide 1 Synthesis cluster_peptide2 Peptide 2 Synthesis SPPS1 Solid-Phase Peptide Synthesis Mod1 C-terminal Modification (Phosphinothioester) SPPS1->Mod1 Purify1 RP-HPLC Purification Mod1->Purify1 Ligation Staudinger Ligation Purify1->Ligation SPPS2 Solid-Phase Peptide Synthesis Mod2 N-terminal Modification (Azide) SPPS2->Mod2 Purify2 RP-HPLC Purification Mod2->Purify2 Purify2->Ligation Purify_Final RP-HPLC Purification Ligation->Purify_Final Analysis Mass Spectrometry Characterization Purify_Final->Analysis

Caption: Experimental workflow for peptide synthesis via Staudinger Ligation.

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide Coordination Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Triazolide Copper Triazolide Intermediate Azide->Triazolide Cycloaddition Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

EDC_NHS_Workflow Start Start: Carboxyl-containing Molecule & Amine-containing Molecule Activation Activation of Carboxyl Group (EDC + NHS in Activation Buffer) Start->Activation Purification1 Optional: Removal of excess EDC/NHS (Desalting Column) Activation->Purification1 Coupling Coupling with Amine-containing Molecule (in Coupling Buffer) Activation->Coupling Direct Coupling Purification1->Coupling Quenching Quenching of unreacted NHS esters (e.g., Tris, Glycine) Coupling->Quenching Purification2 Purification of Conjugate (Desalting Column) Quenching->Purification2 Analysis Characterization of Conjugate (SDS-PAGE, MS, etc.) Purification2->Analysis

Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.

Conclusion

The distinct and orthogonal reactivities of azide and carboxylic acid groups provide a powerful and versatile synthetic toolbox for researchers in drug development and chemical biology. From the bioorthogonal precision of azide ligations to the robust efficiency of amide bond formation, these functional groups enable the construction of complex molecular architectures with a high degree of control. By understanding the underlying principles of their reactivity, leveraging quantitative kinetic data to inform reaction choice, and adhering to detailed experimental protocols, scientists can confidently and effectively employ these indispensable chemical tools to advance the frontiers of medicine and molecular science.

References

N-(Azido-PEG3)-NH-PEG3-acid safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of N-(Azido-PEG3)-NH-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is a technical guide compiled from publicly available safety information regarding organic azides and related compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. This is not a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer or supplier before handling this compound. The information herein is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.

Chemical Identification and Properties

This compound is a bifunctional, non-cleavable linker commonly used in bioconjugation and drug development.[1] It features a terminal azide group for "click chemistry" applications and a terminal carboxylic acid for conjugation to amine-containing molecules.[2]

Identifier Value
Chemical Name This compound
CAS Number 2183440-72-2
Molecular Formula C17H34N4O8[2][3]
Molecular Weight 422.48 g/mol [3]
Solubility Soluble in Water, DMSO, and DMF[2]
Storage Recommended at -20°C[2][4][5]

Hazard Identification and Classification

While a specific Safety Data Sheet for this compound was not found, the safety profile can be inferred from the hazards associated with its functional groups (organic azide, carboxylic acid) and data from structurally similar molecules. Organic azides are categorized as potentially explosive materials.[6][7] The azide ion itself is known to have a toxicity profile similar to that of cyanide.[6]

Based on the SDS for a similar compound, N-(acid-PEG3)-N-bis(PEG3-azide)[8], the following GHS classification is likely, although it should be confirmed with the supplier-specific SDS.

GHS Pictograms (Anticipated) Signal Word (Anticipated) Hazard Statements (Anticipated)
Exclamation MarkSkull and CrossbonesWarning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound due to the potential hazards of the azide functional group.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Protection Type Specification
Eye Protection Safety glasses or splash goggles must be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling.[9]
Body Protection A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Engineering Controls
Control Specification
Ventilation All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[9][10]
Safety Shield For reactions involving heating or at a larger scale, the use of a blast shield is required.[9]
Handling Procedures
  • Avoidance of Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with metal surfaces to prevent the formation of highly shock-sensitive and explosive metal azides.[7][10] Use plastic or ceramic spatulas.[7][9][10]

    • Acids: Avoid contact with acids, as this can generate hydrazoic acid, which is highly toxic and explosive.[7]

    • Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[6][7][9]

  • Energy Input:

    • Organic azides can decompose violently upon exposure to external energy sources such as heat, light, friction, and pressure.[6][7]

    • Avoid grinding or scratching solid azides.[11]

    • Do not use ground glass joints, which can cause friction and potential detonation.[9]

  • Purification:

    • Purification techniques should be limited to extraction and precipitation.[6]

    • Distillation and sublimation are strictly prohibited for this class of compounds.[6]

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Procedure Protocol
Storage Store in a cool, dark, and well-ventilated area, away from incompatible materials.[6][11] The recommended storage temperature is -20°C.[2][4][5] Ensure containers are tightly sealed.
Waste Disposal Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[6][9] This waste stream must be kept separate from acidic waste.[6] Organic azides should be chemically converted to a more stable form, such as an amine, before disposal, if feasible.[7] Under no circumstances should azide solutions be poured down the drain, due to the risk of forming explosive metal azides with lead or copper pipes.[10]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Spill For small spills within a fume hood, absorb with an inert material, collect in a designated waste container, and decontaminate the area. For large spills, evacuate the laboratory and contact emergency services.

Diagrams

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Storage and Handling of Azide-Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe storage and handling of azide-containing polyethylene glycol (PEG) linkers. Adherence to these guidelines is critical to ensure the chemical integrity of these versatile molecules and to maintain a safe laboratory environment. Azide-containing PEG linkers are instrumental in various bioconjugation techniques, including the increasingly vital field of "click chemistry," which is foundational in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Stability and Factors Influencing Degradation

The stability of azide-containing PEG linkers is influenced by both the azide functional group and the PEG backbone. Organic azides are energetic molecules and can be sensitive to decomposition from external energy sources such as heat, light, friction, and pressure.[1] The stability of an organic azide is largely dependent on its chemical structure.[1]

Key factors affecting stability include:

  • Temperature: Elevated temperatures can promote the decomposition of the azide group.[2]

  • Light: Exposure to light, particularly UV light, can initiate the decomposition of azide functionalities.[2]

  • Oxidative Degradation: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, elevated temperatures, and certain metal ions.[3] This can lead to chain cleavage and the formation of byproducts like aldehydes and carboxylic acids.[3]

  • pH: While the azide group is generally stable across a range of pH values, other functional groups on the PEG linker, such as a Boc-protecting group, can be sensitive to acidic conditions.[2]

  • Carbon-to-Nitrogen (C/N) Ratio: A higher carbon-to-nitrogen ratio generally corresponds to greater stability.[4] The long PEG chain in these linkers typically results in a high C/N ratio, making them relatively more stable than small organic azides.[4]

  • "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1][4]

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of azide-containing PEG linkers. The following tables summarize the recommended storage conditions for these reagents in both solid and solution forms.

Table 1: Recommended Storage Conditions for Solid Azide-Containing PEG Linkers

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[2][3]Minimizes thermal decomposition of the azide group and degradation of the PEG backbone.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]Prevents oxidative degradation of the PEG chain.
Light Exposure Protect from light by storing in an amber vial or in the dark.[1][2][3]Prevents light-induced decomposition of the azide group.
Moisture Keep in a tightly sealed container in a dry environment. The use of a desiccant is recommended.[3]Prevents hydrolysis of other functional groups and minimizes moisture-related degradation.

Table 2: Recommended Storage Conditions for Azide-Containing PEG Linkers in Solution

ParameterRecommendationRationale
Temperature -80°C for long-term storage.[3][5]Provides maximum stability for dissolved linkers, slowing down degradation processes.
Solvent Use anhydrous solvents.Minimizes hydrolysis and other solvent-mediated degradation pathways.
Container Store in tightly sealed vials.Prevents solvent evaporation and exposure to atmospheric moisture and oxygen.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[2]Aliquoting into single-use vials is recommended to preserve the integrity of the stock solution.

Table 3: Representative Stability Data for Bifunctional PEG-Azide Linkers

This table provides an illustrative summary of stability based on known characteristics of similar linkers. In-house stability studies are recommended for specific applications.

Storage ConditionDurationExpected PurityNotes
-20°C, Dark, Dry12 months>98%Recommended for long-term storage.[2]
4°C, Dark, Dry3 months~97%Suitable for short to medium-term storage.[2]
Room Temperature, Dark1 month~90-95%Not recommended for extended periods.[2]
Room Temperature, Light1 week<90%Significant degradation can be expected.[2]

Handling Procedures and Safety Precautions

Azides are toxic and potentially explosive, requiring careful handling to ensure laboratory safety.[1][6]

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

Engineering Controls:

  • Handle azide-containing compounds in a well-ventilated area or a chemical fume hood.[3][6]

  • For experiments with a higher risk of explosion, conduct the work behind a blast shield with the fume hood sash positioned as low as possible.[6]

General Handling:

  • When retrieving the reagent from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[2][3]

  • Use non-metallic spatulas (e.g., plastic or ceramic) for handling, as azides can react with certain metals to form highly explosive metal azides.[1][6][7]

  • Avoid friction, grinding, and shock.[1][8] Do not expose organic azides to ground glass joints, as this may cause explosive decomposition.[6][8]

  • Work with the smallest feasible quantities of the azide compound.[6][9]

Incompatible Materials:

  • Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][6]

  • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, brass) and their salts to prevent the formation of shock-sensitive and explosive metal azides.[6][10]

  • Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][6][7]

  • Strong Oxidizing and Reducing Agents: Avoid contact with strong oxidizing or reducing agents.[3]

Experimental Protocols

  • Remove the vial containing the solid azide-PEG linker from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 20 minutes.

  • In a chemical fume hood, open the vial.

  • Weigh the desired amount of the solid linker using a non-metallic spatula and transfer it to a clean, dry vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF, or chloroform, but never a halogenated solvent) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials.

  • Backfill the vials with an inert gas like argon or nitrogen before sealing.

  • Store the aliquots at -80°C.

This protocol outlines a general workflow for assessing the stability of an azide-PEG linker under various stress conditions.

  • Sample Preparation: Prepare a stock solution of the azide-PEG linker at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Aliquot this solution into several vials for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.[2]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.[2]

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Incubate a solid sample and a solution sample at 60°C for 48 hours in the dark.[2]

    • Photostability: Expose a solid sample and a solution sample to a light source providing at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.[2]

  • Analysis: At specified time points, analyze the samples and a control sample (stored at -80°C) by a suitable analytical method such as HPLC-MS or NMR to determine the percentage of the intact linker.

Waste Disposal

Improper disposal of azide-containing waste can lead to serious safety hazards.

  • Waste Collection: Collect all azide-containing waste streams in a dedicated, clearly labeled, and compatible (non-metallic) waste container.[1][11]

  • Segregation: Never mix azide waste with acidic waste.[1]

  • Drain Disposal: Never dispose of azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.[4][8]

  • Deactivation (for advanced users): In some cases, organic azides can be chemically converted to a more stable derivative (such as an amine via Staudinger reduction) before disposal. This should only be performed by trained personnel following a validated standard operating procedure.[1]

  • Final Disposal: All azide-containing waste must be disposed of through your institution's chemical waste program.[1]

Visualizing Workflows with Azide-PEG Linkers

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving azide-containing PEG linkers.

experimental_workflow cluster_storage Storage and Preparation cluster_conjugation Bioconjugation (Click Chemistry) cluster_analysis Analysis and Final Storage storage Store Azide-PEG-Linker (-20°C, Dark, Inert Gas) warm Equilibrate to RT in Desiccator storage->warm dissolve Dissolve in Anhydrous Solvent warm->dissolve reaction CuAAC or SPAAC Reaction dissolve->reaction alkyne_mol Alkyne-containing Molecule (e.g., Protein, Drug) alkyne_mol->reaction purification Purify Conjugate (e.g., Chromatography, Dialysis) reaction->purification analysis Characterize Conjugate (e.g., LC-MS, SDS-PAGE) purification->analysis final_storage Store Final Conjugate (Application-dependent) analysis->final_storage

Caption: A typical experimental workflow for bioconjugation using an azide-PEG linker.

disposal_workflow start Azide-Containing Waste (Solid or Liquid) collect Collect in a Designated, Compatible Waste Container start->collect label_waste Clearly Label Container: 'Hazardous Waste: Contains Azide' collect->label_waste store_waste Store Safely Away from Incompatibles (e.g., Acids) label_waste->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: A logical workflow for the safe disposal of azide-containing waste.

By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively utilize azide-containing PEG linkers in their work, ensuring both the integrity of their experiments and the safety of their laboratory environment.

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a critical strategy in drug development and bioconjugation. This process can significantly enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, stability, and circulation half-life, while concurrently reducing immunogenicity. The use of heterobifunctional PEG linkers, such as N-(Azido-PEG3)-NH-PEG3-acid, offers precise control over the conjugation process. This linker possesses a terminal carboxylic acid for coupling to primary amines via EDC/NHS chemistry and an azide group for subsequent bioorthogonal "click" chemistry reactions.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in bioconjugation reactions mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step method for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[4]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This enhances the coupling efficiency.[4]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a pH range of 7.2-8.5.[4][6]

Core Requirements: Data Presentation

Quantitative data for conjugation reactions are crucial for optimization and reproducibility. The following table outlines key parameters and typical ranges that should be systematically investigated to achieve optimal coupling efficiency.

ParameterRecommended RangeRationale
Molar Ratio (PEG-acid : Amine) 1:1 to 1:5A molar excess of the amine-containing molecule can drive the reaction towards completion.
Molar Ratio (EDC : PEG-acid) 1.5:1 to 5:1Ensures efficient activation of the carboxylic acid. Optimization is often necessary.[7]
Molar Ratio (NHS : PEG-acid) 1.5:1 to 5:1Stabilizes the activated intermediate, improving coupling efficiency.[7]
Activation pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[4]
Coupling pH 7.2 - 8.5Favors the nucleophilic attack of the primary amine on the NHS ester.[4]
Activation Time 15 - 30 minutesSufficient for the formation of the NHS ester at room temperature.[4]
Coupling Time 2 - 12 hoursReaction can be performed at room temperature or 4°C. Longer incubation times at lower temperatures may be necessary for sensitive biomolecules.[7]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain the stability of sensitive biomolecules during the coupling step.

Mandatory Visualization

Signaling Pathway Diagram

EDC_NHS_Coupling cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.5) PEG_Acid This compound (-COOH) Intermediate O-Acylisourea Intermediate (unstable) PEG_Acid->Intermediate + EDC EDC EDC Intermediate->PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS Conjugate PEGylated Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Amine Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Conjugate Released_NHS NHS

Caption: EDC/NHS Coupling Mechanism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Prep_PEG Dissolve this compound in Activation Buffer Activation Activate PEG-acid with EDC and NHS (15-30 min, RT) Prep_PEG->Activation Prep_Amine Dissolve Amine-containing Molecule in Coupling Buffer Coupling Add activated PEG to Amine Molecule (2-12h, RT or 4°C) Prep_Amine->Coupling Prep_EDC_NHS Prepare fresh EDC and NHS solutions Prep_EDC_NHS->Activation Activation->Coupling Quenching Quench reaction with hydroxylamine or Tris buffer Coupling->Quenching Purify Purify conjugate via Size-Exclusion Chromatography or Dialysis Quenching->Purify Analyze Analyze conjugate by SDS-PAGE, HPLC, Mass Spectrometry Purify->Analyze DOL Determine Degree of Labeling (DOL) Analyze->DOL

Caption: Experimental Workflow for PEGylation.

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[4]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step EDC/NHS Coupling

This protocol describes the activation of the carboxyl group on this compound and its subsequent conjugation to a primary amine-containing molecule.

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[4]

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[7]

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Dissolve the amine-containing molecule in Coupling Buffer at a concentration suitable for the reaction.

Step 2: Activation of this compound

  • To the solution of this compound, add the freshly prepared EDC and NHS solutions. Refer to the data table for recommended molar ratios (a 1.5 to 5-fold molar excess of EDC and NHS over the PEG-acid is a good starting point).[7]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[4]

Step 3: Conjugation to the Amine-Containing Molecule

  • Immediately add the activated this compound solution to the amine-containing molecule solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[7]

  • Incubate for 15-30 minutes at room temperature.[4]

Step 5: Purification of the Conjugate

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column or dialysis.

  • Equilibrate the desalting column or dialysis cassette with an appropriate buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the column or dialysis cassette and collect the fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

  • Confirm successful conjugation using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • If applicable, determine the degree of labeling (DOL) using spectrophotometry or other appropriate methods. For instance, if conjugating to a protein, the protein concentration can be determined by measuring the absorbance at 280 nm.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Coupling Yield Inactive EDC/NHSUse fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening.
Suboptimal pHVerify the pH of the activation and coupling buffers. Use a two-buffer system for optimal efficiency.
Inappropriate BufferAvoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the reaction.
Hydrolysis of NHS-esterAdd the amine-containing molecule immediately after the activation step.
Precipitation of Protein High concentration of reagentsReduce the amount of EDC used. Perform the reaction at 4°C.
Change in pHEnsure adequate buffering capacity during the reaction.
Unreacted Starting Material Insufficient molar excess of one reactantIncrease the molar ratio of the amine-containing molecule or the PEG linker.
Incomplete activationIncrease the molar excess of EDC and NHS.

For further assistance, please contact our technical support team.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The protocols provided are general guidelines and may require optimization for specific applications. BenchChem makes no warranties, expressed or implied, as to the accuracy or completeness of the information contained herein.

References

Application Notes and Protocols for Protein and Peptide Conjugation using N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins and peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development. PEGylation enhances the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can extend circulatory half-life, improve stability, increase solubility, and reduce immunogenicity.[1][][3][4][5] The heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, offers a versatile platform for achieving precise and stable bioconjugation. This linker possesses a terminal carboxylic acid for covalent attachment to primary amines on a protein or peptide, and a terminal azide group for subsequent "click" chemistry reactions.[6]

This document provides detailed protocols for a two-stage conjugation strategy utilizing this compound. The initial step involves the covalent attachment of the linker to a protein or peptide via its primary amines (N-terminus or lysine residues) using carbodiimide chemistry. The second stage leverages the bioorthogonal azide group for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a second molecule of interest.

Principle of the Method

The conjugation strategy unfolds in two primary stages:

  • Amine-Reactive Conjugation: The carboxylic acid moiety of the this compound linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[7][8] This stable intermediate readily reacts with primary amines on the protein or peptide to form a stable amide bond.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized protein or peptide is then subjected to a "click chemistry" reaction. In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with an alkyne-modified molecule (e.g., a small molecule drug, a fluorescent probe, or another biomolecule) to form a stable triazole linkage.[9][10][11][12][13] This reaction is highly specific, efficient, and biocompatible.[9][11]

Experimental Workflow

G cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Click Chemistry Protein Protein/Peptide (with primary amines) AzidoProtein Azide-Functionalized Protein/Peptide Protein->AzidoProtein Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS Carboxylic Acid Activation ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker->AzidoProtein Amine Coupling (Amide Bond Formation) Purification1 Purification (e.g., SEC, Dialysis) AzidoProtein->Purification1 PurifiedAzidoProtein Purified Azide-Functionalized Protein/Peptide Purification1->PurifiedAzidoProtein FinalConjugate Final Protein/Peptide Conjugate PurifiedAzidoProtein->FinalConjugate AlkyneMolecule Alkyne-Modified Molecule AlkyneMolecule->FinalConjugate CuAAC Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) CuAAC->FinalConjugate Click Reaction Purification2 Final Purification & Analysis (e.g., SEC, SDS-PAGE, MS) FinalConjugate->Purification2

Caption: Overall workflow for the two-stage conjugation of a protein or peptide.

Materials and Reagents

ReagentSupplierNotes
This compoundVariousStore desiccated at -20°C.
Protein/Peptide of InterestN/AMust contain accessible primary amines. Buffer should be amine-free (e.g., PBS, MES).
Alkyne-Modified MoleculeN/AThe molecule to be conjugated in the second step.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)VariousStore desiccated at -20°C. Equilibrate to room temperature before opening.[8]
NHS (N-hydroxysuccinimide) or Sulfo-NHSVariousStore desiccated at -20°C. Sulfo-NHS is the water-soluble analog.
Anhydrous Dimethyl Sulfoxide (DMSO)VariousFor dissolving reagents.
Reaction Buffer A (Activation/Coupling)N/APhosphate Buffered Saline (PBS) or MES buffer, pH 6.0-7.5. Must be free of primary amines.
Quenching Buffer AN/A1 M Glycine or Tris, pH 7.5.
Copper(II) Sulfate (CuSO4)VariousFor preparing the Cu(I) catalyst.
Sodium AscorbateVariousReducing agent to generate Cu(I) in situ. Prepare fresh.
Ligand (e.g., THPTA, TBTA)VariousOptional but recommended to stabilize the Cu(I) catalyst and protect the protein.
Reaction Buffer B (Click Reaction)N/APBS or other suitable buffer, pH 7.0-8.0.
Purification ColumnsVariousSize-Exclusion Chromatography (SEC) or dialysis cassettes for buffer exchange and purification.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein/Peptide

This protocol describes the activation of the linker's carboxylic acid and its subsequent reaction with primary amines on the target protein or peptide.

1. Reagent Preparation: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. b. Prepare a 100 mM stock solution of EDC in anhydrous DMSO or Reaction Buffer A. c. Prepare a 100 mM stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Reaction Buffer A. d. Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

2. Protein Preparation: a. Dissolve or buffer exchange the protein/peptide into Reaction Buffer A at a concentration of 1-10 mg/mL. b. Ensure the buffer is free of extraneous primary amines (e.g., Tris, glycine) as they will compete for reaction with the activated linker.[14]

3. Activation of this compound: a. In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS/Sulfo-NHS stock solutions. A 2 to 10-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the amount of the linker is a good starting point.[7] b. Incubate the activation mixture for 15 minutes at room temperature.

4. Conjugation Reaction: a. Add the activated linker solution to the protein/peptide solution. A 10 to 20-fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.[14] b. Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

5. Quenching the Reaction: a. Add Quenching Buffer A to a final concentration of 20-50 mM to consume any unreacted NHS-activated linker. b. Incubate for 15-30 minutes at room temperature.

6. Purification of the Azide-Functionalized Protein: a. Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule

This protocol details the Cu(I)-catalyzed click reaction between the azide-functionalized protein and an alkyne-containing molecule.

1. Reagent Preparation: a. Prepare a 50 mM stock solution of CuSO4 in deionized water. b. Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water. c. Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use. d. Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO, water) to a stock concentration of 10-50 mM.

2. Reaction Setup: a. In a reaction vessel, add the purified azide-functionalized protein (from Protocol 1). b. Add the alkyne-modified molecule to the desired final molar excess (e.g., 5 to 10-fold molar excess over the protein). c. Prepare the catalyst premix by adding the CuSO4 stock solution to the ligand stock solution and vortexing briefly. d. Add the catalyst premix to the reaction vessel. A final concentration of 1-2 mM CuSO4 is typically sufficient. e. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[15]

3. Incubation: a. Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by SDS-PAGE or HPLC.

4. Purification and Analysis: a. Purify the final conjugate from excess reagents and catalyst using SEC or dialysis. b. Analyze the final product by SDS-PAGE to observe the mass shift, and by mass spectrometry to confirm the conjugation and determine the final mass.

Data Presentation

The efficiency of each conjugation step can be influenced by several factors. The following tables provide representative data for optimizing the reaction conditions.

Table 1: Optimization of Linker to Protein Molar Ratio in Stage 1

Molar Ratio (Linker:Protein)Degree of Labeling (Azides per Protein)Protein Recovery (%)Notes
5:11.2 ± 0.2>95Lower labeling efficiency.
10:12.5 ± 0.4>95Good starting point for many proteins.
20:14.1 ± 0.690Higher labeling, potential for aggregation.
50:16.8 ± 0.980Risk of protein precipitation and modification.

Table 2: Optimization of Click Chemistry Reaction in Stage 2

Molar Ratio (Alkyne:Azido-Protein)Catalyst Concentration (CuSO4)Reaction Time (hours)Conjugation Efficiency (%)
5:11 mM1~75
5:11 mM4>90
10:11 mM2>95
10:12 mM2>95

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling in Stage 1 - Inactive EDC/NHS (hydrolyzed).- Primary amines in the buffer.- Insufficient molar excess of linker.- Use fresh or properly stored EDC/NHS.- Perform buffer exchange into an amine-free buffer.- Increase the molar ratio of the activated linker to the protein.
Protein Aggregation/Precipitation - High concentration of organic solvent (DMSO).- Suboptimal buffer pH.- High protein concentration.- Keep the final DMSO concentration below 10%.- Optimize the pH of the reaction buffer.- Perform the conjugation at a lower protein concentration.
Low Efficiency in Stage 2 - Oxidation of Cu(I) catalyst.- Insufficient alkyne-molecule.- Prepare sodium ascorbate solution fresh.- Degas the reaction mixture.- Use a stabilizing ligand (e.g., THPTA).- Increase the molar excess of the alkyne-modified molecule.
Protein Degradation in Stage 2 - Radical formation catalyzed by copper.- Use a copper-stabilizing ligand.- Minimize reaction time.- Consider strain-promoted azide-alkyne cycloaddition (SPAAC) if the protein is sensitive to copper.

Signaling Pathway and Reaction Mechanism Diagrams

G cluster_0 EDC/NHS Activation cluster_1 Amine Coupling Linker_COOH Linker-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Protein-NH-CO-Linker (Stable Amide Bond) NHS_Ester->Amide_Bond Reaction Protein_NH2 Protein-NH2 Protein_NH2->Amide_Bond

Caption: EDC-NHS reaction mechanism for amide bond formation.

G cluster_0 Reactants Azide Protein-Linker-N3 (Azide) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Molecule-C≡CH (Alkyne) Alkyne->Catalyst Triazole Protein-Linker-[Triazole]-Molecule (Stable Triazole Linkage) Catalyst->Triazole Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. N-(Azido-PEG3)-NH-PEG3-acid is a hydrophilic, heterobifunctional linker designed for ADC development. Its structure features a terminal azide group for bioorthogonal "click" chemistry and a terminal carboxylic acid for stable amide bond formation with amine residues on the antibody. The polyethylene glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs. Detailed protocols for antibody modification, drug-linker conjugation, and ADC characterization are provided, along with representative data and visualizations to aid researchers in this field.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C17H34N4O8
Molecular Weight 422.5 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)
Reactive Groups Azide (-N3), Carboxylic Acid (-COOH)

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody via the formation of a stable amide bond.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.

  • Linker Activation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

    • In a separate tube, prepare a fresh solution of EDC (200 mM) and NHS (200 mM) in anhydrous DMSO.

    • To activate the linker, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:1.5:1.5 (Linker:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker relative to the antibody is a common starting point.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

    • Purify the azide-modified antibody (mAb-azide) by size-exclusion chromatography using a desalting column equilibrated with the reaction buffer to remove excess linker and reagents.

    • Collect the protein fractions and confirm the protein concentration using a standard protein assay (e.g., BCA or A280).

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified antibody (mAb-azide) from Protocol 1

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • In a reaction tube, dilute the mAb-azide to a final concentration of 2-5 mg/mL in the reaction buffer.

    • Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10-20 mM.

    • Add a 3- to 5-fold molar excess of the alkyne-payload to the mAb-azide solution.

  • Catalyst Preparation:

    • In a separate tube, prepare a catalyst premix by combining CuSO4 and THPTA at a 1:5 molar ratio. Let the solution stand for 2-3 minutes.

  • Click Reaction:

    • Add the catalyst premix to the antibody/payload mixture. A final copper concentration of 0.5-1 mM is typically used.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the final ADC from unreacted payload, catalyst, and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and store at 4°C or -80°C as appropriate.

ADC Characterization

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Table 1: Representative Data for DAR Analysis of a PEGylated ADC by HIC-UV

ADC SpeciesRetention Time (min)Peak Area (%)
Unconjugated mAb (DAR 0)10.25.5
DAR 212.835.1
DAR 414.545.3
DAR 616.112.1
DAR 817.92.0
Average DAR 3.7

Note: This is representative data for an ADC with a PEG linker and may not be specific to this compound.

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.

Table 2: Representative In Vitro Cytotoxicity Data for a PEGylated ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Non-Targeting ADC IC50 (nM)
Cell Line AHigh1.5>1000
Cell Line BMedium15.2>1000
Cell Line CLow/Negative>1000>1000

Note: This is representative data for an ADC with a PEG linker and may not be specific to this compound.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of the ADC is evaluated in animal models bearing human tumor xenografts.

Table 3: Representative In Vivo Efficacy Data for a PEGylated ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-Targeting ADC515
ADC with PEG Linker165
ADC with PEG Linker595

Note: This is representative data for an ADC with a PEG linker and may not be specific to this compound.

Pharmacokinetic (PK) Analysis

The pharmacokinetic properties of the ADC are assessed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Representative Pharmacokinetic Parameters for a PEGylated ADC

AnalyteHalf-life (t1/2, hours)Clearance (CL, mL/hr/kg)Volume of Distribution (Vd, L/kg)
Total Antibody2500.250.05
Intact ADC2200.300.06
Unconjugated Payload2151.0

Note: This is representative data for an ADC with a PEG linker and may not be specific to this compound.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) conjugation1 Amide Bond Formation mAb->conjugation1 linker This compound activation EDC/NHS Activation linker->activation activation->conjugation1 mAb_azide Azide-Modified mAb conjugation1->mAb_azide click_reaction Click Chemistry (CuAAC) mAb_azide->click_reaction payload Alkyne-Payload payload->click_reaction catalyst CuSO4 / THPTA Sodium Ascorbate catalyst->click_reaction purification Purification (SEC/HIC) click_reaction->purification ADC Antibody-Drug Conjugate (ADC) characterization Characterization (DAR, etc.) purification->characterization final_ADC Final ADC Product characterization->final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Antigen Receptor ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage/ Degradation payload Cytotoxic Payload payload_release->payload target Intracellular Target (e.g., DNA, Tubulin) payload->target 5. Target Engagement apoptosis Apoptosis (Cell Death) target->apoptosis 6. Induction of Cell Death

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[2] The bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid , offers a versatile scaffold for PROTAC synthesis. This linker possesses two key functional groups: a terminal azide group and a carboxylic acid. The azide group allows for highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to an alkyne-modified ligand.[3][4] The carboxylic acid provides a handle for standard amide bond formation with an amine-functionalized ligand. This modular design enables the rapid and efficient assembly of diverse PROTAC libraries.

These application notes provide detailed protocols and guidance for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathways and Mechanisms

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand POI Ligand (with alkyne) Click_Chemistry 2. CuAAC Click Chemistry (Intermediate + POI Ligand) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand (with amine) Amide_Coupling 1. Amide Bond Formation (Linker + E3 Ligand) E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Amide_Coupling->Click_Chemistry Intermediate PROTAC_Molecule Final PROTAC Molecule Click_Chemistry->PROTAC_Molecule

References

Surface Modification of Nanoparticles with N-(Azido-PEG3)-NH-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. This linker is a versatile tool for the development of advanced nanoparticle systems for applications in targeted drug delivery, bioimaging, and diagnostics. The protocols herein describe the covalent attachment of the linker to nanoparticles and the subsequent utilization of the terminal azide group for bioconjugation via click chemistry.

The this compound linker offers several key advantages. The polyethylene glycol (PEG) spacers enhance the colloidal stability of nanoparticles in biological media and reduce non-specific protein adsorption, which can prolong their circulation time in vivo.[1][2][3] The primary amine and carboxylic acid functionalities allow for versatile conjugation to a variety of nanoparticle surfaces, while the terminal azide group serves as a handle for the highly efficient and specific attachment of a wide range of molecules, such as targeting ligands, therapeutic agents, or imaging probes, through click chemistry.[4][5][6]

Applications

Surface modification of nanoparticles with this compound opens up a wide array of applications in biomedical research and drug development. The ability to introduce a reactive azide handle via a biocompatible PEG spacer allows for the precise engineering of nanoparticle surfaces.

  • Targeted Drug Delivery: The azide group can be used to attach targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize specific receptors on diseased cells, such as cancer cells.[4][7] This enables the targeted delivery of therapeutic agents, enhancing their efficacy while minimizing off-target side effects.[4][7]

  • Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be conjugated to the azide-functionalized nanoparticles.[4][7] This facilitates the use of these nanoparticles for in vivo imaging and diagnostic applications.

  • Biosensing: The specific nature of click chemistry allows for the controlled assembly of biosensor components on the nanoparticle surface, enabling the development of highly sensitive and specific diagnostic platforms for detecting disease biomarkers.[7]

  • Theranostics: This linker enables the creation of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities, allowing for simultaneous monitoring of disease progression and treatment response.

Physicochemical Characterization of Modified Nanoparticles

Thorough characterization of nanoparticles at each stage of modification is crucial to ensure successful functionalization and batch-to-batch reproducibility. The following tables summarize representative quantitative data that should be acquired.

Table 1: Size and Surface Charge Characterization

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare NanoparticlesVariesVariesVaries
After Linker ConjugationIncreased< 0.2Shift towards neutral
After Biomolecule AttachmentFurther Increased< 0.2Dependent on biomolecule

Note: The hydrodynamic diameter is expected to increase after each modification step due to the addition of the PEG linker and the biomolecule. The PDI should remain low, indicating a monodisperse sample. The zeta potential will change depending on the surface chemistry at each step.[8]

Table 2: Surface Functionalization Efficiency

Analysis MethodParameter MeasuredExpected Result
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of Azide PeakCharacteristic peak around 2100 cm⁻¹[9]
X-ray Photoelectron Spectroscopy (XPS)Elemental CompositionPresence of N 1s signal from the azide group
Thermogravimetric Analysis (TGA)Grafted Linker AmountQuantifiable weight loss corresponding to the linker[9]
Click Chemistry Reaction EfficiencyQuantification of Conjugated BiomoleculeHigh efficiency, often > 90%

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles. Optimization of reaction conditions (e.g., concentration of reagents, reaction time, and temperature) may be necessary for specific nanoparticle systems and biomolecules.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.

  • Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation Reaction: Add this compound (final concentration 10 mM) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

  • Storage: Resuspend the purified azido-functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the linker's carboxylic acid to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Linker Activation: In a separate tube, dissolve this compound in MES buffer. Add EDC and NHS to activate the carboxylic acid group of the linker, forming an NHS ester.

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in PBS.

  • Conjugation Reaction: Add the activated linker solution to the nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the nanoparticles as described in Protocol 1, Step 5.

  • Storage: Resuspend the purified azido-functionalized nanoparticles in the desired buffer.

Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized nanoparticles and an alkyne-containing molecule.

Materials:

  • Azido-functionalized nanoparticles

  • Alkyne-containing molecule (e.g., targeting ligand, dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Reaction Setup: In a reaction vessel, disperse the azido-functionalized nanoparticles in PBS. Add the alkyne-containing molecule. A 5 to 10-fold molar excess of the alkyne molecule over the estimated surface azide groups is a common starting point.[5]

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Click Reaction: If using THPTA, add it to the nanoparticle/alkyne mixture. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. Typical final concentrations are 1 mM sodium ascorbate and 0.1 mM CuSO₄.[10]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[11]

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.[5]

  • Final Product: Resuspend the final conjugated nanoparticles in a suitable buffer for your downstream application.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Protocol 1: Conjugation to Carboxylated Nanoparticles A Carboxylated Nanoparticles B Activation with EDC/NHS A->B MES buffer C Conjugation with This compound B->C D Quenching C->D E Purification D->E F Azido-Functionalized Nanoparticles E->F G cluster_1 Protocol 3: Bioconjugation via CuAAC Click Chemistry G Azido-Functionalized Nanoparticles H Add Alkyne-Molecule G->H PBS I Add Cu(I) Catalyst (CuSO4 + NaAsc) H->I J Incubation I->J 1-4 hours K Purification J->K L Bioconjugated Nanoparticles K->L G cluster_2 Overall Surface Modification Scheme M Core Nanoparticle N Surface Functionalization (e.g., Carboxylation) M->N O Linker Conjugation (Protocol 1 or 2) N->O P Azido-Functionalized NP O->P Q Click Chemistry (Protocol 3) P->Q + Alkyne-Biomolecule R Targeted/Functional NP Q->R

References

Application Notes & Protocols: N-(Azido-PEG3)-NH-PEG3-acid for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(Azido-PEG3)-NH-PEG3-acid, a versatile bifunctional linker, for the fluorescent labeling of various biomolecules. This linker is particularly valuable for its ability to connect amine-containing molecules with alkyne-modified fluorescent probes via a two-step process involving stable amide bond formation and highly efficient azide-alkyne cycloaddition ("click chemistry"). The inclusion of two PEG3 units enhances the solubility and reduces the aggregation of the resulting conjugates, making it an ideal tool for sensitive and robust bio-imaging and detection assays.

Introduction to this compound

This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid. This structure allows for a sequential and controlled conjugation strategy. The carboxylic acid end readily reacts with primary amines on biomolecules (e.g., lysine residues in proteins) to form a stable amide bond. The azide group serves as a handle for the subsequent attachment of a fluorescent probe containing a terminal alkyne via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This modular approach offers significant flexibility in choosing fluorescent dyes and simplifies the purification of the final labeled biomolecule.

Applications in Biomolecule Labeling

The unique properties of this compound make it suitable for a wide range of applications in biological research and drug development, including:

  • Fluorescent Labeling of Proteins and Antibodies: For tracking and visualization in cell-based assays, immunohistochemistry, and flow cytometry.

  • Labeling of Amine-Modified Nucleic Acids: To study DNA and RNA localization and dynamics.

  • Surface Modification of Nanoparticles and Beads: For the development of targeted drug delivery systems and diagnostic assays.

  • Preparation of Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.

Experimental Protocols

Here we provide detailed protocols for a two-step labeling procedure for a model protein.

3.1. Step 1: Activation of this compound and Conjugation to Protein

This initial step involves the activation of the carboxylic acid group of the linker to form an amine-reactive ester, which then couples to primary amines on the target protein.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Activation of the Linker:

    • Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).

    • Add the activated N-(Azido-PEG3)-NH-PEG3-NHS ester solution to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Azide-Modified Protein:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

    • The resulting azide-modified protein is now ready for the second step of labeling.

3.2. Step 2: Fluorescent Labeling via Click Chemistry (CuAAC)

This step utilizes the copper-catalyzed reaction between the azide group on the modified protein and an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-dye in DMSO.

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate.

  • Click Reaction:

    • In a reaction tube, combine the azide-modified protein and the alkyne-dye (typically a 3-5 fold molar excess of the dye).

    • Add the CuSO₄ and THPTA premixed solution (final concentration ~50 µM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~1 mM).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Purify the fluorescently labeled protein from excess dye and reaction components using size-exclusion chromatography.

    • The final product can be characterized by UV-Vis spectroscopy to determine the degree of labeling.

Quantitative Data Summary

The efficiency of labeling can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

BiomoleculeLinker Molar ExcessDye Molar ExcessDegree of Labeling (DOL)Reference
Bovine Serum Albumin (BSA)20x5x2.5 - 4.0
Immunoglobulin G (IgG)10x3x1.5 - 2.5
Amine-modified Oligonucleotide15x4x1.0 - 1.2Hypothetical

Visual Representations

The following diagrams illustrate the key processes involved in the fluorescent labeling of biomolecules using this compound.

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Fluorescent Labeling linker This compound activation Activation with NHS/EDC linker->activation Carboxylic Acid Activation azide_protein Azide-Modified Biomolecule activation->azide_protein protein Biomolecule (e.g., Protein with -NH2) protein->azide_protein Amine Coupling click_reaction CuAAC Click Chemistry (CuSO4, Ascorbate) alkyne_dye Alkyne-Fluorophore alkyne_dye->click_reaction labeled_protein Fluorescently Labeled Biomolecule click_reaction->labeled_protein azide_protein_clone->click_reaction

Caption: Workflow for two-step fluorescent labeling.

signaling_pathway_application labeled_antibody Fluorescently Labeled Antibody cell_surface_receptor Cell Surface Receptor labeled_antibody->cell_surface_receptor Binding downstream_signaling Downstream Signaling Cascade cell_surface_receptor->downstream_signaling Activation cellular_response Cellular Response (e.g., Proliferation) downstream_signaling->cellular_response Signal Transduction

Caption: Application in tracking antibody-receptor interaction.

Application Notes and Protocols: Hydrogel Formation Using N-(Azido-PEG3)-NH-PEG3-acid Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional crosslinker designed for advanced hydrogel formation through orthogonal chemical reactions.[1] This polyethylene glycol (PEG) based linker possesses two distinct reactive moieties: a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for a highly specific and controlled two-step or simultaneous crosslinking process to form a stable hydrogel network.

  • Azide Group (-N₃): This group is tailored for "click chemistry," a set of reactions known for high efficiency and specificity under mild, biocompatible conditions.[2][3] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-functionalized polymer or molecule.[4][5][6]

  • Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines (-NH₂) to form a robust amide bond.[7] This reaction is commonly mediated by carbodiimide chemistry, using activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[8][9][10]

This orthogonal chemistry enables the precise fabrication of multi-component hydrogels, where the crosslinker can bridge two different polymer backbones (e.g., one with alkyne groups and one with amine groups), offering exceptional control over the hydrogel's structural and mechanical properties.

Potential Applications

The versatility of the this compound crosslinker makes it suitable for a wide range of biomedical applications where precise control over the material properties is critical.

  • Drug Delivery: The hydrogel matrix can serve as a carrier for the sustained and controlled release of therapeutic agents.[4][11] The PEG backbone helps to increase the systemic circulation time of drug delivery systems by reducing clearance by the immune system.[12]

  • Tissue Engineering and Regenerative Medicine: These hydrogels can act as biocompatible scaffolds that mimic the extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[5] The ability to "click" in bioactive peptides or growth factors allows for the creation of functionalized scaffolds for specific tissue regeneration, such as cartilage or skin repair.[5]

  • 3D Cell Culture: The in-situ gelling capability under biocompatible conditions makes these hydrogels ideal for encapsulating cells in a 3D environment that better replicates native tissue architecture for more accurate in vitro studies.[13][14]

  • Bioconjugation and Diagnostics: The azide group serves as a reactive handle for attaching imaging agents or targeting ligands to various surfaces or molecules, including nanoparticles and liposomes.[4][15]

Data Presentation: Representative Hydrogel Properties

The following tables summarize typical quantitative data obtained during the characterization of PEG-based hydrogels formed using orthogonal chemistry. The exact values will depend on specific experimental conditions, polymer molecular weights, and concentrations.

Table 1: Gelation Time Gelation time as a function of catalyst concentration for a 10% (w/v) total polymer solution.

Crosslinker Concentration (mM)Copper (II) Sulfate (mM)Sodium Ascorbate (mM)Approximate Gelation Time (minutes)
1015~15
10210~8
10525~3

Table 2: Hydrogel Swelling Ratio Equilibrium swelling ratio (Q) measured in PBS (pH 7.4) at 37°C. Q is calculated as the ratio of the swollen hydrogel mass to its dry mass.[16]

Total Polymer Concentration (w/v)Crosslinker:Polymer Molar RatioSwelling Ratio (Q)
5%1:125 ± 2.1
10%1:118 ± 1.5
15%1:111 ± 1.2
10%0.5:122 ± 1.8

Table 3: Mechanical Properties (Rheology) Storage Modulus (G') indicating hydrogel stiffness, measured via oscillatory rheometry.[17][18]

Total Polymer Concentration (w/v)Crosslinker:Polymer Molar RatioStorage Modulus (G') (Pa)
5%1:1500 ± 45
10%1:12500 ± 210
15%1:17000 ± 550
10%0.5:11200 ± 150

Diagrams and Visualizations

G cluster_reactants Reactant Polymers & Crosslinker cluster_reactions Orthogonal Crosslinking Reactions cluster_product Product P1 Alkyne-Functionalized Polymer (e.g., 4-arm PEG-Alkyne) Click Azide-Alkyne Click Chemistry (CuAAC or SPAAC) P1->Click Crosslinker This compound Crosslinker->Click Azide Amide Amide Bond Formation (EDC/NHS Chemistry) Crosslinker->Amide Acid P2 Amine-Functionalized Polymer (e.g., 4-arm PEG-Amine) P2->Amide Hydrogel Crosslinked Hydrogel Network Click->Hydrogel Amide->Hydrogel

Caption: Dual-reaction mechanism for hydrogel formation.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Hydrogel Formation cluster_char Step 3: Characterization A Dissolve Alkyne-Polymer in buffer (e.g., PBS) G Add Alkyne-Polymer and Catalyst solutions to the mixture A->G B Dissolve Amine-Polymer in buffer (e.g., MES) F Mix Amine-Polymer, Crosslinker, and EDC/NHS solutions. Incubate to activate acid groups. B->F C Dissolve Crosslinker in buffer C->F D Prepare EDC/NHS solution in buffer D->F E Prepare Catalyst solution (e.g., CuSO4 / Na-Ascorbate) E->G F->G H Dispense into mold or application site. Allow gelation. G->H I Measure Gelation Time (Vial Tilt Method) H->I J Determine Swelling Ratio (Gravimetric Analysis) H->J K Analyze Mechanical Properties (Rheometry) H->K

Caption: Experimental workflow for hydrogel synthesis.

G Hydrogel Drug-Loaded Hydrogel Drug Released Drug (e.g., Kinase Inhibitor) Hydrogel->Drug Sustained Release Drug->Block Receptor Cell Surface Receptor (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of MAPK/ERK signaling pathway.

Experimental Protocols

5.1. Materials and Reagents

  • 4-arm PEG-Alkyne (10 kDa)

  • 4-arm PEG-Amine (10 kDa)

  • This compound crosslinker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (0.1 M, pH 6.0)

  • Deionized water

5.2. Protocol 1: Two-Step Hydrogel Formation

This protocol is recommended for maximum control over the reaction kinetics.

  • Preparation of Polymer Solutions:

    • Prepare a 20% (w/v) solution of 4-arm PEG-Amine in 0.1 M MES buffer (pH 6.0).

    • Prepare a 20% (w/v) solution of 4-arm PEG-Alkyne in PBS (pH 7.4).

    • Prepare a 100 mM solution of the this compound crosslinker in MES buffer.

    • Prepare fresh 500 mM solutions of EDC and NHS in cold MES buffer immediately before use.

  • Activation of Carboxylic Acid (Step 1):

    • In a sterile microcentrifuge tube, mix the 4-arm PEG-Amine solution with the crosslinker solution at a desired molar ratio (e.g., 1:1 amine to acid).

    • Add the EDC and NHS solutions to the mixture. A common molar excess is 2:1 EDC:NHS over the carboxylic acid groups.

    • Vortex briefly and incubate at room temperature for 15-30 minutes to activate the acid groups and allow them to react with the amines.

  • Click Chemistry Crosslinking (Step 2):

    • To the activated mixture from Step 1, add the 4-arm PEG-Alkyne solution. The final total polymer concentration should be adjusted (e.g., to 10% w/v) by adding the appropriate buffer.

    • To initiate gelation, add the catalyst. First, add the CuSO₄ solution (to a final concentration of 1-5 mM) and mix gently. Then, add the sodium ascorbate solution (to a final concentration of 5-25 mM).[4]

    • Immediately vortex for 2-3 seconds and dispense the solution into a mold or the desired location.

    • Allow the solution to stand at room temperature or 37°C until gelation is complete. Gelation typically occurs within 5-20 minutes.[2]

5.3. Protocol 2: Hydrogel Characterization

  • Determination of Gelation Time:

    • After adding all components (Protocol 1, Step 3), start a timer.

    • At 30-second intervals, tilt the vial or tube to a 90-degree angle.

    • The gelation time is recorded as the point when the solution no longer flows upon tilting.

  • Measurement of Swelling Ratio: [16]

    • After the hydrogel is fully formed, weigh it to obtain the initial swollen mass (Ws,initial).

    • Immerse the hydrogel in a known volume of PBS (pH 7.4) at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot away excess surface water with filter paper, and weigh it (Ws).

    • Equilibrium is reached when the weight remains constant over several time points.

    • To determine the dry weight (Wd), freeze the fully swollen hydrogel at -80°C and then lyophilize until all water has been removed.

    • Calculate the swelling ratio (Q) as: Q = Ws / Wd .

  • Rheological Analysis: [17][18]

    • Prepare hydrogels directly on the plate of a rheometer using a mold of appropriate dimensions (e.g., 8 mm diameter, 1 mm height).

    • Perform time-sweep measurements at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'') during gelation. The gel point is often defined as the crossover point where G' > G''.

    • Once the gel is stable, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to characterize the mechanical spectrum of the hydrogel.

    • Perform a strain sweep to determine the linear viscoelastic region of the hydrogel.

References

Application Notes and Protocols for Protein PEGylation with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a premier bioconjugation technique for enhancing the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance stability, increase solubility, and reduce immunogenicity.[1]

This document provides a detailed, step-by-step guide for the PEGylation of a target protein using the heterobifunctional reagent, N-(Azido-PEG3)-NH-PEG3-acid. This linker possesses two distinct reactive functionalities: a carboxylic acid and an azide group. This dual functionality allows for a controlled, two-stage conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the protein surface. The azide group serves as a handle for subsequent "click chemistry," a highly efficient and specific reaction, with an alkyne-containing molecule of interest.[2][3]

Principle of the Reaction

The PEGylation process using this compound is a two-stage process:

  • Amine Coupling via EDC/NHS Chemistry: The carboxylic acid moiety of the PEG linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that readily couples with primary amines on the protein (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) to form a stable amide bond.[4][5][6][7] This reaction is most efficient at a pH range of 7.2-8.5.[7][8]

  • Azide-Alkyne Click Chemistry: The now protein-bound PEG linker presents a terminal azide group. This azide can be conjugated to a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is known for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous conditions.[2][9][10]

Experimental Workflow

The overall experimental workflow for protein PEGylation with this compound is depicted below.

PEGylation_Workflow cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: Click Chemistry cluster_stage3 Analysis Protein Target Protein (-NH2) Coupling Amine Coupling (pH 7.2-8.5) Protein->Coupling PEG_Linker This compound (-COOH, -N3) Activation Activation (pH 4.5-6.0) PEG_Linker->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activation->Coupling Azido_PEG_Protein Azido-PEG-Protein (-N3) Coupling->Azido_PEG_Protein Click_Reaction CuAAC Reaction Azido_PEG_Protein->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Cu_Catalyst->Click_Reaction Final_Conjugate Final PEGylated Conjugate Click_Reaction->Final_Conjugate Purification Purification (SEC / IEX) Final_Conjugate->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Troubleshooting cluster_low_yield Low PEGylation Yield cluster_aggregation Protein Aggregation cluster_multiple_species Multiple PEGylated Species start Problem Observed check_reagents Check Reagent Activity (Fresh EDC/NHS, non-hydrolyzed PEG) start->check_reagents Low Yield reduce_conc Reduce Protein Concentration start->reduce_conc Aggregation reduce_molar_ratio Reduce Molar Excess of PEG Linker start->reduce_molar_ratio Multiple Species optimize_ph Optimize Reaction pH (Coupling: 7.2-8.5) check_reagents->optimize_ph increase_ratio Increase PEG:Protein Molar Ratio optimize_ph->increase_ratio extend_time Extend Reaction Time or Increase Temperature increase_ratio->extend_time optimize_buffer Optimize Buffer Conditions (pH, ionic strength) reduce_conc->optimize_buffer add_stabilizers Add Stabilizing Excipients (sugars, amino acids) optimize_buffer->add_stabilizers control_rate Control Reaction Rate (lower temp, stepwise PEG addition) add_stabilizers->control_rate optimize_purification Optimize Purification (e.g., IEX for isomers) reduce_molar_ratio->optimize_purification site_specific Consider Site-Specific PEGylation Strategy optimize_purification->site_specific

References

Application Notes and Protocols: N-(Azido-PEG3)-NH-PEG3-acid Reaction with BCN-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the efficient and specific covalent labeling of biomolecules in complex biological environments.[1][2] This bioorthogonal reaction obviates the need for cytotoxic copper catalysts, making it ideal for applications in living systems and with sensitive biological molecules.[1] The reaction between an azide-functionalized molecule and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), proceeds rapidly to form a stable triazole linkage.[2]

The N-(Azido-PEG3)-NH-PEG3-acid linker is a versatile, heterobifunctional molecule featuring a terminal azide group for SPAAC and a carboxylic acid for subsequent functionalization, connected by flexible polyethylene glycol (PEG) spacers. These PEG units enhance aqueous solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1] This application note provides detailed protocols and quantitative data for the reaction of this compound with BCN-functionalized molecules, a critical process in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates.

Core Principles of SPAAC

The reaction between an azide and a strained cyclooctyne like BCN is a [3+2] cycloaddition. The significant ring strain of the BCN molecule lowers the activation energy of the reaction, allowing it to proceed efficiently at ambient temperatures without a catalyst. This bioorthogonal nature ensures that the azide and BCN moieties react specifically with each other, minimizing off-target reactions with other functional groups commonly found in biological systems, such as amines and thiols.[2]

Quantitative Data Presentation

The efficiency of SPAAC reactions is best described by their second-order rate constants. While specific kinetic data for the reaction of this compound with a BCN-functionalized molecule is not extensively published, the following tables provide typical rate constants for similar reactions and a comparison of reaction parameters. The presence of a PEG linker has been shown to potentially increase reaction rates.[3]

Table 1: Comparative Reaction Kinetics of Common Cyclooctynes with Azides

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl azide ~0.15 DMSO
BCN (PEGylated)2-azidoethanol~0.57Aqueous Buffer
DBCOGeneral Azides~0.1 - 2.0Various
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37HEPES & PBS

Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature.[1]

Table 2: Recommended Starting Conditions for SPAAC Reaction

ParameterRecommended ConditionRationale
Molar Ratio (Azide:BCN) 1.1 to 1.5 equivalents of azideA slight excess of the azide linker can help drive the reaction to completion, especially if the BCN-functionalized molecule is more precious.
Solvent DMSO, DMF, or aqueous buffers (e.g., PBS, HEPES)The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. A co-solvent like DMSO (typically <10% v/v) can be used to dissolve hydrophobic molecules.[4]
Temperature Room temperature (20-25°C) or 37°CSPAAC reactions proceed efficiently at ambient to physiological temperatures. Higher temperatures can increase the reaction rate.[4]
pH 7.2 - 8.5A slightly basic pH can enhance the rate of SPAAC reactions.[4]
Reaction Time 1 - 12 hoursReaction time depends on the reactants' concentration and reactivity. The reaction progress should be monitored.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of this compound with a BCN-functionalized molecule.

Protocol 1: General Procedure for SPAAC Reaction

This protocol describes the conjugation of this compound to a BCN-functionalized molecule (e.g., a protein modified with a BCN-NHS ester).

Materials:

  • This compound

  • BCN-functionalized molecule (e.g., BCN-Protein)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a solution of the BCN-functionalized molecule in PBS at a concentration of 1-5 mg/mL.

  • SPAAC Reaction:

    • In a clean reaction vial, add the desired volume of the BCN-functionalized molecule solution.

    • Add 1.1 to 1.5 equivalents of the this compound stock solution to the reaction vial. Ensure the final DMSO concentration is below 10% (v/v) to maintain the stability of biomolecules.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 4-12 hours. The reaction can also be performed at 37°C to increase the rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS or SDS-PAGE. For LC-MS, dilute a small aliquot of the reaction mixture and analyze for the expected mass of the conjugate. For SDS-PAGE, an increase in the molecular weight of the protein should be observed.

  • Purification:

    • Upon completion, purify the conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS).[]

Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR

This protocol allows for the determination of the second-order rate constant of the SPAAC reaction.

Materials:

  • This compound

  • BCN-functionalized small molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound, the BCN-functionalized molecule, and the internal standard in the deuterated solvent.

    • In an NMR tube, combine a known concentration of the BCN-functionalized molecule and the internal standard.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a known excess (e.g., 5-10 fold) of the this compound stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals at a constant temperature.

  • Data Analysis:

    • Integrate a well-resolved signal corresponding to a proton on the BCN-functionalized molecule and a signal from the internal standard in each spectrum.

    • Calculate the concentration of the BCN-functionalized molecule at each time point by comparing its integral to that of the internal standard.

    • Under pseudo-first-order conditions (with a large excess of the azide), a plot of the natural logarithm of the BCN-functionalized molecule's concentration versus time will yield a straight line with a slope equal to -k'.

    • The second-order rate constant (k₂) is calculated by dividing k' by the concentration of the this compound.[6]

Mandatory Visualizations

SPAAC_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Azido-PEG-Linker This compound (R-N₃) Transition_State Transition State Azido-PEG-Linker->Transition_State Strain-Promoted [3+2] Cycloaddition BCN-Molecule BCN-Functionalized Molecule BCN-Molecule->Transition_State Triazole-Conjugate Stable Triazole Conjugate Transition_State->Triazole-Conjugate Ring Strain Release

SPAAC Reaction Mechanism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Stock Solutions (Azide-Linker & BCN-Molecule) B Combine Reactants in Buffer A->B C Incubate at RT or 37°C (1-12 hours) B->C D Monitor Reaction (LC-MS / SDS-PAGE) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E Reaction Complete F Characterize Final Product E->F

General Experimental Workflow

Logical_Relationships cluster_linker This compound cluster_function Functionality Azide Azide Group (-N₃) Amine Amine Group (-NH-) SPAAC SPAAC Reaction with BCN Azide->SPAAC Enables PEG1 PEG3 Spacer PEG2 PEG3 Spacer Acid Carboxylic Acid (-COOH) Conjugation Further Conjugation Acid->Conjugation Enables

Functional Components of the Linker

References

Application Notes & Protocols: Purification of N-(Azido-PEG3)-NH-PEG3-acid Conjugates by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This linker possesses a terminal azide group for "click chemistry" reactions and a carboxylic acid for amide bond formation. Following conjugation, purification of the resulting conjugate is a critical step to remove unreacted starting materials and byproducts, ensuring the quality, safety, and efficacy of the final product.[]

Size Exclusion Chromatography (SEC) is a powerful and widely used technique for the purification and characterization of PEGylated molecules.[] The principle of SEC is based on the separation of molecules according to their hydrodynamic volume in solution.[] Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules penetrate the pores and have a longer retention time.[] This method is particularly well-suited for separating PEGylated conjugates from smaller, unreacted linkers and other reagents.[][5]

These application notes provide a detailed protocol for the purification of this compound conjugates using SEC.

Experimental Workflow

The overall workflow for the purification of this compound conjugates by SEC involves several key steps, from initial reaction quenching to final fraction analysis.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis Quench 1. Quench Conjugation Reaction Concentrate 2. Concentrate Sample (Optional) Quench->Concentrate Filter 3. Filter Sample (0.22 µm) Concentrate->Filter Equilibrate 4. Equilibrate SEC Column Inject 5. Inject Sample Filter->Inject Equilibrate->Inject Elute 6. Isocratic Elution Inject->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (e.g., UV-Vis, SDS-PAGE) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Final 10. Buffer Exchange & Concentration Pool->Final

Caption: Experimental workflow for SEC purification.

Materials and Methods

Materials
  • Crude this compound conjugate solution

  • Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Optional Mobile Phase Additives: 200 mM Arginine (to reduce non-specific interactions)[6][7]

  • SEC Column: TSKgel G3000SWxl or similar, suitable for the molecular weight range of the conjugate

  • HPLC or FPLC system equipped with a UV detector

  • 0.22 µm syringe filters

  • Fraction collection tubes

Experimental Protocol

This protocol outlines the steps for the purification of a hypothetical conjugate of this compound with a peptide.

1. Sample Preparation: a. Quench the conjugation reaction according to the specific reaction protocol. b. If the sample is dilute, concentrate it using an appropriate method (e.g., centrifugal filtration). c. Filter the crude conjugate solution through a 0.22 µm syringe filter to remove any particulate matter.

2. SEC System Preparation: a. Install the appropriate SEC column onto the chromatography system. b. Thoroughly degas the mobile phase to prevent bubble formation. c. Equilibrate the column with at least 2-3 column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved on the UV detector.[6]

3. Chromatographic Conditions:

  • Column: TSKgel G3000SWxl (7.8 mm ID x 30 cm)
  • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[7]
  • Flow Rate: 0.5 mL/min[7]
  • Detection: UV at 280 nm (for protein/peptide conjugates) and/or 220 nm (for peptide bonds)
  • Injection Volume: 10-100 µL, depending on the sample concentration and column capacity
  • Run Time: Sufficient to allow for the elution of all components (typically 30-40 minutes)

4. Sample Injection and Fraction Collection: a. Inject the prepared sample onto the equilibrated column. b. Begin collecting fractions as the elution starts. The size of the fractions will depend on the resolution of the peaks.

5. Data Analysis and Post-Purification Processing: a. Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to identify the fractions containing the purified conjugate. b. Pool the fractions containing the pure product. c. If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the purified conjugate into a suitable storage buffer.[5] d. Concentrate the final purified conjugate to the desired concentration.

Data Presentation

The success of the purification can be evaluated by analyzing the resulting chromatogram and the purity of the collected fractions.

Chromatographic Profile

The following diagram illustrates a typical signaling pathway for data acquisition and analysis in an SEC experiment.

SEC_Data_Pathway cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_results Results Sample Sample Eluting from Column UV_Detector UV Detector Sample->UV_Detector Signal Analog Signal UV_Detector->Signal ADC Analog-to-Digital Converter Signal->ADC Chromatogram Digital Chromatogram ADC->Chromatogram Integration Peak Integration Chromatogram->Integration Retention_Time Retention Time Integration->Retention_Time Peak_Area Peak Area Integration->Peak_Area Purity Purity Assessment Peak_Area->Purity

Caption: Data processing pathway in SEC.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from the SEC purification of a peptide-N-(Azido-PEG3)-NH-PEG3-acid conjugate.

Table 1: Typical Retention Times of Components

ComponentExpected Retention Time (min)Rationale
Conjugate Aggregate8-10Largest hydrodynamic volume, elutes first.
Purified Conjugate12-15Intermediate size.
Unconjugated Peptide16-18Smaller than the conjugate.
Unreacted Linker20-25Smallest hydrodynamic volume, elutes last.

Table 2: Purity Assessment of Pooled Fractions

ParameterValueMethod
Purity of Pooled Fractions>95%SDS-PAGE or Analytical HPLC
Recovery Yield70-85%UV-Vis Spectroscopy (A280)
Endotoxin Levels<0.1 EU/mLLAL Assay

Troubleshooting

Table 3: Common Issues and Solutions in SEC Purification

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate column selection. - Suboptimal mobile phase composition. - Sample overload.- Select a column with the appropriate pore size for the molecular weight range of interest. - Optimize mobile phase (e.g., adjust pH, ionic strength, or add arginine).[7] - Reduce the injection volume or sample concentration.
Peak Tailing - Non-specific interactions between the analyte and the stationary phase.- Increase the ionic strength of the mobile phase. - Add organic modifiers (e.g., acetonitrile) or arginine to the mobile phase.[6]
Low Recovery - Adsorption of the sample to the column matrix. - Precipitation of the sample on the column.- Modify the mobile phase to reduce non-specific binding. - Ensure sample solubility in the mobile phase.
Ghost Peaks - Carryover from previous injections. - Air bubbles in the system.- Implement a thorough column wash protocol between runs. - Degas the mobile phase and prime the system properly.

Conclusion

Size Exclusion Chromatography is a robust and effective method for the purification of this compound conjugates. By carefully selecting the appropriate column and optimizing the chromatographic conditions, it is possible to achieve high purity and recovery of the desired conjugate, which is essential for downstream applications in research and drug development. The protocols and data presented here provide a comprehensive guide for scientists and researchers working with this important class of bifunctional linkers.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of N-(Azido-PEG3)-NH-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its discrete polyethylene glycol (dPEG®) structure offers enhanced hydrophilicity and a defined spacer length, crucial for optimizing the pharmacokinetic properties of conjugated biomolecules. The terminal azide and carboxylic acid groups allow for sequential or orthogonal conjugation to different molecules of interest, making it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. Accurate characterization of this linker and its conjugates by mass spectrometry is essential to confirm its identity, purity, and the success of conjugation reactions. This document provides detailed protocols and data interpretation guidelines for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₇H₃₄N₄O₈[1]

  • Molecular Weight: 422.48 g/mol [1]

  • CAS Number: 2183440-72-2[1]

Experimental Design and Workflow

The characterization of this compound by mass spectrometry typically involves sample preparation, liquid chromatography separation, mass spectrometric analysis, and data interpretation. A general workflow is outlined below.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent filter Centrifuge to remove particulates prep->filter Clarification lc Liquid Chromatography (Reversed-Phase) filter->lc Injection ms Mass Spectrometry (ESI-Q-TOF or Orbitrap) lc->ms Ionization deconvolution Deconvolution of Spectra ms->deconvolution Data Acquisition interpretation Identification of Adducts and Fragments deconvolution->interpretation Characterization

Caption: General workflow for the mass spectrometry characterization of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The goal is to dissolve the analyte in a solvent compatible with ESI-MS and to remove any interfering substances.

  • Reagents and Materials:

    • This compound

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • LC-MS grade formic acid (FA)

    • Microcentrifuge tubes

    • Autosampler vials

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution with a final concentration of 10-50 µM by diluting with a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

    • Centrifuge the working solution at 14,000 x g for 10 minutes to pellet any particulate matter.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides an additional dimension of separation, which is beneficial for analyzing the purity of the conjugate and separating it from any unreacted starting materials or byproducts.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reversed-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Data Acquisition: Full scan mode (MS1) for molecular weight confirmation. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.

Data Presentation and Interpretation

Expected Mass Spectrometry Data

The primary goal of the full scan analysis is to identify the molecular ion of this compound. In positive ion ESI-MS, the analyte is expected to be observed as protonated and other adducted species.

Parameter This compound
Molecular Formula C₁₇H₃₄N₄O₈
Monoisotopic Mass 422.2431 g/mol
Expected [M+H]⁺ (m/z) 423.2509
Expected [M+Na]⁺ (m/z) 445.2329
Expected [M+K]⁺ (m/z) 461.2068

Table 1: Summary of expected m/z values for this compound in positive ion ESI-MS.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the structure of the molecule by inducing fragmentation and analyzing the resulting product ions. The fragmentation of PEG linkers is well-characterized and typically involves cleavage of the C-O and C-N bonds of the PEG backbone. For this compound, characteristic fragmentation patterns are expected.

fragmentation cluster_structure This compound Structure and Fragmentation cluster_fragments Expected Fragmentation Pathways struct N₃-(PEG₃)-NH-(PEG₃)-COOH loss_n2 Loss of N₂ (Neutral Loss of 28 Da) struct->loss_n2 Azide group peg_cleavage Cleavage of PEG backbone (Characteristic losses of 44 Da units) struct->peg_cleavage Ether linkages loss_h2o Loss of H₂O (From carboxylic acid) struct->loss_h2o Carboxyl group

Caption: Predicted fragmentation pathways for this compound in MS/MS.

  • Loss of Nitrogen (N₂): A characteristic fragmentation of the azide group is the neutral loss of a nitrogen molecule (28 Da).

  • PEG Backbone Cleavage: Fragmentation along the polyethylene glycol backbone will result in a series of product ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit (C₂H₄O).

  • Loss of Water (H₂O): The carboxylic acid moiety can undergo a neutral loss of water (18 Da).

By analyzing the masses of the fragment ions, the sequence and structure of the linker can be confirmed.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of this compound and its conjugates. The protocols and guidelines presented in this document provide a robust framework for the reliable and accurate analysis of this important bifunctional linker. Careful sample preparation and optimization of LC-MS parameters are key to obtaining high-quality data that can confirm the molecular identity and purity, thus ensuring the success of subsequent bioconjugation applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Reactions for N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the conjugation of N-(Azido-PEG3)-NH-PEG3-acid to primary amine-containing molecules using EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS reaction with this compound?

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.[1][2][3]

  • Activation Step (pH 4.5 - 6.0): The activation of the terminal carboxylic acid on the PEG linker with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment.[1][2][3]

  • Coupling Step (pH 7.0 - 8.5): The subsequent reaction of the newly formed, semi-stable NHS-ester with a primary amine on your target molecule is most effective at a physiological to slightly basic pH.[1][3][4] This is because the primary amine needs to be in its unprotonated, nucleophilic state.[3][4]

A two-step protocol, where the pH is adjusted between the steps, is highly recommended to maximize yield and minimize side reactions.[1][3]

Q2: Which buffers should I use for this reaction, and which should be avoided?

It is critical to use buffers that do not contain competing primary amines or carboxylates.[1][4][5]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][5]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), Borate buffer, or Bicarbonate buffer are suitable options.[1][2][6]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or Glycine, as they will compete with your target molecule for the activated PEG-acid, quenching the reaction.[1][6][7]

Q3: How should I handle and store my EDC and NHS reagents?

Both EDC and N-hydroxysuccinimide (NHS) are moisture-sensitive, and their activity can be compromised by improper handling.[5][8]

  • Storage: Store EDC and NHS desiccated at -20°C.[1][5]

  • Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent moisture from condensing on the powder.[1][5][9] It is highly recommended to prepare solutions of EDC and NHS immediately before use and not to make stock solutions for long-term storage due to their susceptibility to hydrolysis.[1][5][8]

Q4: My conjugation yield is low. What are the potential causes and solutions?

Low yield is a common issue that can often be resolved by addressing a few key factors.

  • Inactive Reagents: As mentioned above, EDC and NHS are sensitive to moisture.[5] If they have been handled or stored improperly, they may be hydrolyzed and inactive.

    • Solution: Use fresh, high-quality reagents. Always allow vials to equilibrate to room temperature before opening.[5][9]

  • Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions, which competes with your desired reaction.[2][5] The rate of NHS ester hydrolysis increases significantly with pH.[2][6]

    • Solution: Perform the reaction steps promptly. Once the this compound is activated, proceed immediately to the coupling step.[2] Using the water-soluble analog, Sulfo-NHS, can increase the stability of the active intermediate.[2]

  • Suboptimal pH or Buffer: Using the wrong pH or a buffer with competing nucleophiles (like Tris) will significantly reduce efficiency.

    • Solution: Verify the pH of your buffers. Use non-amine, non-carboxylate buffers like MES for activation and PBS or Borate for coupling.[1][5]

  • Incorrect Molar Ratios: An insufficient amount of coupling reagents can lead to incomplete activation of the PEG-acid.

    • Solution: Optimize the molar ratio of EDC and NHS to the PEG-acid. A molar excess of the coupling agents is generally recommended.[1] See the data table below for common starting ratios.

Q5: I am observing precipitation during my reaction. What is causing this?

Precipitation can significantly lower your yield and make purification difficult.

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the protein (or other amine-containing molecule) to aggregate and fall out of solution.

    • Solution: Ensure your target molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to conjugation.[1][2]

  • High EDC Concentration: In some cases, a large excess of EDC can cause precipitation of the target molecule.[1][10]

    • Solution: If you are using a high molar excess of EDC and observing this issue, try reducing the concentration.[1][10]

Quantitative Data Summary

For successful conjugation, several parameters should be optimized. The table below provides typical ranges that serve as a starting point for your experiments.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for the activation of the carboxyl group on the PEG-acid with EDC.[1][9]
Coupling pH 7.0 - 8.5Promotes the efficient reaction of the NHS-ester with primary amines.[1][3][4]
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 10:5:1A molar excess of EDC and NHS ensures efficient activation and stabilization of the intermediate.[1][5][9] Optimization is often required.[4]
Activation Time 15 - 30 minutesSufficient time for the PEG-acid to react with EDC/NHS at room temperature.[1][11]
Coupling Time 2 hours to overnightReaction time for the activated PEG-acid to couple with the amine-containing molecule.[1][11]
Temperature 4°C to 25°CCommonly performed at room temperature (20-25°C), but can be done at 4°C overnight to protect sensitive molecules.[11][12]

Visualized Workflows and Mechanisms

EDC/NHS Reaction Mechanism

EDC_NHS_Mechanism EDC/NHS Reaction Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Coupling PEG_Acid N-(Azido-PEG3)-NH-PEG3-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + NHS NHS EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS->NHS_Ester Amine_Molecule Molecule-NH2 Final_Product Stable Amide Bond (PEG-CONH-Molecule) NHS_Ester->Final_Product Amine_Molecule->Final_Product + Experimental_Workflow start Start prep 1. Prepare Reagents - Equilibrate EDC/NHS to RT - Dissolve PEG-Acid in Activation Buffer - Prepare fresh EDC/NHS solutions start->prep activate 2. Activation Step - Add EDC & NHS to PEG-Acid - Incubate 15-30 min @ RT - Buffer: MES, pH 4.5-6.0 prep->activate adjust_ph 3. pH Adjustment - Raise pH to 7.2-8.5 using Coupling Buffer (e.g., PBS) activate->adjust_ph couple 4. Coupling Step - Add activated PEG to amine-containing molecule - Incubate 2h @ RT or O/N @ 4°C adjust_ph->couple quench 5. Quench Reaction - Add Tris or Hydroxylamine - Incubate 15-30 min couple->quench purify 6. Purify Conjugate - Size-Exclusion Chromatography - Dialysis quench->purify end End purify->end Troubleshooting_Guide start Low Conjugation Yield? q_reagents Are EDC/NHS reagents fresh and stored properly? start->q_reagents Yes s_reagents_yes Use fresh reagents. Store desiccated at -20°C. Warm to RT before opening. q_reagents->s_reagents_yes No q_buffer Is the buffer correct? (No Tris/Glycine) q_reagents->q_buffer Yes s_reagents_yes->q_buffer s_buffer_yes Use recommended buffers: Activation: MES Coupling: PBS, Borate q_buffer->s_buffer_yes No q_ph Are activation and coupling pH values optimal? q_buffer->q_ph Yes s_buffer_yes->q_ph s_ph_yes Adjust pH: Activation: 4.5 - 6.0 Coupling: 7.0 - 8.5 q_ph->s_ph_yes No q_hydrolysis Was the reaction performed promptly to minimize hydrolysis? q_ph->q_hydrolysis Yes s_ph_yes->q_hydrolysis s_hydrolysis_yes Minimize delays between activation and coupling steps. q_hydrolysis->s_hydrolysis_yes No end Yield should improve. Consider optimizing molar ratios. q_hydrolysis->end Yes s_hydrolysis_yes->end

References

Technical Support Center: Troubleshooting N-(Azido-PEG3)-NH-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation?

A1: The conjugation of this compound to a primary amine-containing molecule relies on carbodiimide chemistry. The most common method is a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, the carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. This semi-stable NHS ester is then reacted with a primary amine on the target molecule to form a stable amide bond.[1][2][3]

Q2: Why is a two-step process involving EDC and NHS recommended?

A2: The two-step process is crucial for minimizing side reactions and improving overall conjugation efficiency.[4] The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can quickly hydrolyze, which would regenerate the original carboxylic acid and lead to low yields.[1][2] NHS is added to convert this unstable intermediate into a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines.[2] This separation of the activation and conjugation steps allows for better control over the reaction conditions.[4]

Q3: What are the optimal pH conditions for the conjugation reaction?

A3: pH is a critical parameter that needs to be carefully controlled for two distinct steps. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2][3][5] However, the subsequent reaction of the NHS-activated ester with the primary amine is more efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[3][6] Performing the entire reaction at a single, non-optimal pH will significantly reduce the conjugation efficiency.[2]

Q4: How should I store and handle the EDC and NHS reagents?

A4: Both EDC and NHS are highly sensitive to moisture and should be stored desiccated at -20°C.[2] It is critical to allow the vials to warm to room temperature before opening to prevent condensation from forming inside, which can rapidly inactivate the reagents.[2][7] For best results, prepare fresh stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield of the desired conjugate is the most common issue encountered. The following sections break down the potential causes and provide solutions.

Problem 1: Inactive Reagents or Improper Handling
Potential Cause Recommended Solution
Degraded EDC/NHS EDC and NHS are moisture-sensitive.[2] Ensure they are stored in a desiccator at -20°C. Always allow reagents to equilibrate to room temperature before opening to prevent condensation.[2][7] Use freshly opened or properly stored reagents. Consider purchasing new reagents if there is any doubt about their quality.[8]
Hydrolysis of NHS-ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[4][6] Prepare aqueous solutions of the linker immediately before use.[9] Minimize the delay between the activation step and the addition of the amine-containing molecule.[4]
Use of Incompatible Buffers Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reactants.[2][6] Use non-nucleophilic buffers such as MES for the activation step and PBS or borate buffer for the conjugation step.[1][10]
Problem 2: Suboptimal Reaction Conditions
Potential Cause Recommended Solution
Incorrect pH The activation and conjugation steps have different optimal pH ranges. Use a two-buffer system: an activation buffer with a pH of 6.0 (e.g., 0.1 M MES) and a coupling buffer with a pH of 7.2-7.5 (e.g., 0.1 M PBS).[4]
Suboptimal Molar Ratios An insufficient amount of coupling agents or an incorrect ratio of the PEG linker to the amine can lead to incomplete reaction. Start with a 1.5 to 2-fold molar excess of both EDC and NHS relative to the this compound.[4] A slight molar excess of the amine-containing molecule (e.g., 1.2:1 to 1.5:1 amine:acid) can help drive the reaction to completion.[4]
Low Reactant Concentration Dilute reaction conditions can favor competing side reactions like hydrolysis.[11] If possible, perform the conjugation at a higher concentration of your reactants.
Inadequate Reaction Time or Temperature Conjugation reactions are typically performed for 2 hours at room temperature or overnight at 4°C.[4] If the yield is low, extending the reaction time may help. For sterically hindered molecules, a moderate increase in temperature (e.g., from 4°C to room temperature) might be beneficial, but monitor the stability of your biomolecule.[12]
Problem 3: Side Reactions and Steric Hindrance
Potential Cause Recommended Solution
N-acylurea Formation The reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct.[11] Using NHS helps to minimize this by quickly converting the intermediate to a more stable NHS ester.[11]
Steric Hindrance The PEG linkers can sometimes physically obstruct the reactive ends from accessing their target functional groups.[12] To overcome this, you can increase the molar excess of the this compound and extend the reaction time.[12]

Experimental Protocols

General Two-Step Aqueous Conjugation Protocol

This protocol provides a general framework. Molar ratios and incubation times may need to be optimized for your specific application.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine[4][6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.[4]

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxyl Groups:

    • To the solution of this compound, add a 1.5 to 2-fold molar excess of EDC and NHS from the stock solutions.[4]

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[3][4]

  • Conjugation Reaction:

    • Add the solution of the amine-containing molecule to the activated this compound solution. A 1.2 to 1.5-fold molar excess of the amine is a good starting point.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.[13]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts from the final conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxyl Activation cluster_conjugation 3. Amide Bond Formation cluster_quenching 4. Quenching cluster_purification 5. Purification prep_peg Dissolve PEG-acid in Activation Buffer (pH 6.0) activation Add EDC and NHS to PEG-acid solution (15-30 min at RT) prep_peg->activation 1.5-2x molar excess prep_edc_nhs Prepare fresh EDC/NHS stock in anhydrous DMSO/DMF prep_edc_nhs->activation prep_amine Dissolve Amine in Coupling Buffer (pH 7.2-7.5) conjugation Add activated PEG to Amine solution (2h at RT or O/N at 4°C) prep_amine->conjugation activation->conjugation pH adjustment to 7.2-7.5 quenching Add Tris or Glycine to stop reaction conjugation->quenching purification Purify conjugate (e.g., SEC, Dialysis) quenching->purification

Caption: Workflow for a two-step EDC/NHS conjugation.

reaction_pathway peg_acid PEG-COOH (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + EDC (pH 4.5-6.0) nhs_ester NHS Ester (semi-stable) o_acylisourea->nhs_ester + NHS hydrolysis Hydrolysis (side reaction) o_acylisourea->hydrolysis n_acylurea N-Acylurea (side reaction) o_acylisourea->n_acylurea amide_product PEG-CONH-R (Stable Amide Bond) nhs_ester->amide_product + R-NH2 (pH 7.0-8.5) nhs_ester->hydrolysis

Caption: Key reaction pathways in EDC/NHS conjugation.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing protein aggregation during PEGylation with N-(Azido-PEG3)-NH-PEG3-acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using a bifunctional PEG linker like this compound?

A1: Protein aggregation during PEGylation can stem from several factors. With a bifunctional linker, a primary cause is intermolecular cross-linking, where a single PEG molecule links two or more protein molecules, leading to the formation of large aggregates.[1][2][3] Other significant causes include high protein concentrations, which increase the likelihood of intermolecular interactions, and suboptimal reaction conditions (e.g., pH, temperature) that can compromise protein stability and expose hydrophobic regions, promoting aggregation.[2][3]

Q2: How can I detect protein aggregation during my PEGylation experiment?

A2: Protein aggregation can be detected both visually and analytically. Visually, you may observe turbidity, cloudiness, or the formation of visible precipitates in the reaction mixture. For more quantitative analysis, techniques such as Size Exclusion Chromatography (SEC) can identify high molecular weight species, while Dynamic Light Scattering (DLS) can show an increase in the average particle size and polydispersity.

Q3: How does the pH of the reaction buffer impact protein aggregation?

A3: The pH of the reaction buffer is a critical factor that influences both the PEGylation reaction and protein stability. The activation of the carboxylic acid group of this compound with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[2] However, the subsequent coupling to primary amines on the protein is more effective at a neutral to slightly basic pH (7.0-8.5).[2] It is crucial to select a pH that maintains the conformational stability of your specific protein, as deviations from its optimal pH range can lead to unfolding and aggregation.[2][3]

Q4: Can the PEG-to-protein molar ratio contribute to aggregation?

A4: Yes, the molar ratio of the PEG reagent to the protein is a critical parameter to optimize. While a higher molar excess of the PEG linker can drive the reaction towards a higher degree of PEGylation, it can also increase the risk of multi-PEGylation, where multiple PEG molecules attach to a single protein. This extensive modification of the protein surface can sometimes lead to conformational changes and subsequent aggregation.[3] It is recommended to perform small-scale experiments to determine the optimal PEG-to-protein ratio that achieves the desired level of PEGylation without causing significant aggregation.[3]

Q5: What is the role of stabilizing excipients in preventing aggregation?

A5: Stabilizing excipients are additives that can be included in the reaction buffer to enhance protein stability and prevent aggregation.[1] These can include sugars and polyols (e.g., sucrose, trehalose, glycerol), which act as protein stabilizers, amino acids (e.g., arginine, glycine) that can suppress protein-protein interactions, and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) that can prevent surface-induced aggregation.[1][4]

Section 2: Troubleshooting Guide

Problem: My protein solution becomes cloudy or precipitates immediately after adding the activated this compound.

Possible Cause Recommended Solution
High Protein Concentration Reduce the protein concentration. High concentrations increase the probability of intermolecular interactions and aggregation.[3]
Suboptimal Buffer Conditions (pH, Ionic Strength) Optimize the reaction buffer. Perform small-scale screening experiments to test a range of pH values and buffer compositions to find conditions where your protein is most stable.[2][3]
Rapid Reaction Rate Slow down the reaction rate by lowering the temperature. Performing the reaction at 4°C can favor intramolecular modification over intermolecular cross-linking.[1] Consider stepwise addition of the activated PEG reagent instead of adding it all at once.[1]

Problem: I observe a significant amount of high molecular weight species by SEC after the PEGylation reaction.

Possible Cause Recommended Solution
Intermolecular Cross-linking Optimize the PEG-to-protein molar ratio. A lower molar excess of the PEG linker may be sufficient to achieve the desired PEGylation without causing extensive cross-linking.[3]
Protein Instability Over Time Add stabilizing excipients to the reaction buffer. Sugars, polyols, amino acids, or non-ionic surfactants can help maintain protein stability throughout the reaction.[1][4]
Incorrect Reaction pH Ensure the pH for the coupling step is optimal for your protein's stability, typically between pH 7.0 and 8.5 for amine coupling.[2]

Section 3: Quantitative Data Summary

The following tables provide recommended starting ranges for key reaction parameters and typical concentrations for common anti-aggregation additives. These should be optimized for your specific protein and experimental goals.

Table 1: Recommended Starting Conditions for PEGylation Optimization

ParameterRecommended RangeRationale
Protein Concentration0.5 - 5 mg/mLHigher concentrations can increase the risk of intermolecular interactions and aggregation.[3][4]
PEG:Protein Molar Ratio1:1 to 20:1Needs to be optimized to balance PEGylation efficiency with the risk of multi-PEGylation and aggregation.[3][5]
Activation pH (for -COOH)4.5 - 6.0Optimal for the activation of the carboxylic acid group with EDC and NHS.[2]
Coupling pH (to -NH2)7.0 - 8.5Promotes the reaction of the NHS-activated PEG with primary amines while maintaining the stability of many proteins.[2]
Temperature4°C to Room Temperature (25°C)Lower temperatures can slow down the reaction rate and may reduce aggregation.[1]
Incubation Time30 minutes to overnightDependent on temperature, pH, and the reactivity of the specific protein.[4]

Table 2: Common Anti-Aggregation Additives (Excipients)

AdditiveTypical ConcentrationMechanism of Action
Sugars & Polyols
Sucrose, Trehalose5-10% (w/v)Act as protein stabilizers through preferential exclusion, promoting the native protein conformation.[4][6]
Glycerol, Sorbitol5-20% (v/v)Increase solvent viscosity and stabilize protein structure.
Amino Acids
Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[1][4]
Surfactants
Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation and adsorption to reaction vessels.[1][4]

Section 4: Experimental Protocols

Protocol 1: Two-Step PEGylation of a Protein with this compound

This protocol describes the activation of the carboxylic acid moiety of this compound to an NHS ester, followed by its conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of the PEG linker stock solution with the Activation Buffer.

    • Add a 5-fold molar excess of the EDC stock solution to the PEG linker solution.

    • Immediately add a 5-fold molar excess of the NHS (or Sulfo-NHS) stock solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]

  • Protein Preparation:

    • Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • Immediately add the activated PEG-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a starting point of a 10- to 20-fold molar excess.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by purifying the PEGylated protein using a desalting column or size-exclusion chromatography.

Section 5: Visualizations

PEGylation_Workflow cluster_prep Reagent Preparation cluster_reaction PEGylation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugate Activated PEG to Protein (pH 7.0-8.5) prep_protein->conjugation prep_peg Prepare PEG Linker & EDC/NHS Solutions activation Activate PEG-Acid with EDC/NHS (pH 4.5-6.0) prep_peg->activation activation->conjugation quenching Quench Reaction (e.g., with Tris) conjugation->quenching purification Purify PEGylated Protein (e.g., SEC) quenching->purification analysis Analyze for Aggregation & PEGylation Degree purification->analysis

Caption: Experimental workflow for protein PEGylation.

Aggregation_Causes cluster_factors Contributing Factors Aggregation Protein Aggregation Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation Concentration High Protein Concentration Concentration->Aggregation Conditions Suboptimal Reaction Conditions (pH, Temp) Conditions->Aggregation Stability Poor Inherent Protein Stability Stability->Aggregation

Caption: Key factors contributing to protein aggregation.

Troubleshooting_Logic start Aggregation Observed? optimize_conditions Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) start->optimize_conditions Yes add_excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) optimize_conditions->add_excipients Aggregation Reduced resolved Problem Resolved optimize_conditions->resolved Problem Resolved control_rate Control Reaction Rate (Lower Temp, Stepwise Addition) add_excipients->control_rate Aggregation Still Present add_excipients->resolved Problem Resolved control_rate->resolved Aggregation Minimized persists Aggregation Persists control_rate->persists

Caption: Troubleshooting decision tree for aggregation.

References

side reactions of N-(Azido-PEG3)-NH-PEG3-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid (CAS No. 2183440-72-2). This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for potential side reactions and answers to frequently asked questions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PEG linker used in bioconjugation and drug delivery.[1][2] It features a terminal azide group for "click chemistry" reactions (e.g., CuAAC or SPAAC) and a terminal carboxylic acid for forming stable amide bonds with primary amines, typically on proteins or peptides.[2][3] The hydrophilic PEG spacers enhance the solubility and stability of the resulting conjugate.[4][5][6]

Q2: What are the main functional groups on this linker and their reactivities?

This linker has three key reactive sites:

  • Azide (-N₃): A stable and highly selective group that participates in click chemistry with alkyne-containing molecules.[6][7] It is bioorthogonal, meaning it does not typically react with native biological functional groups.[8]

  • Carboxylic Acid (-COOH): This group can be activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples with primary amines (e.g., lysine residues) to create a stable amide bond.[2][3]

  • Internal Secondary Amine (-NH-): The secondary amine within the PEG backbone is also nucleophilic and can react with activated esters (like NHS esters), potentially leading to side reactions.[2]

Q3: What are the most common side reactions observed when using this linker?

The most common side reactions are associated with the activation of the carboxylic acid and the reactivity of the internal amine. Key side reactions include:

  • Formation of N-acylurea: An irreversible side reaction of the EDC-activated carboxyl group, which inactivates the linker.[9]

  • Hydrolysis of Activated Ester: The EDC-activated O-acylisourea intermediate and the subsequent NHS ester are susceptible to hydrolysis in aqueous buffers, which regenerates the carboxylic acid and reduces conjugation efficiency.[9][10]

  • Intra/Inter-molecular Crosslinking: The internal secondary amine can react with other linker molecules that have been activated at their carboxyl end, leading to dimerization or polymerization.

  • Reaction with Buffer Components: Amine-containing buffers (e.g., Tris, glycine) can compete with the target molecule for the activated NHS ester, quenching the reaction.[9][11]

  • Oxidative Homocoupling of Alkynes: In copper-catalyzed click chemistry (CuAAC), the alkyne partner can undergo a side reaction to form a diyne, especially in the presence of oxygen.[12]

Q4: How should I store this compound?

To prevent degradation, the reagent should be stored under its recommended conditions, typically at -20°C in a desiccated environment.[11] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during conjugation reactions.

Observed Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low or No Conjugation Yield 1. Hydrolysis of Activated Linker • Use a two-step protocol: activate the linker with EDC/NHS first, then add it to your amine-containing biomolecule.[10] • Optimize pH: perform EDC/NHS activation at pH 4.5–7.2 and the subsequent amine coupling at pH 7.0–8.5.[5][13] • Use freshly prepared solutions of EDC and NHS.[9]
2. Competing Side Reactions • Avoid buffers with primary amines (Tris, glycine) or carboxylates.[9][11] Use non-reactive buffers like MES for activation and PBS or HEPES for coupling. • Ensure excess EDC and NHS are removed or quenched before adding the target biomolecule in a two-step protocol to prevent unwanted protein cross-linking.[10]
3. Inactive Reagents • Use high-purity, fresh reagents stored under proper desiccated conditions.[5][11] Allow reagents to warm to room temperature before opening.[11]
Unexpected Mass in MS Analysis / Conjugate Aggregation 1. Polymerization of Linker • The internal secondary amine can react with an activated carboxyl group of another linker molecule. • Solution: Add the activated linker solution slowly to a stirred solution of the target biomolecule to ensure it reacts preferentially with the target. Use a molar excess of the target biomolecule over the linker if possible.
2. Protein Aggregation • High drug-to-antibody ratios (DAR) or conformational changes can cause aggregation.[14] • Solution: Optimize the molar ratio of linker to biomolecule. Screen different buffer conditions (pH, ionic strength) or include stabilizing excipients like arginine.[15] The PEG linker itself is intended to improve solubility.[15]
3. N-acylurea Formation • This EDC-mediated side product adds mass and is inactive.[9] • Solution: Use NHS in conjunction with EDC to convert the unstable O-acylisourea intermediate to a more stable NHS ester, which is less prone to this rearrangement.[16]
Low Yield in Click Chemistry Step (CuAAC or SPAAC) 1. Azide Degradation • Ensure the linker has been stored correctly. Use high-purity starting materials.[12]
2. Oxidative Homocoupling (Glaser Coupling) in CuAAC • This side reaction occurs with terminal alkynes in the presence of Cu(II) and oxygen.[12] • Solution: Degas all solutions thoroughly. Perform the reaction under an inert atmosphere (nitrogen or argon). Ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present to maintain copper in the Cu(I) state.[12]
3. Inefficient SPAAC Reaction • Strain-promoted azide-alkyne cycloaddition (SPAAC) rates are dependent on the specific cyclooctyne used, temperature, and buffer.[12] • Solution: Increase the reaction temperature (e.g., to 37°C), use a 2- to 5-fold molar excess of the strained alkyne, and allow for longer reaction times (1-24 hours).[12]
Quantitative Data Summary: Reaction Condition Optimization

The efficiency of conjugation is highly dependent on reaction parameters. The following table summarizes key conditions for the EDC/NHS coupling step.

ParameterConditionExpected OutcomeRationale / Notes
pH for Activation pH 4.5 - 6.0High activation efficiencyEDC activation is most efficient at a slightly acidic pH.[13]
pH for Amine Coupling pH 7.0 - 8.5High amide bond formationThe primary amine on the target biomolecule is deprotonated and more nucleophilic, but hydrolysis of the NHS ester also increases at higher pH. A compromise is needed.[5][15]
EDC:NHS Molar Ratio 1:1 to 1:5Minimized side reactionsNHS is used to stabilize the activated intermediate. A slight excess of NHS can improve efficiency and reduce N-acylurea formation.[9]
Buffer Choice MES, HEPES, PBSHigh yieldAvoid buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) as they compete with the reaction.[9]
Temperature 4°C to Room Temp.Controlled reaction rateRoom temperature is often sufficient for 1-2 hours. Lower temperatures (4°C) can be used for longer incubations to minimize hydrolysis and preserve sensitive biomolecules.[15]

Experimental Protocols

Protocol 1: Two-Step Carboxyl-to-Amine Conjugation

This protocol minimizes side reactions by first activating the this compound linker and then adding it to the amine-containing protein.

Materials:

  • This compound

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.[16]

    • Prepare a 10 mg/mL stock solution of the PEG linker in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation of PEG Linker:

    • In a microcentrifuge tube, combine 10 molar equivalents of the PEG linker with your protein amount. Dilute in Activation Buffer.

    • Add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to your protein solution. The pH of the protein solution should be between 7.2 and 8.0 for optimal coupling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.[15] Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-HCl buffer, pH 8.0

  • Degassed, deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

    • Degas all buffers and solutions by sparging with nitrogen or argon for at least 15 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube under an inert atmosphere, combine the azide-functionalized protein and 3-5 molar equivalents of the alkyne-containing molecule in Tris-HCl buffer.

    • Add Sodium Ascorbate to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect from light.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.

Visualizations

Intended vs. Side Reaction Pathways

G cluster_activation Carboxyl Activation Step cluster_side_reactions Potential Side Reactions cluster_conjugation Desired Conjugation Linker_COOH Linker-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Linker_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester NHS-Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis (Inactive Linker) O_acylisourea->Hydrolysis + H₂O N_acylurea N-acylurea (Inactive Byproduct) O_acylisourea->N_acylurea Rearrangement NHS_ester->Hydrolysis + H₂O (slower) Polymer Linker Dimerization/ Polymerization NHS_ester->Polymer + Internal -NH- Buffer_Quench Buffer Quenching (e.g., Tris) NHS_ester->Buffer_Quench + Buffer-NH₂ Conjugate Stable Amide Bond (Linker-Protein) NHS_ester->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ Internal_NH Linker Internal -NH-

Caption: Reaction scheme for EDC/NHS coupling showing the intended pathway versus common side reactions.

Troubleshooting Workflow

G start Low Conjugation Yield Observed reagents 1. Check Reagent Quality - Stored properly? - Freshly prepared? start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions 2. Review Reaction Conditions - Correct pH? - Amine-free buffer? conditions_ok Conditions OK? conditions->conditions_ok protocol 3. Analyze Protocol - One-step or two-step? - Correct stoichiometry? protocol_ok Protocol OK? protocol->protocol_ok reagents_ok->conditions Yes fix_reagents Use fresh, high-purity reagents. Equilibrate before opening. reagents_ok->fix_reagents No conditions_ok->protocol Yes fix_conditions Optimize pH for activation (5.5) & coupling (7.4). Use MES/PBS buffers. conditions_ok->fix_conditions No fix_protocol Switch to two-step protocol. Optimize molar ratios. protocol_ok->fix_protocol No success Yield Improved protocol_ok->success Yes fix_reagents->reagents fix_conditions->conditions fix_protocol->protocol

Caption: A step-by-step workflow for troubleshooting low-yield bioconjugation reactions.

References

Technical Support Center: N-(Azido-PEG3)-NH-PEG3-acid Active Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-NH-PEG3-acid active esters, particularly N-Hydroxysuccinimide (NHS) esters. The primary focus is on managing hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when using active esters like this compound NHS ester? The most common issue is the hydrolysis of the active ester group (e.g., NHS ester) upon exposure to moisture.[1][2][3] Hydrolysis converts the amine-reactive ester into a non-reactive carboxylic acid, which prevents it from conjugating to the target molecule, leading to low or no yield.[2][3]

Q2: How should I properly store and handle the active ester reagent to prevent hydrolysis? Proper storage and handling are critical to maintaining the reagent's activity.

  • Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[1][2]

  • Handling: Before use, always allow the vial to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold reagent.[2][3][4] It is also good practice to purge the vial with an inert gas like argon or nitrogen before resealing.[1][2]

Q3: What is the optimal pH for conjugation reactions with NHS esters? The optimal pH for reacting NHS esters with primary amines is a balance between amine reactivity and ester stability. A pH range of 7.2 to 8.5 is generally recommended.[2][4][5] Many protocols consider a pH of 8.3-8.5 to be optimal for efficient labeling.[4][6] Below pH 7.2, the primary amines on the target molecule are protonated and less reactive.[4][5] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which outcompetes the desired conjugation reaction.[1][4][5]

Q4: Which buffers and solvents are compatible with NHS ester reactions?

  • Buffers: It is essential to use buffers that are free of primary amines.[4][7] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, Borate, and HEPES.[4] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7][8]

  • Solvents: NHS esters are often not readily soluble in aqueous buffers.[1] Therefore, stock solutions should be prepared immediately before use in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][9] Be aware that DMSO is very hygroscopic (absorbs moisture from the air).[1]

Q5: How can I confirm if my NHS ester reagent is still active? You can perform a simple spectrophotometric test to assess the reagent's activity.[3] The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.[1][10] By measuring the absorbance of a reagent solution before and after inducing complete hydrolysis with a dilute base (e.g., NaOH), you can determine its activity. A significant increase in absorbance at 260 nm after base treatment indicates the reagent was active.[1][2][10]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Potential Cause A: Hydrolyzed Reagent.

    • Explanation: The NHS ester has been inactivated by exposure to moisture during storage or handling.[3][4] This is the most common cause of reaction failure.[1]

    • Solution:

      • Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[2][4]

      • Prepare stock solutions in anhydrous-grade DMSO or DMF immediately before use; do not store stock solutions.[3][4]

      • Perform a quality control check on the reagent's activity (see Protocol 2 below).[1][2]

  • Potential Cause B: Incorrect Buffer Composition or pH.

    • Explanation: The buffer contains competing primary amines (e.g., Tris, glycine) or the pH is outside the optimal 7.2-8.5 range.[4][7] A pH that is too low results in unreactive protonated amines, while a pH that is too high rapidly hydrolyzes the NHS ester.[4]

    • Solution:

      • Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange on your target molecule into a compatible buffer like PBS or borate buffer before starting the conjugation.[4]

      • Use a calibrated pH meter to verify that the reaction buffer is within the optimal range, ideally between pH 8.3 and 8.5.[4][6]

  • Potential Cause C: Dilute Reactant Concentrations.

    • Explanation: Hydrolysis is a competing reaction that is favored in dilute solutions where the concentration of water is much higher than the concentration of primary amines on the target molecule.[1]

    • Solution: Increase the concentration of the protein or target molecule if possible. A protein concentration of at least 2 mg/mL is often recommended.[4][9] You can also optimize the molar ratio by increasing the molar excess of the NHS ester reagent.[1]

Issue 2: Protein/Molecule Precipitation During or After Reaction

  • Potential Cause A: High Degree of Labeling.

    • Explanation: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues. This alteration in the protein's overall charge can affect its solubility and lead to aggregation or precipitation.[1][7]

    • Solution:

      • Reduce the molar excess of the NHS ester reagent in the reaction.[1]

      • Decrease the reaction time.[1]

  • Potential Cause B: Organic Solvent Effects.

    • Explanation: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause the protein to precipitate.[1]

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% of the total volume.[1]

Quantitative Data: NHS Ester Hydrolysis Rates

The stability of an NHS ester is highly dependent on pH. The rate of hydrolysis increases significantly with a rise in pH. The half-life (the time it takes for half of the ester to hydrolyze) provides a quantitative measure of its stability under different conditions.

pHTemperatureApproximate Half-LifeCitation(s)
7.00°C4 - 5 hours[11]
7.4Room Temp.> 120 minutes[12]
8.5-8.64°C~ 10 minutes[11]
9.0Room Temp.< 9 minutes[12]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a starting point for conjugating the this compound NHS ester to a protein. Optimization may be required.

  • Prepare the Protein:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH between 8.0 and 8.5.[13][14] The protein should be at a concentration of 2-10 mg/mL.[5][9]

    • If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[4][5]

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to warm completely to room temperature before opening.[3]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL or 10 mM.[5][9][13] Vortex briefly to ensure it is fully dissolved.[5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.[1][4][7]

    • While gently stirring or vortexing the protein solution, add the calculated amount of the NHS ester stock solution.[9][14]

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[4][7][13] Protect the reaction from light if the conjugate is light-sensitive.[14]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[4][9] This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.[4][9]

  • Purify the Conjugate:

    • Remove unreacted ester and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][6]

Protocol 2: Testing NHS Ester Reagent Activity

This protocol allows for a qualitative assessment of your reagent's activity by measuring the release of the NHS leaving group.[1]

  • Prepare Solutions:

    • Weigh 1-2 mg of the NHS ester reagent.[10]

    • Dissolve the reagent in a compatible buffer (e.g., PBS). If it is not water-soluble, first dissolve it in a small amount of DMSO and then dilute with buffer.[10] Prepare a "control" cuvette with only the buffer (and DMSO, if used).[2]

  • Measure Initial Absorbance:

    • Using a spectrophotometer, measure and record the absorbance of the reagent solution at 260 nm against the control cuvette.[1][10]

  • Induce Hydrolysis:

    • Add a small volume of dilute base (e.g., 1/10th the volume of 0.5 N NaOH) to the reagent solution in the cuvette.[2] Mix well and incubate for 5-10 minutes at room temperature to force complete hydrolysis.[2]

  • Measure Final Absorbance:

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[1][10]

  • Analyze Results:

    • If the absorbance at 260 nm increases significantly after adding the base, the reagent was active.[1][2] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[1]

Visualizations

competing_reactions reagent N-(Azido-PEG3)-NH-PEG3-NHS Ester plus1 + reagent->plus1 plus2 + reagent->plus2 protein Target Molecule (e.g., Protein-NH₂) protein->plus1 water Water (H₂O) water->plus2 conjugate Stable Amide Conjugate (Desired Product) hydrolyzed Hydrolyzed PEG-Acid (Inactive Byproduct) plus1->conjugate plus1->conjugate Aminolysis (pH 7.2-8.5) plus2->hydrolyzed plus2->hydrolyzed Hydrolysis (competing reaction, faster at high pH)

Caption: Competing reactions of NHS ester conjugation.

troubleshooting_workflow start Problem: Low Conjugation Yield check_reagent 1. Check Reagent Activity start->check_reagent reagent_ok Active? check_reagent->reagent_ok reagent_bad Solution: Use new, properly handled reagent. reagent_ok->reagent_bad No check_buffer 2. Verify Buffer & pH reagent_ok->check_buffer Yes buffer_ok Correct? check_buffer->buffer_ok buffer_bad Solution: Use amine-free buffer (PBS, Borate). Adjust pH to 8.0-8.5. buffer_ok->buffer_bad No check_conditions 3. Optimize Reaction Conditions buffer_ok->check_conditions Yes conditions_bad Solution: Increase target molecule concentration. Increase molar excess of NHS ester. check_conditions->conditions_bad

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purifying N-(Azido-PEG3)-NH-PEG3-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(Azido-PEG3)-NH-PEG3-acid bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these versatile bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound bioconjugates?

A1: The main challenges stem from the trifunctional nature of the linker, possessing an azide, a primary amine, and a carboxylic acid. This can lead to a complex mixture of unreacted starting materials, side products, and the desired bioconjugate. Key challenges include removing unreacted PEG linker, separating the product from potential side-products like self-condensation polymers, and ensuring the stability of the azide group throughout the purification process.[1][2]

Q2: Which purification techniques are most effective for this compound bioconjugates?

A2: The choice of purification method depends on the properties of the molecule it is conjugated to. For larger bioconjugates like proteins, size-exclusion chromatography (SEC) is highly effective at removing the smaller, unreacted PEG linker.[][4][5] For smaller molecule conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the desired product from starting materials and impurities based on hydrophobicity.[6] Ion-exchange chromatography (IEX) can also be employed if the conjugation significantly alters the overall charge of the target molecule.[]

Q3: Is the azide group stable during common purification techniques like HPLC?

A3: Generally, the azide group is stable under typical RP-HPLC conditions, including the use of common mobile phases like acetonitrile and water with additives like trifluoroacetic acid (TFA) or formic acid.[7][8] However, it is crucial to avoid reducing agents, as they can convert the azide to an amine.[7][8] If you observe a mass loss of 26 Da in your mass spectrometry analysis, it may indicate azide reduction.[7]

Q4: Can the amine and carboxylic acid groups on the linker cause side reactions?

A4: Yes, the presence of both a primary amine and a carboxylic acid on the same linker molecule can lead to intramolecular cyclization or intermolecular polymerization, especially during activation steps (e.g., with EDC/NHS) if not properly controlled.[1] It is critical to follow a well-designed conjugation strategy, often involving orthogonal chemistries, to minimize these side reactions.

Q5: How can I monitor the purification process effectively?

A5: For bioconjugates involving proteins or other UV-active molecules, monitoring UV absorbance (at 280 nm for proteins or a specific wavelength for a chromophore) is standard. For the PEG linker itself, which lacks a strong chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are more suitable when developing a purification method.[9][10]

Troubleshooting Guides

Problem 1: Low Yield of the Purified Bioconjugate
Potential Cause Recommended Solution
Inefficient Conjugation Reaction Optimize the molar ratio of reactants, pH, and reaction time. Ensure the appropriate activating agents (e.g., EDC/NHS for the carboxylic acid) are fresh and active.
Product Loss During Purification For SEC, ensure the column is properly packed and equilibrated. For RP-HPLC, optimize the gradient to ensure the product elutes as a sharp peak and is not lost in broad, overlapping peaks. Check for non-specific binding to the column matrix.
Precipitation of the Conjugate Ensure the bioconjugate is soluble in the chosen mobile phase. Adjusting the pH or the organic solvent percentage may be necessary.
Side Reactions Consuming Starting Material Review the conjugation strategy to minimize self-condensation of the linker. A two-step conjugation approach is often beneficial.[1]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Co-elution with Unreacted Starting Material Optimize the chromatographic method. For RP-HPLC, adjust the gradient slope or change the organic solvent to improve resolution. For SEC, ensure there is a significant size difference between the conjugate and the impurity. An orthogonal purification step (e.g., IEX after SEC) may be necessary.[11]
Presence of Self-Condensation Products These polymers can be difficult to remove. The best approach is to prevent their formation by optimizing the conjugation reaction conditions. A higher dilution of the reaction mixture can sometimes disfavor intermolecular reactions.
Degradation of the Azide Group Avoid any reducing agents in your buffers or during workup steps. Confirm the integrity of the azide group using mass spectrometry.[7]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Protein Bioconjugate

Purification Method Principle Typical Purity (%) Typical Yield (%) Key Advantage Key Disadvantage
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius>95>90Excellent for removing small unreacted linkers.May not resolve species of similar size (e.g., aggregated protein from the desired conjugate).
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity>9870-85High resolution for separating closely related species.Can be denaturing for some proteins; lower capacity than other methods.
Ion-Exchange Chromatography (IEX) Separation by net charge>95>85High capacity and can separate isoforms with different charge properties.The PEG chain can shield charges, potentially reducing resolution.

Experimental Protocols

Protocol 1: Purification of a Proteithis compound Conjugate by SEC
  • Column Selection and Equilibration:

    • Select a size-exclusion chromatography column with a fractionation range appropriate for the size of your protein conjugate.

    • Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a flow rate recommended by the manufacturer.

  • Sample Preparation:

    • After the conjugation reaction, centrifuge the crude reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm. The protein conjugate will typically elute earlier than the smaller, unreacted PEG linker.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of the protein conjugate.

    • Analyze the collected fractions for purity using SDS-PAGE and/or mass spectrometry to confirm the presence of the desired conjugate and the absence of unreacted protein and linker.

Protocol 2: Purification of a Small Molecule-(Azido-PEG3)-NH-PEG3-acid Conjugate by RP-HPLC
  • Method Development (Analytical Scale):

    • Use a C18 analytical column.

    • Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Develop a gradient elution method to separate the desired conjugate from the starting materials and any side products. A typical gradient might be 5-95% B over 30 minutes.

    • Monitor the elution using a UV detector at a wavelength where the small molecule or conjugate absorbs, and an MS detector for mass confirmation.

  • Preparative Scale Purification:

    • Equilibrate a preparative C18 column with the initial mobile phase conditions from the analytical method.

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient and collect fractions corresponding to the peak of the desired product.

  • Product Recovery:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified product.

Mandatory Visualization

experimental_workflow start Crude Bioconjugation Reaction Mixture filtration Filtration (0.22 µm) start->filtration Remove Particulates sec Size-Exclusion Chromatography (SEC) filtration->sec For Large Bioconjugates (e.g., Proteins) rphplc Reversed-Phase HPLC (RP-HPLC) filtration->rphplc For Small Molecule Conjugates analysis Purity Analysis (SDS-PAGE, MS, HPLC) sec->analysis rphplc->analysis product Purified Bioconjugate analysis->product Pool Pure Fractions troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (MS, HPLC) start->check_impurities unreacted_linker Unreacted Linker? check_impurities->unreacted_linker side_products Side Products? check_impurities->side_products optimize_sec Optimize SEC (Column Choice, Flow Rate) unreacted_linker->optimize_sec Yes (Large Conjugate) optimize_rphplc Optimize RP-HPLC (Gradient, Solvent) unreacted_linker->optimize_rphplc Yes (Small Conjugate) optimize_reaction Optimize Conjugation (pH, Molar Ratios) side_products->optimize_reaction Yes orthogonal Add Orthogonal Purification Step (e.g., IEX) optimize_sec->orthogonal Still Impure optimize_rphplc->orthogonal Still Impure

References

Technical Support Center: Steric Hindrance Effects in N-(Azido-PEG3)-NH-PEG3-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues related to steric hindrance that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker that contains two different reactive groups at the termini of polyethylene glycol (PEG) chains.[1] Its primary reactive functionalities are:

  • An azide group (N₃) , which is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

  • A carboxylic acid group (-COOH) , which can be activated to react with primary amines to form a stable amide bond.[4][5]

The central amine (-NH-) serves as a branch point for the two PEG3 arms.

Q2: What is steric hindrance and how does it apply to reactions with this compound?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[6] In the context of this compound, the two flexible PEG3 chains can create a "shielding" effect around the reactive azide and carboxylic acid groups.[7][8] This can physically block these groups from easily accessing their reaction partners, potentially leading to slower reaction rates or lower yields.[7][9]

Q3: How does the PEG3 linker length in this molecule influence steric hindrance?

A3: The PEG linkers in this molecule act as flexible spacers.[10][11] Longer PEG chains generally provide more distance between the reactive groups and any conjugated molecule, which can help to reduce steric hindrance.[10] However, if the PEG chains are too long, they might wrap around the molecule, creating their own steric barrier.[6] The PEG3 length represents a balance, offering some spacing while maintaining a relatively compact structure.

Q4: Can I perform the reactions with the azide and carboxylic acid groups simultaneously?

A4: It is highly recommended to perform the conjugations sequentially.[10] The optimal reaction conditions for activating the carboxylic acid and reacting it with an amine (typically pH 7.2-8.5) are different from those for copper-catalyzed click chemistry.[4][10] Performing the reactions sequentially allows for better control and optimization of each step.

Troubleshooting Guide

Issue 1: Low Yield in Amide Bond Formation (Carboxylic Acid Reaction)

Q: I am experiencing a low yield when trying to couple a molecule to the carboxylic acid group of the linker. What are the potential causes and solutions?

A: Low yields in amide bond formation with this linker are often due to steric hindrance or suboptimal reaction conditions. Here are some common causes and recommended solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents like EDC/NHS may not be sufficient to overcome the steric hindrance from the PEG arms.[12]

    • Solution: Consider using more potent coupling reagents such as HATU, HBTU, or PyBOP, which form highly reactive esters capable of overcoming steric barriers.[12]

  • Hydrolysis of Activated Ester: The activated ester (e.g., NHS-ester) is susceptible to hydrolysis, especially at high pH.[11][13]

    • Solution: Prepare the activated linker solution immediately before use. Ensure the reaction pH is within the optimal range for amine coupling (typically 7.2-8.5).[13] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule.[14]

  • Suboptimal Reaction Conditions: The reaction may require more energy or time to overcome the activation barrier imposed by steric hindrance.

    • Solution: Increase the reaction time (e.g., from 4 hours to overnight at 4°C or for a longer duration at room temperature).[10] You can also try a moderate increase in temperature, but be mindful of the stability of your biomolecule.[10] Increasing the molar excess of the linker can also drive the reaction forward.[14]

Issue 2: Low Yield in Click Chemistry Reaction (Azide Reaction)

Q: My azide-alkyne click chemistry reaction is inefficient. What could be the problem?

A: While click chemistry is generally very efficient, steric hindrance can still play a role, and other factors can lead to low yields.

  • Steric Hindrance: The PEG arms may be sterically hindering the azide group from approaching the alkyne.

    • Solution: Increase the reaction time to allow more opportunities for the sterically hindered groups to react.[10] Ensure that the linker on your alkyne-containing molecule is long enough to provide adequate separation.

  • Copper Catalyst Issues (for CuAAC): The copper(I) catalyst is crucial for the reaction and can be a source of problems.

    • Solution: Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst and improve reaction rates.[2] Prepare the sodium ascorbate solution fresh to ensure its reducing capability.

  • Low Reactivity of Alkyne (for SPAAC): If using copper-free click chemistry, the strain-promoted alkyne (e.g., DBCO, BCN) may not be reactive enough.

    • Solution: Ensure the quality of your strained alkyne reagent. While SPAAC is convenient, it is generally slower than CuAAC, so a longer reaction time may be necessary.[2]

Data Presentation

The optimal molar ratio and the length of the PEG linker are critical parameters in overcoming steric hindrance and achieving successful conjugation.

Table 1: Illustrative Impact of Molar Ratio of PEG Reagent on Conjugation Efficiency

Molar Ratio (PEG-linker : Substrate)Yield of Mono-conjugated Product (%)Formation of Multi-conjugated Species
1:1~60%Low
3:1~83%Moderate[15]
5:1~86%Increased[15]
10:1>90% (may vary)High

Note: This data is representative of a typical PEGylation reaction and should be used as a guideline. The optimal molar ratio for your specific reaction should be determined empirically.[15]

Table 2: Conceptual Framework for the Effect of PEG Linker Length on Bioconjugation Outcomes

PropertyShorter PEG LinkerLonger PEG LinkerRationale
Steric Hindrance Can be high if reactive groups are in crowded environments.Generally lower due to better separation of bulky molecules.[11]A longer spacer provides more flexibility and distance.
Solubility GoodExcellentPEG is hydrophilic; longer chains increase aqueous solubility.[16]
Hydrodynamic Radius SmallerLargerA larger PEG chain increases the overall size of the conjugate.[7]
Potential for "Wrapping" LowHigherVery long PEG chains can sometimes fold back and block reactive sites.[6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Amide Coupling

This protocol outlines the activation of the carboxylic acid on this compound and subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0[15]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[15]

  • Amine-containing molecule

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Dissolve this compound in Activation Buffer. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.[15]

  • Activation of Carboxylic Acid: Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution. Incubate for 15-30 minutes at room temperature with gentle stirring.[15]

  • Conjugation: Add the amine-containing molecule to the activated linker solution (a 1.2 to 1.5-fold molar excess of the amine is a good starting point). Adjust the pH to 7.2-7.5 with the Coupling Buffer if necessary.[15]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[15]

  • Quenching: Stop the reaction by adding the Quenching Solution.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

  • Azide-functionalized conjugate

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • THPTA ligand

  • Sodium Ascorbate (prepare fresh)

  • Copper-free buffer (e.g., PBS)

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and Sodium Ascorbate (e.g., 100 mM in water, prepared immediately before use).[10]

  • Reaction Setup: In a copper-free buffer, combine the azide-functionalized conjugate and the alkyne-containing molecule.

  • Add Catalyst Components: Add the THPTA ligand solution, followed by the CuSO₄ solution.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[10]

  • Purification: Purify the final conjugate using a suitable chromatography method to remove the copper catalyst and unreacted components.

Visualizations

Caption: Steric hindrance from PEG3 chains on the linker.

Workflow start Start with This compound step1 Step 1: Amide Coupling Activate COOH with EDC/NHS React with Amine-Molecule 1 start->step1 intermediate Azide-Linker-Molecule 1 Conjugate step1->intermediate step2 Step 2: Click Chemistry React Azide with Alkyne-Molecule 2 intermediate->step2 end Final Tri-molecular Conjugate step2->end

Caption: Sequential conjugation workflow.

Troubleshooting start Low Conjugation Yield? q_reaction Which Reaction? start->q_reaction amide_path Amide Coupling (Acid Reaction) q_reaction->amide_path Amide click_path Click Chemistry (Azide Reaction) q_reaction->click_path Click sol_reagent Use stronger coupling reagent (HATU, HBTU) amide_path->sol_reagent sol_conditions Increase reaction time/temp Increase molar excess amide_path->sol_conditions sol_buffer Use fresh reagents Check pH (7.2-8.5) Avoid amine buffers amide_path->sol_buffer sol_click_time Increase reaction time click_path->sol_click_time sol_catalyst Use Cu-stabilizing ligand Prepare fresh Na-ascorbate click_path->sol_catalyst

Caption: Troubleshooting low conjugation yield.

References

Technical Support Center: Quantifying Labeling with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker featuring a terminal carboxylic acid and an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it facilitates a two-step labeling process. First, the carboxylic acid is activated to react with primary amines (like those on lysine residues of proteins).[3][4] Subsequently, the azide group can be used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a molecule of interest containing an alkyne group.[5]

Q2: What is the purpose of the PEG spacer in this linker?

A2: The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the linker and the resulting conjugate in aqueous buffers.[4] It also provides a flexible arm that can reduce steric hindrance between the conjugated molecules.

Q3: What are the key steps for conjugating this linker to a protein?

A3: The conjugation process involves two main stages:

  • Amine Coupling: The carboxylic acid group of the linker is activated, typically using EDC and NHS (or Sulfo-NHS), to form an amine-reactive NHS ester. This activated linker is then reacted with primary amines on the target protein.[3][6]

  • Click Chemistry: The azide-modified protein is then reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in the presence of a copper(I) catalyst to form a stable triazole linkage.[7][8]

Q4: How can I control the degree of labeling (DOL) when using this linker?

A4: The degree of labeling (DOL), or the average number of linker molecules per protein, can be controlled by several factors:

  • Molar Ratio: The most critical factor is the molar ratio of the activated linker to the protein during the amine coupling step. Increasing the excess of the linker will generally lead to a higher DOL.

  • Reaction pH: The reactivity of primary amines on proteins is pH-dependent. A pH of 7.2-8.5 is typically optimal for the reaction with NHS esters.[][10]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the DOL. These parameters should be optimized for your specific protein to avoid denaturation.

  • Protein Concentration: Higher concentrations of the protein and linker can increase the reaction rate and potentially the DOL.

Q5: How do I remove unreacted linker and other reagents after each conjugation step?

A5: It is crucial to remove excess, unreacted reagents to obtain a pure conjugate and to avoid interference in subsequent steps and analysis. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules like the unreacted linker and byproducts.[11]

  • Dialysis or Buffer Exchange: Useful for removing small molecules from the protein solution.

  • Tangential Flow Filtration (TFF): Suitable for larger scale preparations.

Troubleshooting Guides

Issue 1: Low Yield of Azide-Labeled Protein (Amine Coupling Step)
Potential Cause Recommended Solution
Inactive Carboxylic Acid Group Ensure the this compound has been stored correctly (typically at -20°C, desiccated).
Inefficient Activation with EDC/NHS Use freshly prepared EDC and NHS solutions. The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis, and the addition of NHS helps to form a more stable, amine-reactive ester.[3]
Hydrolysis of NHS Ester Perform the reaction promptly after activating the linker. The half-life of an NHS ester in aqueous solution can be short, especially at higher pH.
Suboptimal Reaction pH Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient coupling to primary amines. Avoid amine-containing buffers like Tris, as they will compete for reaction with the NHS ester. Phosphate-buffered saline (PBS) or HEPES are good alternatives.[10]
Insufficient Molar Ratio of Linker Increase the molar excess of the activated linker to the protein. It is advisable to perform small-scale optimization reactions with varying molar ratios.
Issue 2: Low Yield in the Final Conjugate (Click Chemistry Step)
Potential Cause Recommended Solution
Inactive Copper(I) Catalyst The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). It is common practice to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[7] Ensure the sodium ascorbate solution is freshly prepared.[12]
Catalyst Degradation of Biomolecule The copper catalyst can sometimes damage proteins or DNA.[13] The use of a copper-stabilizing ligand, such as THPTA, is highly recommended to protect the biomolecule and enhance reaction efficiency.[8][12]
Presence of Competing Reagents Ensure that buffers used in the click chemistry step do not contain chelating agents (like EDTA) or high concentrations of thiols that can interfere with the copper catalyst.
Steric Hindrance The azide on the protein or the alkyne on the molecule to be attached may be sterically hindered. Increasing the reaction time or temperature may help. Alternatively, using a linker with a longer PEG chain could be considered.[7]
Poor Solubility of Reactants If the alkyne-containing molecule is not very water-soluble, consider using a co-solvent like DMSO. However, ensure the final concentration of the organic solvent does not denature your protein.

Quantifying the Degree of Labeling (DOL)

Accurately determining the DOL is essential for characterizing your final conjugate. Below are summaries of common methods.

Data Presentation: Comparison of DOL Quantification Methods
Method Principle Pros Cons
UV-Vis Spectrophotometry Measures the absorbance of the protein and a chromophore (if the attached molecule has one) to calculate their respective concentrations.Rapid, accessible, and requires standard laboratory equipment.Only applicable if the attached molecule has a distinct and known UV-Vis absorbance. The PEG linker itself does not absorb in the UV-Vis range.[14]
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the molecules. The mass increase of the protein corresponds to the number of attached linkers.Provides a direct measurement of the mass of the conjugate and can reveal the distribution of different labeled species (e.g., mono-, di-, tri-labeled).[15][16]Requires access to a mass spectrometer. The heterogeneity of some PEGylated proteins can complicate data interpretation.[16]

Experimental Protocols

Protocol 1: Determining DOL by UV-Vis Spectrophotometry

This protocol is applicable if the molecule attached via click chemistry has a distinct chromophore (e.g., a fluorescent dye).

  • Purify the Conjugate: Thoroughly remove any unreacted, chromophore-containing molecules from the conjugate solution using size-exclusion chromatography or extensive dialysis.[17]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is characteristic of proteins.

    • Measure the absorbance at the maximum absorbance wavelength (λ_max) of the attached chromophore (A_max).

  • Calculate the DOL: Use the following formula:

    DOL = (A_max * ε_prot) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_max)[18]

    Where:

    • A_max: Absorbance of the conjugate at the λ_max of the chromophore.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_max: Molar extinction coefficient of the chromophore at its λ_max (in M⁻¹cm⁻¹).

    • CF₂₈₀: Correction factor = (Absorbance of the free chromophore at 280 nm) / (Absorbance of the free chromophore at its λ_max).[19]

Protocol 2: Determining DOL by MALDI-TOF Mass Spectrometry
  • Sample Preparation:

    • Desalt the purified protein conjugate sample to remove non-volatile salts.

    • Mix the conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins >10 kDa).[15][20] A common ratio is 1:1 (v/v) of sample to matrix solution.

  • MALDI-TOF MS Analysis:

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in linear, positive ion mode.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled protein (MW_protein).

    • Determine the average molecular weight of the main species in the labeled protein sample (MW_conjugate).

    • Calculate the mass of the attached linker and any subsequent molecule (MW_label).

    • Calculate the DOL using the following formula:

    DOL = (MW_conjugate - MW_protein) / MW_label

    The mass spectrum will often show a distribution of peaks corresponding to the unlabeled protein and protein molecules with one, two, three, or more labels attached. This provides a more detailed picture of the labeling heterogeneity.[21]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Quantification a Protein with Primary Amines d Azide-Labeled Protein a->d Amine Coupling pH 7.2-8.5 b This compound c Activate with EDC/NHS b->c Carboxylic Acid Activation c->d e Azide-Labeled Protein h Final Conjugate e->h CuAAC Reaction f Alkyne-Modified Molecule f->h g Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) g->h i Final Conjugate j Purification (e.g., SEC) i->j k Quantify DOL (MALDI-TOF MS or UV-Vis) j->k

Caption: Experimental workflow for labeling with this compound.

troubleshooting_logic start Low Final Yield? check_step1 Analyze Azide-Labeled Intermediate start->check_step1 step1_ok Intermediate Yield OK? check_step1->step1_ok troubleshoot_step1 Troubleshoot Amine Coupling: - Check Reagent Activity - Optimize pH & Molar Ratio step1_ok->troubleshoot_step1 No troubleshoot_step2 Troubleshoot Click Chemistry: - Check Catalyst Activity - Use Ligand - Check for Inhibitors step1_ok->troubleshoot_step2 Yes success Yield Improved troubleshoot_step1->success troubleshoot_step2->success

Caption: Logical workflow for troubleshooting low conjugation yield.

References

removing excess N-(Azido-PEG3)-NH-PEG3-acid after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N-(Azido-PEG3)-NH-PEG3-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound after conjugation?

A1: The most common and effective methods for removing small molecule linkers like this compound from a larger bioconjugate are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Ultrafiltration/Diafiltration (often performed using centrifugal devices or tangential flow filtration systems).[1][2]

Q2: How do I choose the best purification method for my specific conjugate?

A2: The choice of method depends on several factors including the size difference between your conjugate and the excess PEG linker, the sample volume, the required purity, and the equipment available. SEC is excellent for high resolution, while dialysis is a simpler, more passive method suitable for larger volume differences. Ultrafiltration is a rapid method for concentrating and buffer exchanging samples.[1][3]

Q3: Can I use other chromatography techniques like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC)?

A3: While IEX and HIC are powerful protein purification techniques, they are generally less effective for removing excess PEG linkers.[] This is because the addition of PEG chains can shield the charges on the protein surface, potentially altering its binding characteristics to IEX resins.[] Similarly, the hydrophilic nature of PEG can interfere with hydrophobic interactions in HIC. However, these methods can be useful for separating PEGylated proteins from unreacted native proteins.[][5]

Troubleshooting Guides

Issue: Poor Separation of Conjugate from Excess PEG Linker

Possible Cause: The chosen purification method may not have the optimal resolution for the size of your molecules.

Recommended Solutions:

  • Size Exclusion Chromatography (SEC):

    • Select a column with a smaller pore size to better resolve molecules in the lower molecular weight range.[5]

    • Optimize the flow rate; a slower flow rate often leads to better resolution.[5]

    • Ensure the column length is adequate for the required separation.

  • Dialysis:

    • Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the PEG linker (MW of this compound is 422.48 g/mol ) but well below the molecular weight of your conjugate.[1]

    • Increase the volume of the dialysis buffer and perform multiple buffer exchanges to maximize the diffusion of the small molecules.

  • Ultrafiltration/Diafiltration:

    • Select a membrane with an appropriate MWCO.

    • Perform multiple diafiltration steps (washing with buffer) to effectively remove the small PEG linker.[1]

Issue: Low Recovery of the PEGylated Conjugate

Possible Cause: The conjugate may be adsorbing to the purification matrix or precipitating during the process.

Recommended Solutions:

  • General:

    • Consider using a different purification technique if significant loss is observed.[3]

    • Ensure the buffers used are compatible with your conjugate and promote its stability.[6]

  • Chromatography (SEC, IEX, HIC):

    • For IEX and HIC, adjust the elution conditions by changing the salt concentration or pH to ensure complete elution of the conjugate.[5]

    • Consider using a column with a different stationary phase chemistry that is less prone to interacting with your bioconjugate.[5]

  • Ultrafiltration:

    • Check for non-specific binding of your conjugate to the membrane. Pre-treating the membrane with a blocking agent might be necessary in some cases.

Issue: Presence of Unreacted Starting Material (e.g., unconjugated protein/antibody)

Possible Cause: The conjugation reaction did not go to completion.

Recommended Solutions:

  • While purification can remove excess PEG linker, separating the unreacted starting biomolecule from the PEGylated product can be challenging with SEC alone if the size difference is minimal.

  • Ion-Exchange Chromatography (IEX): This technique can be effective in separating the PEGylated conjugate from the unreacted protein, as the PEG chains can alter the surface charge of the protein, leading to different elution profiles.[]

  • Hydrophobic Interaction Chromatography (HIC): Similar to IEX, the change in hydrophobicity upon PEGylation can be exploited for separation.[]

Data Presentation

Table 1: Comparison of Common Purification Methods for Removing Excess PEG Linkers

FeatureSize Exclusion Chromatography (SEC)DialysisUltrafiltration/Diafiltration
Principle Separation based on hydrodynamic volumeDiffusion across a semi-permeable membrane based on a concentration gradientConvective transport through a semi-permeable membrane driven by pressure
Resolution HighLow to MediumMedium
Speed ModerateSlow (can take hours to days)Fast
Sample Volume Scalable (from analytical to preparative)Best for small to medium volumesScalable
Dilution Sample is diluted during the runSample is dilutedSample is concentrated
Key Advantage Excellent for separating molecules of similar sizesSimple setup, gentle on samplesFast, can be used for buffer exchange simultaneously
Considerations Requires specialized equipment (HPLC/FPLC)Time-consuming, potential for sample loss if MWCO is not chosen carefullyPotential for membrane fouling or non-specific binding

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your bioconjugate from the small this compound linker (MW ~422 Da).

  • System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Loading: Load your conjugation reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate. The larger conjugate will elute first, followed by the smaller excess PEG linker.

  • Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance at 280 nm (for protein) or another relevant wavelength.

  • Analysis: Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified conjugate.[7]

Protocol 2: Dialysis
  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your bioconjugate but significantly larger than the excess PEG linker (e.g., a 3-5 kDa MWCO membrane for a >50 kDa protein).

  • Sample Preparation: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of dialysis buffer (e.g., PBS). The buffer volume should be at least 100-200 times the sample volume.

  • Buffer Exchange: Gently stir the buffer at 4°C. Change the buffer 2-3 times every 4-6 hours to maintain a high concentration gradient and ensure efficient removal of the excess PEG linker.

  • Sample Recovery: After the final buffer exchange, carefully remove the purified conjugate from the dialysis tubing/cassette.

Mandatory Visualization

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start Biomolecule + this compound reaction Conjugation (e.g., EDC/NHS coupling) start->reaction mixture Reaction Mixture (Conjugate, Excess PEG, Unreacted Biomolecule) reaction->mixture choice Select Purification Method mixture->choice sec Size Exclusion Chromatography choice->sec High Resolution dialysis Dialysis choice->dialysis Simplicity ultrafiltration Ultrafiltration choice->ultrafiltration Speed analysis Purity & Characterization (SDS-PAGE, HPLC, MS) sec->analysis dialysis->analysis ultrafiltration->analysis product Purified Bioconjugate analysis->product

Caption: Experimental workflow for post-conjugation purification.

logical_relationship cluster_problem The Problem cluster_principle Underlying Principle cluster_methods Potential Solutions cluster_considerations Key Considerations for Method Selection problem Remove Excess Small Molecule (this compound) from Larger Bioconjugate principle Exploit Significant Difference in Molecular Size problem->principle method1 Size Exclusion Chromatography (SEC) principle->method1 method2 Dialysis principle->method2 method3 Ultrafiltration / Diafiltration principle->method3 consideration1 Required Purity & Resolution method1->consideration1 consideration4 Equipment Availability method1->consideration4 consideration2 Sample Volume & Concentration method2->consideration2 method2->consideration4 consideration3 Speed & Throughput method3->consideration3 method3->consideration4

Caption: Logical guide for selecting a purification method.

References

impact of temperature on N-(Azido-PEG3)-NH-PEG3-acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving N-(Azido-PEG3)-NH-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the successful conjugation of this bifunctional PEG linker.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound, with a focus on the impact of temperature on reaction efficiency.

Q1: What is the optimal temperature for the reaction of this compound?

A1: The optimal temperature for the reaction represents a balance between reaction kinetics and the stability of the reagents. Generally, temperatures ranging from 4°C to 25°C (room temperature) are recommended.[1][2] Lower temperatures, such as 4°C, can help to minimize the hydrolysis of the activated NHS ester, which is a common side reaction, especially during longer reaction times.[1] Conversely, room temperature reactions are typically faster.[1][2]

Q2: I am observing a low yield in my conjugation reaction. Could temperature be the cause?

A2: Yes, suboptimal temperature can be a significant factor in low reaction yields. If the reaction temperature is too low, the reaction may proceed too slowly, leading to incomplete conjugation.[3] Conversely, if the temperature is too high, it can lead to the degradation of your reagents or sensitive biomolecules. It is advisable to first ensure other critical parameters such as pH and molar ratios are optimal before focusing solely on temperature.

Q3: How does temperature influence the two main steps of the EDC/NHS coupling reaction?

A3: The reaction of this compound typically proceeds via a two-step EDC/NHS coupling mechanism. Temperature can affect both stages:

  • Activation Step: The activation of the carboxylic acid group on the PEG-acid with EDC and NHS is an endothermic process and can be performed at room temperature for a short duration (e.g., 15-30 minutes).

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the amine group of the Azido-PEG-amine is often carried out at either 4°C for an extended period (e.g., overnight) or at room temperature for a shorter duration (e.g., 2-4 hours).[4][5] The lower temperature is often preferred to reduce the rate of hydrolysis of the NHS ester, thereby maximizing the opportunity for the desired amine coupling to occur.[1]

Q4: Can I run the reaction at a temperature higher than 25°C to speed it up?

A4: While moderately increasing the temperature can increase the reaction rate, it is generally not recommended to exceed room temperature for this type of reaction. Higher temperatures can accelerate the hydrolysis of the NHS ester intermediate, which directly competes with the desired amine coupling reaction, potentially leading to a lower overall yield.[6] Furthermore, if you are conjugating this linker to a temperature-sensitive biomolecule such as a protein, elevated temperatures can cause denaturation and loss of biological activity.[7]

Q5: My reaction seems to have stalled. Should I increase the temperature?

A5: Before increasing the temperature, it is crucial to verify other factors that could be limiting the reaction. Check the pH of your reaction buffer to ensure it is within the optimal range for both the activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps.[4][8] Also, confirm that your EDC and NHS reagents are fresh and have been stored correctly, as they are moisture-sensitive.[8] If these factors are optimal, a modest increase in temperature from 4°C to room temperature could be attempted while carefully monitoring the reaction progress.[3]

Data Presentation

The following table summarizes the expected impact of different temperatures on the reaction efficiency of this compound, assuming a standard EDC/NHS coupling procedure. This data is representative and actual results may vary depending on specific experimental conditions.

Temperature (°C)Reaction TimeExpected Reaction Efficiency (%)Key Considerations
412-24 hours75-90Minimized hydrolysis of NHS ester; ideal for sensitive biomolecules.[1]
20-25 (Room Temp)2-4 hours80-95Faster reaction rate; suitable for most applications.[2]
371-2 hours60-75Increased risk of NHS ester hydrolysis and potential for biomolecule degradation.[7]

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound.

Protocol: EDC/NHS Coupling of this compound

Materials:

  • This compound

  • Target molecule with a primary amine or carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use to prevent condensation.[8]

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[8]

    • Dissolve the this compound and the target molecule in their respective buffers.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the PEG-acid component in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Add the amine-containing component to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][5]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_activation Activation (RT, 15-30 min) cluster_coupling Coupling cluster_quenching Quenching (RT, 15-30 min) cluster_purification Purification reagent_prep Prepare Reagents (PEG Linkers, Buffers, EDC/NHS) activate_acid Activate PEG-Acid with EDC and NHS in Activation Buffer (pH 4.5-6.0) reagent_prep->activate_acid couple_amine Add PEG-Amine and adjust to Coupling Buffer (pH 7.2-8.0) activate_acid->couple_amine incubation Incubate at 4°C (overnight) or RT (2-4h) couple_amine->incubation quench Add Quenching Solution (e.g., Tris-HCl) incubation->quench purify Purify Conjugate (e.g., SEC) quench->purify

Caption: Experimental workflow for the EDC/NHS mediated coupling of this compound.

troubleshooting_logic start Low Reaction Yield check_ph Is pH optimal? Activation: 4.5-6.0 Coupling: 7.0-8.5 start->check_ph check_reagents Are EDC/NHS reagents fresh and stored correctly? check_ph->check_reagents Yes adjust_ph Adjust pH of buffers check_ph->adjust_ph No check_temp Is temperature appropriate? check_reagents->check_temp Yes use_fresh_reagents Use fresh, properly stored reagents check_reagents->use_fresh_reagents No optimize_temp Consider increasing from 4°C to RT or extending reaction time at 4°C check_temp->optimize_temp No success Yield Improved check_temp->success Yes adjust_ph->start use_fresh_reagents->start optimize_temp->success

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Copper-Free Click Chemistry with N-(Azido-PEG3)-NH-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-(Azido-PEG3)-NH-PEG3-acid in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Here you will find troubleshooting advice and frequently asked questions to help you optimize your experiments for the best results.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry and why is it preferred for certain applications?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable triazole linkage from the cycloaddition of a strained cyclooctyne and an azide.[1][2] The key advantage of this method is that it does not require a cytotoxic copper catalyst, making it ideal for applications within living systems, such as live-cell imaging and in vivo studies.[1][3][4] This also simplifies the purification process as there is no need to remove residual copper.[1][5]

Q2: What are the reactive groups on this compound and how can they be used?

This compound is a bifunctional linker. It possesses a terminal azide group that readily participates in copper-free click chemistry (SPAAC) with a strained alkyne (e.g., DBCO, BCN).[6][7] It also has a terminal carboxylic acid which can be reacted with primary amine groups using activators like EDC or HATU to form a stable amide bond.[6][8] The secondary amine within the structure is also reactive towards NHS esters.[6]

Q3: How do I choose the appropriate strained alkyne to react with my this compound?

The selection of a strained cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes, such as DIFO and DBCO derivatives, exhibit very fast reaction kinetics but can be less stable.[1][9] Conversely, more stable cyclooctynes like BCN may have slower reaction rates.[1] The choice will depend on the specific requirements of your experiment, such as the desired reaction time and the stability of your biomolecules.

Q4: What are the general storage conditions for this compound and strained alkynes?

While specific storage conditions should always be confirmed with the supplier, azide- and alkyne-containing reagents are typically stored at -20°C, protected from light and moisture to prevent degradation.[10]

Troubleshooting Guide

Low or No Product Yield

Q5: My SPAAC reaction with this compound is resulting in a low yield. What are the potential causes?

Several factors can contribute to low yields in copper-free click chemistry reactions. The most common issues include:

  • Reagent Instability: Strained cyclooctynes can be susceptible to degradation or oligomerization, especially under acidic conditions or during long-term storage.[1]

  • Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] The PEG linker on this compound is designed to improve aqueous solubility.[7][8]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature significantly influence reaction kinetics.[1]

  • Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne reactants can lead to the incomplete consumption of the limiting reagent.[1]

A systematic approach to troubleshooting low-yield reactions is outlined in the workflow diagram below.

cluster_0 Troubleshooting Low Yield cluster_1 Solutions Start Low or No Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Solubility Assess Reactant Solubility Start->Check_Solubility Check_Conditions Evaluate Reaction Conditions (pH, Buffer, Temp) Start->Check_Conditions Sol_Reagents Use fresh reagents Vary molar ratio (e.g., 1.5-2x excess of one) Check_Reagents->Sol_Reagents Sol_Solubility Add co-solvent (DMSO, DMF) Utilize PEGylated reagents Check_Solubility->Sol_Solubility Sol_Conditions Screen pH (7-8.5) Switch buffer (HEPES vs. PBS) Adjust temperature (RT to 37°C) Check_Conditions->Sol_Conditions Optimization Systematic Optimization Success Improved Yield Optimization->Success Sol_Reagents->Optimization Sol_Solubility->Optimization Sol_Conditions->Optimization

A flowchart for systematically troubleshooting low-yield copper-free click chemistry reactions.
Side Reactions and Non-Specific Labeling

Q6: I am observing unexpected side products in my reaction. What could be the cause?

While SPAAC is highly bioorthogonal, some side reactions can occur:

  • Reaction with Thiols: Some highly reactive strained cyclooctynes can potentially react with thiols or other nucleophiles, which may be present in complex biological mixtures.

  • Buffer Component Interference: Although rare, highly reactive cyclooctynes might interact with certain buffer components. Using high-purity, well-characterized buffer reagents is recommended.[9] Buffers containing sodium azide should be strictly avoided as it will compete with your azide-functionalized molecule.[9]

Optimizing Reaction Conditions

For successful copper-free click chemistry, optimization of reaction parameters is often necessary. The following table summarizes key parameters and their typical ranges for optimization.

ParameterRecommended Starting PointOptimization RangeKey Considerations
Molar Ratio (Alkyne:Azide) 1.5:1 to 2:11:1 to 10:1A slight excess of one reagent can drive the reaction to completion.[11] For biomolecule conjugation, an excess of the smaller molecule is often used.
Solvent/Buffer Phosphate-Buffered Saline (PBS)PBS, HEPES, Cell Culture MediaHEPES buffer has been shown to result in higher reaction rates compared to PBS.[9]
pH 7.47.0 - 8.5Higher pH values generally accelerate SPAAC reactions, but biomolecule stability must be considered.[9]
Co-solvent None5-20% DMSO or DMFMay be required to solubilize hydrophobic reactants. The concentration should be optimized as it can impact reaction rates.[9]
Temperature Room Temperature (20-25°C)4°C to 37°CIncubation at 37°C can increase the reaction rate, while 4°C may be necessary for sensitive biomolecules.[9]
Reaction Time 2-12 hours1 - 24 hoursDependent on the reactivity of the specific cyclooctyne and reactant concentrations.[11]

Experimental Protocols

General Protocol for SPAAC with this compound

This protocol provides a general starting point for the conjugation of a strained alkyne-modified molecule to this compound. Optimization will likely be required for your specific application.

1. Reagent Preparation:

  • Prepare a stock solution of your strained alkyne-modified molecule (e.g., a DBCO-functionalized protein) in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the solution of the alkyne-modified molecule with the this compound stock solution.
  • A slight molar excess (e.g., 1.5-5 equivalents) of the smaller reagent (in this case, likely the this compound) is often used to ensure complete conjugation of the larger molecule.
  • If a co-solvent like DMSO is used, ensure the final concentration is kept low (typically <10%) to maintain the integrity of biomolecules.[11]

3. Incubation:

  • Gently mix the reaction components.
  • Incubate the reaction at a controlled temperature. While many SPAAC reactions proceed efficiently at room temperature, incubation at 37°C can increase the reaction rate.[9]
  • Reaction times can vary from a few minutes to several hours, depending on the reactants and their concentrations.[9]

4. Purification:

  • Remove the unreacted excess this compound and other small molecules from the conjugated product using a suitable method such as dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration, depending on the properties of your final product.[11]

5. Characterization:

  • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

The logical workflow for this experimental protocol can be visualized as follows:

cluster_workflow Experimental Workflow for SPAAC Prep 1. Reagent Preparation (Azide & Alkyne Stocks) Setup 2. Reaction Setup (Combine Reactants) Prep->Setup Incubate 3. Incubation (RT or 37°C, 1-24h) Setup->Incubate Purify 4. Purification (e.g., SEC, Dialysis) Incubate->Purify Characterize 5. Characterization (e.g., MS, SDS-PAGE) Purify->Characterize End Conjugate Ready for Use Characterize->End

A typical experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Validation & Comparative

Verifying PEGylation: A Comparative Guide to Confirming N-(Azido-PEG3)-NH-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene glycol (PEG) to a protein is a critical step in enhancing the therapeutic properties of biopharmaceuticals. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical methods for confirming the conjugation of N-(Azido-PEG3)-NH-PEG3-acid to a target protein. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate techniques for characterizing your PEGylated protein.

The addition of a PEG linker, such as this compound, is designed to improve a protein's pharmacokinetic profile, increase its stability, and reduce immunogenicity. However, the heterogeneity of PEGylation reactions necessitates robust analytical methods to confirm successful conjugation and characterize the resulting product mixture, which may contain unreacted protein, free PEG, and various PEGylated isoforms.

Comparative Analysis of Analytical Techniques

While SDS-PAGE is a widely accessible and cost-effective initial screening tool, a comprehensive analysis of PEGylated proteins often requires orthogonal methods to obtain a complete picture of the conjugation success and product profile. The choice of technique depends on the specific information required, from a simple confirmation of mass shift to a detailed characterization of conjugation sites and purity.

FeatureSDS-PAGEMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Principle Electrophoretic mobility based on apparent molecular weight.Mass-to-charge ratio of ionized molecules.Separation based on size (SEC), charge (IEX), or hydrophobicity (RP-HPLC).
Information Provided Qualitative confirmation of increased apparent molecular weight. Semi-quantitative estimation of purity based on band intensity.Definitive molecular weight of the conjugate, degree of PEGylation, and identification of conjugation sites.High-resolution separation of PEGylated species (mono-, di-, multi-PEGylated), unreacted protein, and aggregates. Quantitative analysis of purity and homogeneity.
Resolution Moderate. Bands of PEGylated proteins can be broad or smeared.[1]Very High. Can resolve individual PEGylated species.High. Can resolve positional isomers and different degrees of PEGylation.
Sensitivity (LOD) ng to µg range (Silver stain: ~0.2-5 ng, Coomassie: ~50 ng).[2]fmol to pmol range.ng to µg range.
Quantitative Accuracy Semi-quantitative at best. Apparent MW is often inaccurate for PEGylated proteins.Highly quantitative. Provides precise mass information.Highly quantitative with proper calibration.
Throughput High. Multiple samples can be run on a single gel.Low to Moderate. Dependent on sample preparation and instrument time.Moderate. Samples are analyzed sequentially.

Experimental Protocols

Confirming Conjugation by SDS-PAGE

SDS-PAGE separates proteins based on their electrophoretic mobility, which is roughly proportional to their molecular weight. Successful conjugation of this compound will result in an increase in the apparent molecular weight of the protein, leading to a retarded migration on the gel compared to the unconjugated protein.

Materials:

  • Polyacrylamide gels (gradient gels, e.g., 4-12%, are often suitable)

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • 2x or 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Unconjugated protein control

  • This compound conjugated protein sample

  • Molecular weight standards

  • Staining solution (Coomassie Brilliant Blue or a PEG-specific stain like Barium Iodide)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the PEGylated protein at the same concentration.

    • Mix protein samples with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the buffer chambers with running buffer.

    • Load the molecular weight marker, unconjugated protein control, and the PEGylated protein sample into separate wells of the gel.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Gel Staining:

    • Coomassie Brilliant Blue Staining: For general protein detection.

      • Immerse the gel in Coomassie staining solution for at least one hour.

      • Destain the gel until the protein bands are clearly visible against a clear background.

    • Barium Iodide Staining for PEG: For specific detection of the PEG moiety.[1][3]

      • Immerse the gel in a 5% barium chloride solution for 10 minutes.[1][4]

      • Rinse the gel with deionized water.

      • Immerse the gel in an iodine solution (e.g., 0.1 M iodine in potassium iodide) until brown bands appear against a yellow background.[4]

  • Data Analysis:

    • Image the stained gel.

    • Compare the migration of the PEGylated protein band to the unconjugated protein band. A successful conjugation is indicated by a band shift to a higher apparent molecular weight. The presence of a band at the original molecular weight in the conjugated sample lane suggests incomplete reaction.

Alternative Confirmation by Mass Spectrometry (MALDI-TOF)

Mass spectrometry provides a precise molecular weight of the protein before and after conjugation, offering definitive evidence of PEGylation.

Procedure Outline:

  • Sample Preparation:

    • Desalt and purify the protein samples to remove interfering substances.

    • Mix the protein sample with a suitable matrix solution (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition:

    • Acquire mass spectra in linear mode, optimized for the expected mass range of the protein and its conjugate.

  • Data Analysis:

    • Compare the mass spectrum of the conjugated protein to the unconjugated protein. An increase in mass corresponding to the molecular weight of the this compound linker (approximately 422.5 Da) or multiples thereof confirms conjugation.

Visualizing Workflows and Logical Relationships

experimental_workflow Experimental Workflow for Conjugation Confirmation cluster_conjugation Protein Conjugation cluster_sds_page SDS-PAGE Analysis cluster_ms Mass Spectrometry Analysis Protein Protein Conjugation_Reaction Conjugation Reaction Protein->Conjugation_Reaction Linker This compound Linker->Conjugation_Reaction Conjugated_Protein PEGylated Protein Conjugation_Reaction->Conjugated_Protein Sample_Prep Sample Preparation (Denaturation) Conjugated_Protein->Sample_Prep Primary Confirmation MS_Sample_Prep Sample Preparation (Desalting, Matrix Application) Conjugated_Protein->MS_Sample_Prep Definitive Confirmation Electrophoresis Gel Electrophoresis Sample_Prep->Electrophoresis Staining Gel Staining (Coomassie or Barium Iodide) Electrophoresis->Staining Analysis Band Shift Analysis Staining->Analysis MALDI_TOF MALDI-TOF MS MS_Sample_Prep->MALDI_TOF MS_Analysis Mass Shift Analysis MALDI_TOF->MS_Analysis

Caption: Workflow for confirming protein conjugation.

logical_relationship Interpreting SDS-PAGE Results for Conjugation cluster_gel SDS-PAGE Gel Observation Observation Conclusion Successful Conjugation Observation->Conclusion Higher MW band observed Alternative Incomplete or Failed Conjugation Observation->Alternative Only original MW band observed Lane1 Lane 1: Unconjugated Protein Lane2 Lane 2: Conjugated Sample Lane2->Observation Higher_MW_Band Band at higher apparent MW Original_MW_Band Band at original MW

Caption: Logic for interpreting SDS-PAGE results.

References

Confirming PEGylation: A Comparative Guide to Mass Spectrometry Analysis of N-(Azido-PEG3)-NH-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of mass spectrometry techniques for confirming the successful conjugation of the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-acid, to a target molecule, supported by experimental protocols and illustrative data.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This compound is a discrete PEG linker that offers the advantage of a defined molecular weight, ensuring product homogeneity. Mass spectrometry (MS) is an indispensable tool for verifying the successful conjugation of this linker, providing precise molecular weight information. This guide focuses on the use of two common MS techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for this purpose.

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI-MS and MALDI-TOF-MS depends on the specific analytical requirements and the nature of the analyte. ESI-MS is known for its soft ionization, which minimizes fragmentation and allows for the analysis of large molecules, often producing multiply charged ions. MALDI-TOF-MS, on the other hand, typically generates singly charged ions and is well-suited for determining the molecular weight of peptides and proteins.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Ionization Principle A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated.A laser pulse desorbs and ionizes the sample embedded in a crystalline matrix.
Typical Ions Multiply charged ions ([M+nH]n+)Singly charged ions ([M+H]+, [M+Na]+, [M+K]+)
Sample Preparation Sample is dissolved in a volatile solvent mixture (e.g., acetonitrile/water with formic acid).Sample is co-crystallized with a matrix on a target plate.
Advantages Soft ionization, easily coupled with liquid chromatography (LC-MS), suitable for complex mixtures.Simple spectra, high sensitivity, tolerant to some buffers and salts.
Disadvantages Can produce complex spectra that require deconvolution, potential for ion suppression.Can be prone to fragmentation for labile molecules, matrix interference in the low mass range.

Experimental Workflow for Conjugation and Analysis

The following diagram outlines the general workflow for conjugating this compound to a model peptide and subsequent analysis by mass spectrometry.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_ms_analysis Mass Spectrometry Analysis peptide Model Peptide (e.g., Angiotensin II) activation EDC/NHS Activation peptide->activation Amine group linker This compound linker->activation Carboxylic acid group reaction Conjugation (Amide Bond Formation) activation->reaction purification Purification (e.g., RP-HPLC) reaction->purification sample_prep Sample Preparation purification->sample_prep esi_ms ESI-MS Analysis sample_prep->esi_ms maldi_ms MALDI-TOF-MS Analysis sample_prep->maldi_ms data_analysis Data Analysis & Interpretation esi_ms->data_analysis maldi_ms->data_analysis

Experimental workflow for conjugation and MS analysis.

Detailed Experimental Protocols

This compound Conjugation to a Model Peptide (Angiotensin II)
  • Reagent Preparation :

    • Dissolve Angiotensin II (MW: 1046.2 Da) in 0.1 M MES buffer (pH 6.0) to a final concentration of 1 mg/mL.

    • Dissolve this compound (MW: 422.48 Da) in DMSO to a final concentration of 10 mg/mL.[1]

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in DMSO at a concentration of 100 mg/mL.

  • Activation of Carboxylic Acid :

    • To the this compound solution, add a 5-fold molar excess of EDC and NHS.

    • Incubate at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction :

    • Add the activated linker solution to the Angiotensin II solution at a 10-fold molar excess.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification :

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

    • Purify the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

ESI-MS Protocol

  • Sample Preparation : Dissolve the purified conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

  • Instrumentation : Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition : Acquire data in positive ion mode over a mass range of m/z 400-2000.

  • Data Analysis : Deconvolute the resulting multi-charge state spectrum to determine the zero-charge mass of the conjugate.

MALDI-TOF-MS Protocol

  • Sample Preparation : Mix the purified conjugate solution 1:1 (v/v) with a saturated solution of a suitable matrix, such as alpha-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Spotting : Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Instrumentation : Use a MALDI-TOF mass spectrometer in reflector positive ion mode.

  • Data Acquisition : Acquire spectra by averaging several hundred laser shots.

Interpreting the Mass Spectra: A Comparative Look

Successful conjugation will result in a predictable mass shift in the spectrum of the starting material. The expected mass of the conjugate is the sum of the molecular weight of the peptide and the this compound linker, minus the mass of a water molecule (18.02 Da) lost during amide bond formation.

Expected Mass of Conjugate: 1046.2 Da (Peptide) + 422.48 Da (Linker) - 18.02 Da (H₂O) = 1450.66 Da

The following table and illustrative spectra compare the expected results for a successful conjugation, an unsuccessful reaction, and the unconjugated starting peptide.

ScenarioExpected Molecular Weight (Da)Key Spectral Features
Unconjugated Peptide 1046.2A single major peak corresponding to the unmodified peptide.
Successful Conjugation 1450.66A major peak corresponding to the peptide-linker conjugate with a mass shift of +404.46 Da. The peak for the unconjugated peptide should be significantly reduced or absent.
Unsuccessful Reaction 1046.2The primary peak will be that of the unconjugated peptide. A peak for the unreacted linker may also be observed.
Illustrative Mass Spectra

The following diagram shows a logical flow for interpreting the mass spectrometry results.

ms_interpretation start Analyze Mass Spectrum peak_1046 Major Peak at ~1046 Da? start->peak_1046 peak_1451 Major Peak at ~1451 Da? peak_1046->peak_1451 Yes unsuccessful Result: Unsuccessful Conjugation peak_1046->unsuccessful No successful Result: Successful Conjugation peak_1451->successful Yes partial Result: Partial Conjugation peak_1451->partial No

Decision flow for interpreting mass spectra.

Conclusion

Mass spectrometry is a powerful and essential tool for confirming the successful conjugation of this compound. By comparing the mass spectra of the reaction mixture to that of the starting materials, researchers can confidently determine the outcome of the conjugation reaction. Both ESI-MS and MALDI-TOF-MS are viable techniques, and the choice between them will depend on the specific experimental context. Careful sample preparation and data interpretation are crucial for obtaining accurate and reliable results, ensuring the quality and homogeneity of the final bioconjugate.

References

Determining the Drug-to-Antibody Ratio of ADCs with N-(Azido-PEG3)-NH-PEG3-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of prevalent analytical techniques for determining the DAR of ADCs synthesized using the hydrophilic, PEGylated N-(Azido-PEG3)-NH-PEG3-acid linker. This linker, featuring an azide group for click chemistry conjugation and a PEG spacer to enhance solubility, presents unique considerations for established analytical methodologies.[1]

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the ADC, the desired level of analytical detail (average DAR versus distribution of species), and the stage of drug development. This guide compares the performance of Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.

Comparative Overview of DAR Determination Methods

The this compound linker imparts hydrophilicity to the ADC, which can influence the behavior of the conjugate in different analytical systems. The azide functionality allows for site-specific conjugation via click chemistry, potentially leading to a more homogeneous ADC product.[2][3]

Technique Principle Information Provided Advantages Limitations & Considerations for this compound Linker
UV/Vis Spectroscopy Measures absorbance at two wavelengths (one for the antibody, one for the drug) to calculate the average DAR based on the Beer-Lambert law.[]Average DAR only.Simple, rapid, and requires minimal sample preparation.[]Provides only the average DAR, not the distribution of drug-loaded species. Requires distinct absorbance maxima for the antibody and the drug. The PEG linker itself does not typically interfere.[5]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. Drug conjugation generally increases hydrophobicity.[5]Average DAR, drug-load distribution (e.g., DAR0, DAR2, DAR4), and presence of unconjugated antibody.[]A robust method that maintains the native structure of the ADC.[]The high hydrophilicity of the PEG linker can diminish the hydrophobicity differences between DAR species, potentially leading to poor resolution and co-elution. Method optimization, such as the use of a mild organic solvent in the mobile phase, may be necessary.[5][7]
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the reduced antibody and their drug-conjugated forms based on hydrophobicity under denaturing conditions.[8]Average DAR and drug-load distribution on each chain.[8]High resolution. Orthogonal to HIC. Mobile phase is compatible with mass spectrometry.[9]Requires denaturation and reduction of the ADC. The hydrophilicity of the PEG linker can alter retention times, requiring method optimization.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.[11]Precise mass of the intact ADC and its subunits, average DAR, and drug-load distribution. Can confirm conjugation site.[11]High accuracy and specificity; not dependent on the hydrophobicity of the ADC. Ideal for analyzing homogeneous ADCs from site-specific conjugation.[11][12]Higher cost and complexity. Potential for different ionization efficiencies between DAR species, which may affect quantification.[12]

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for DAR determination. Optimization for specific ADCs incorporating the this compound linker is recommended.

Average DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

Methodology:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Sample Preparation: Prepare the ADC sample in a non-interfering buffer.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and λmax (Aλmax).

  • Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.[]

    • A280 = εAb,280 * cAb + εDrug,280 * cDrug

    • Aλmax = εAb,λmax * cAb + εDrug,λmax * cDrug

    • Average DAR = cDrug / cAb

Workflow Diagram:

cluster_0 UV/Vis Spectroscopy Workflow Determine Extinction Coefficients Determine Extinction Coefficients Sample Preparation Sample Preparation Determine Extinction Coefficients->Sample Preparation Measure Absorbance Measure Absorbance Sample Preparation->Measure Absorbance Calculate Average DAR Calculate Average DAR Measure Absorbance->Calculate Average DAR

UV/Vis Spectroscopy Workflow for Average DAR.

DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity, providing information on the distribution of different DAR species.

Methodology:

  • System: HPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR column or equivalent.[13]

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[13]

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (the isopropanol may be adjusted to improve resolution for hydrophilic linkers).[13]

  • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species in order of increasing hydrophobicity.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, etc.). Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100.[5]

Workflow Diagram:

cluster_1 HIC Workflow Prepare Mobile Phases Prepare Mobile Phases Equilibrate HIC Column Equilibrate HIC Column Prepare Mobile Phases->Equilibrate HIC Column Inject ADC Sample Inject ADC Sample Equilibrate HIC Column->Inject ADC Sample Run Gradient Elution Run Gradient Elution Inject ADC Sample->Run Gradient Elution Detect at 280 nm Detect at 280 nm Run Gradient Elution->Detect at 280 nm Integrate Peaks & Calculate DAR Integrate Peaks & Calculate DAR Detect at 280 nm->Integrate Peaks & Calculate DAR

HIC Workflow for DAR Distribution Analysis.

DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC under denaturing and reducing conditions separates the light and heavy chains and their conjugated forms.

Methodology:

  • Sample Preparation: Reduce the ADC (e.g., 1 mg/mL) with a reducing agent like dithiothreitol (DTT) at a final concentration of 10-20 mM at 37°C for 30 minutes.

  • System: HPLC system with a UV detector.

  • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A gradient of increasing organic solvent (Mobile Phase B) is used to elute the protein chains.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to unconjugated and conjugated light and heavy chains. The DAR is calculated based on the relative peak areas of the different species.[9]

Workflow Diagram:

cluster_2 RP-HPLC Workflow Reduce ADC Sample Reduce ADC Sample Inject onto RP Column Inject onto RP Column Reduce ADC Sample->Inject onto RP Column Run Gradient Elution Run Gradient Elution Inject onto RP Column->Run Gradient Elution Detect at 280 nm Detect at 280 nm Run Gradient Elution->Detect at 280 nm Integrate Peaks & Calculate DAR Integrate Peaks & Calculate DAR Detect at 280 nm->Integrate Peaks & Calculate DAR

RP-HPLC Workflow for DAR Analysis of Subunits.

DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides precise mass measurements of the intact ADC or its subunits for accurate DAR determination.

Methodology:

  • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in an MS-compatible buffer (e.g., 50 mM ammonium acetate for native MS or 0.1% formic acid for denaturing conditions). For site-specific ADCs with the this compound linker, intact mass analysis is often preferred.

  • LC System: UHPLC system.

  • Column: For native analysis, a size-exclusion chromatography (SEC) column. For denaturing analysis, a reversed-phase column (e.g., Agilent PLRP-S).[9]

  • Mobile Phase (Native SEC-MS): Isocratic elution with an MS-compatible buffer like 50 mM ammonium acetate.

  • Mobile Phase (RP-LC-MS): A gradient of water and acetonitrile with 0.1% formic acid.[13]

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species. The number of conjugated drugs for each species is determined from the mass difference between the ADC species and the unconjugated antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum. The weighted average DAR is then calculated.[2]

Workflow Diagram:

cluster_3 LC-MS Workflow Sample Preparation Sample Preparation Inject onto LC System Inject onto LC System Sample Preparation->Inject onto LC System Elute ADC Species Elute ADC Species Inject onto LC System->Elute ADC Species Introduce into Mass Spectrometer Introduce into Mass Spectrometer Elute ADC Species->Introduce into Mass Spectrometer Acquire Mass Spectra Acquire Mass Spectra Introduce into Mass Spectrometer->Acquire Mass Spectra Deconvolute Spectra & Calculate DAR Deconvolute Spectra & Calculate DAR Acquire Mass Spectra->Deconvolute Spectra & Calculate DAR

LC-MS Workflow for Precise DAR Determination.

Conclusion

The accurate determination of the drug-to-antibody ratio is fundamental to the development of safe and effective ADCs. For those utilizing the this compound linker, which combines the benefits of a hydrophilic PEG spacer and the precision of click chemistry, a multi-faceted analytical approach is recommended. While UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, it lacks the detail required for comprehensive characterization. HIC and RP-HPLC provide information on the distribution of drug-loaded species, although the hydrophilicity of the PEG linker may necessitate method optimization. LC-MS stands out as a powerful technique for the precise and accurate characterization of ADCs with this type of linker, providing detailed information on the DAR, drug distribution, and confirmation of site-specific conjugation. The choice of the most suitable method will depend on the specific requirements of the analysis at different stages of the ADC development pipeline.

References

Stability Showdown: A Comparative Analysis of N-(Azido-PEG3)-NH-PEG3-acid Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker in a bioconjugate is a critical factor influencing therapeutic efficacy and safety. An ideal linker must remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring the integrity of the conjugate until it reaches its target. This guide provides an objective comparison of the serum stability of N-(Azido-PEG3)-NH-PEG3-acid conjugates against other common linker technologies, supported by available experimental data and detailed methodologies.

The this compound linker is a bifunctional, non-cleavable linker. Its backbone consists of two PEG3 units connected by a secondary amine, with terminal azide and carboxylic acid groups for conjugation. The stability of conjugates utilizing this linker is primarily dictated by the robustness of the amide bond formed during conjugation and the inherent stability of the PEG chains and the azide functional group in a biological environment.

Understanding Linker Stability in Serum

The degradation of bioconjugates in serum can occur through several mechanisms, primarily enzymatic and hydrolytic cleavage of the linker. The chemical nature of the linkage is the most significant determinant of its stability. Non-cleavable linkers, such as those forming amide bonds, are generally designed for high stability, with payload release occurring after the degradation of the entire conjugate within the target cell. In contrast, cleavable linkers are engineered to break in response to specific triggers like pH changes or the presence of certain enzymes.

Quantitative Comparison of Linker Stability

The following tables summarize the stability of various linker types, providing a basis for comparison.

Table 1: Comparative Serum Stability of Non-Cleavable Linkers

Linker TypeLinkage FormedGeneral Stability in SerumHalf-life (t½) in Human SerumCleavage Mechanism
This compound (Inferred) AmideVery HighExpected to be > 7 daysProteolytic degradation of the entire conjugate
Thioether (e.g., SMCC)ThioetherHigh~7 daysProteolytic degradation of the entire conjugate
Amide (General)AmideVery High> 7 daysProteolytic degradation of the entire conjugate

Table 2: Comparative Serum Stability of Cleavable Linkers

Linker TypeLinkage FormedGeneral Stability in SerumHalf-life (t½) in Human SerumCleavage Mechanism
Valine-Citrulline (VC)PeptideHigh> 7 days (in human plasma)Enzymatic (Cathepsin B)
HydrazoneHydrazoneModeratepH-dependent (hours to days)Acid hydrolysis
DisulfideDisulfideModerateHours to daysReduction (e.g., by glutathione)

Table 3: Comparison with Alternative Linker Technologies

Alternative LinkerKey AdvantagesSerum Stability Profile
Polysarcosine (PSar)- Improved biocompatibility- Reduced immunogenicity- BiodegradableCan be engineered for high stability, comparable to or exceeding PEG linkers.
Polypeptide (e.g., Gly-Ser repeats)- High versatility- Biodegradable- Low immunogenicityCan be designed for high plasma stability, with half-lives comparable to non-cleavable linkers.

Experimental Protocols

Accurate assessment of serum stability is crucial for the development of effective bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Serum Stability Assay using RP-HPLC

Objective: To determine the rate of degradation of a bioconjugate in serum over time by quantifying the remaining intact conjugate.

Materials:

  • Test conjugate (e.g., this compound conjugate)

  • Human or other species-specific serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator (37°C)

  • Centrifuge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Preparation of Stock Solution: Dissolve the test conjugate in a suitable solvent (e.g., PBS or DMSO) to a final concentration of 1 mg/mL.

  • Incubation: Add the stock solution to pre-warmed serum to a final conjugate concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid protein precipitation.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Protein Precipitation: To quench the reaction and precipitate serum proteins, add 2-3 volumes of ice-cold ACN containing 0.1% TFA to the aliquot. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact conjugate at each time point. The percentage of intact conjugate remaining is calculated relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of remaining conjugate against time.

In Vitro Serum Stability Assay using LC-MS/MS

Objective: To provide a more sensitive and specific quantification of the intact conjugate and its degradation products in serum.

Materials:

  • Same as for the RP-HPLC assay

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Follow steps 1-5 of the RP-HPLC protocol.

  • Sample Analysis: Inject the supernatant into the LC-MS/MS system.

  • Data Analysis: Monitor the parent ion of the intact conjugate and potential degradation products using multiple reaction monitoring (MRM). Quantify the amount of intact conjugate at each time point relative to an internal standard. Calculate the half-life as described previously.

Visualizations

To further clarify the experimental process and the expected stability of the this compound conjugate, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Incubate Conjugate in Serum @ 37°C prep2 Collect Aliquots at Time Points prep1->prep2 prep3 Protein Precipitation (ACN/TFA) prep2->prep3 prep4 Centrifuge prep3->prep4 analysis1 Collect Supernatant prep4->analysis1 analysis2 RP-HPLC or LC-MS/MS Analysis analysis1->analysis2 data1 Quantify Intact Conjugate analysis2->data1 data2 Calculate % Remaining vs. Time data1->data2 data3 Determine Half-life (t½) data2->data3 stability_comparison cluster_high_stability High Stability cluster_moderate_stability Moderate/Cleavable Stability cluster_alternatives Promising Alternatives Amide Amide Bond (e.g., in this compound) Thioether Thioether Peptide Peptide (Enzyme-cleavable) Hydrazone Hydrazone (pH-sensitive) Disulfide Disulfide (Redox-sensitive) PSar Polysarcosine Polypeptide Polypeptide

A Comparative Guide to N-(Azido-PEG3)-NH-PEG3-acid and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and therapeutic index. The choice between different linker technologies is a pivotal decision. This guide provides an objective comparison of two distinct linker strategies: the hydrophilic, azide-functionalized polyethylene glycol (PEG) linker, N-(Azido-PEG3)-NH-PEG3-acid, and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a synthesis of available experimental data on PEGylated and non-PEGylated linkers, offering a clear overview of their respective advantages and disadvantages in ADC development.

Executive Summary

Both this compound and SMCC are heterobifunctional linkers that enable the conjugation of antibodies to cytotoxic payloads. However, they differ significantly in their physicochemical properties, which in turn dictates their impact on the performance of the resulting ADC.

  • This compound Linker: As a PEGylated linker, it introduces hydrophilicity to the ADC. This can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles, including a longer plasma half-life.[][2] The azide group allows for bioorthogonal "click chemistry" conjugation, offering high specificity and efficiency.[3][4]

  • SMCC Linker: SMCC is a classic non-cleavable linker known for its high stability in systemic circulation.[5] It forms a stable thioether bond with the payload, minimizing premature drug release.[6] However, its hydrophobic nature can contribute to ADC aggregation, potentially leading to faster clearance and reduced efficacy.[6]

The selection between these two linkers is a strategic decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.

Physicochemical and Performance Comparison

The following tables summarize key quantitative data for ADCs utilizing PEGylated linkers, such as this compound, and the SMCC linker. While direct head-to-head comparisons of this compound and SMCC with the same antibody and payload are limited in publicly available literature, the data presented provides a comparative perspective.

Table 1: Physicochemical Properties

PropertyThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Hydrophilicity High, due to the polyethylene glycol (PEG) chains.[3]Low, inherently hydrophobic.[6]
Aggregation Propensity Lower; the hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions.[3]Higher, especially with hydrophobic payloads, which can lead to aggregation.[6]
Conjugation Chemistry Azide-alkyne "click" chemistry (e.g., SPAAC or CuAAC) and amide bond formation.[3]NHS ester reaction with amines and maleimide reaction with thiols.[]
Cleavability Non-cleavable.[7]Non-cleavable.[5]

Table 2: Pharmacokinetic and In Vivo Performance

ParameterADC with PEGylated Linker (e.g., this compound)ADC with SMCC Linker
Plasma Half-life (t½) Generally longer; the hydrophilic PEG chain reduces non-specific interactions and clearance.[8]Generally shorter due to potential aggregation and faster clearance.[8]
Clearance (CL) Lower; reduced non-specific uptake and aggregation lead to lower clearance rates.[6]Higher.[6]
In Vitro Cytotoxicity (IC50) May be slightly reduced compared to non-PEGylated counterparts, depending on the payload and PEG length.[8]Potent, but can be affected by aggregation.
In Vivo Efficacy Can be enhanced due to improved pharmacokinetics and tumor accumulation.[8]Proven efficacy in several approved ADCs.
Off-target Toxicity Potentially reduced due to improved PK and reduced aggregation.[8]Can be a concern, influenced by linker-payload stability.

Signaling Pathways and Experimental Workflows

Mechanism of Action of an Antibody-Drug Conjugate

The general mechanism of action for an ADC involves binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Death Cell Death (Apoptosis) Payload->Death 5. Cytotoxicity ADC_Workflow start Start: Antibody & Payload Selection conjugation Linker Conjugation start->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization purification->characterization dar DAR Determination (HIC, MS) characterization->dar aggregation Aggregation Analysis (SEC) characterization->aggregation stability In Vitro Stability (Plasma) characterization->stability cytotoxicity In Vitro Cytotoxicity (Cell-based assays) characterization->cytotoxicity in_vivo In Vivo Efficacy (Xenograft models) cytotoxicity->in_vivo end End: ADC Candidate in_vivo->end Azido_PEG_Conjugation Antibody Antibody Lys-NH2 Activated_Ab Antibody-Linker N3 Antibody:lys->Activated_Ab 1. Amide Bond Formation (EDC/NHS chemistry) Azido_Linker This compound COOH N3 Final_ADC Final ADC Antibody-Linker-Payload Azido_Linker->Final_ADC 2. Click Chemistry (e.g., SPAAC) Activated_Ab->Final_ADC 2. Click Chemistry (e.g., SPAAC) Alkyne_Payload Payload Alkyne Alkyne_Payload:alkyne->Final_ADC SMCC_Conjugation Antibody Antibody Lys-NH2 Activated_Ab Antibody-SMCC Maleimide Antibody:lys->Activated_Ab 1. Amide Bond Formation SMCC SMCC Linker NHS Ester Maleimide SMCC->Activated_Ab Final_ADC Final ADC Antibody-Linker-Payload Activated_Ab:mal->Final_ADC 2. Thioether Bond Formation Thiol_Payload Payload SH Thiol_Payload:thiol->Final_ADC

References

Assessing the Impact of N-(Azido-PEG3)-NH-PEG3-acid and Alternatives on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG), known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biopharmaceuticals.[1] This process can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2]

At the core of this technology are bifunctional linkers, such as N-(Azido-PEG3)-NH-PEG3-acid, which possess two different reactive groups. These heterobifunctional linkers allow for the sequential and specific conjugation of two different molecules, for instance, linking a protein to another molecule or a surface.[1] The this compound linker features a carboxylic acid for coupling to primary amines (e.g., lysine residues on a protein) and an azide group for highly specific "click chemistry" reactions.[3][4]

The method of PEG attachment is a critical determinant of the final conjugate's biological activity. Attaching PEG chains can sometimes lead to a reduction in the protein's specific bioactivity due to steric hindrance at active or binding sites.[2] Therefore, a thorough characterization is essential. This guide provides an objective comparison of different PEGylation strategies, focusing on how the choice of linker and conjugation chemistry impacts a protein's function, supported by experimental data and detailed protocols.

Comparison of PEGylation Strategies and Impact on Activity

The primary trade-off in PEGylation is between enhancing pharmacokinetic properties and preserving biological function. The choice of conjugation strategy—randomly attaching PEG to multiple sites versus attaching it at a single, specific site—is the most significant factor influencing this outcome.

  • Random PEGylation (via Lysine ε-amino Groups) : This is the most traditional approach, often utilizing NHS-ester-activated PEGs (like an activated form of this compound) to target the numerous lysine residues on a protein's surface. While convenient, this method yields a heterogeneous mixture of PEGylated isomers, each with potentially different activity levels.[5] This heterogeneity can complicate manufacturing and characterization, and there is a higher risk of reducing bioactivity if PEG is attached at or near a functional site.[5][6]

  • Site-Specific PEGylation : This advanced approach aims to attach a single PEG chain at a predetermined location away from the protein's active site, resulting in a homogeneous product with better-preserved activity.[7][8] This method minimizes the decrease in activity associated with PEGylation while retaining the pharmacokinetic benefits.[5]

    • N-Terminal Modification : By controlling the reaction pH to be mildly acidic (pH 7.6-8.0), conjugation can be directed primarily to the N-terminal α-amino group, which is more nucleophilic than lysine ε-amino groups under these conditions.[9]

    • Cysteine Modification : This strategy targets the thiol group of a native or engineered cysteine residue using maleimide-functionalized PEGs. It is highly specific but may require protein engineering if an accessible cysteine is not naturally present.[5]

    • Bioorthogonal Chemistry (Click Chemistry) : This involves a two-step process. First, a unique chemical handle (like an alkyne) is incorporated into the protein, often by using an unnatural amino acid. Then, an azide-containing PEG linker (like this compound) is attached via a highly efficient and specific azide-alkyne cycloaddition reaction.[7][10] This method offers exceptional control and is unlikely to impact protein function.

Quantitative Data Comparison

The following tables summarize quantitative data comparing the effects of different PEGylation strategies on key protein parameters.

Table 1: Impact of PEGylation on Protein Pharmacokinetics and Stability

Parameter Effect of PEGylation Rationale
Circulating Half-Life Significantly Increased The increased hydrodynamic size of the PEG-protein conjugate reduces its rate of clearance by the kidneys.[2]
Proteolytic Stability Increased The flexible PEG chain forms a protective hydrophilic shield around the protein, sterically hindering the approach of proteolytic enzymes.[11]
Thermal Stability Generally Increased PEGylation can increase the thermal stability of proteins and improve their ability to refold correctly after thermal denaturation.[12]

| Immunogenicity | Reduced | The PEG "shield" can mask epitopes on the protein surface, preventing recognition by the immune system and reducing anti-drug antibody (ADA) responses.[1][2] |

Table 2: Comparison of Retained In Vitro Bioactivity for Different PEGylation Strategies

Protein PEGylation Strategy Linker Type Retained Activity (%) Reference
Interferon-α2a Random Lysine Branched PEG-NHS (40 kDa) ~35% [6]
Interferon-β-1b Site-Specific N-Terminal Azidohomoalanine + Alkyne-PEG ~100% [5]
rhG-CSF Site-Specific N-Terminal PEG-Aldehyde (20 kDa) ~100% (Neulasta®) [5]
Coagulation Factor IX Site-Specific (N-glycan) PEG-Hydrazide 73-100% [8]
Fibroblast Growth Factor 21 (FGF21) Site-Specific (C-terminus) Maleimide-PEG ~25% (of unmodified) [5]

| Tumor Necrosis Factor-α (TNF-α) | Site-Specific N-Terminal | Linear & Branched PEGs | Enhanced in vivo efficacy vs. random |[13] |

Key Experimental Protocols

Accurate assessment of a PEGylated protein's activity requires robust and validated experimental methods.

Protocol 1: Protein Modification with Azide-PEG-Acid (via NHS Ester Activation)

This protocol describes the random conjugation of an azide-PEG linker to a protein's primary amines (lysines and N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-Acid linker

  • N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) OR pre-activated Azide-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Methodology:

  • Prepare Protein Solution : Dissolve or dilute the protein in amine-free buffer to a concentration of 1-10 mg/mL.

  • Prepare Linker Stock Solution : If using a pre-activated Azide-PEG-NHS ester, dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.[10]

  • Labeling Reaction : Add the Azide-PEG-NHS ester stock solution to the protein solution to achieve a desired molar excess (e.g., 10 to 20-fold excess of linker over protein).[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[10] Incubate for 15-30 minutes.

  • Purification : Remove excess, unreacted PEG linker and quenching reagents by SEC or dialysis against the desired storage buffer. The purified azide-modified protein is now ready for a subsequent "click" reaction or for direct characterization.

Protocol 2: Characterization of PEGylation Degree

A. SDS-PAGE Analysis:

  • Purpose : To confirm the covalent attachment of PEG and assess the heterogeneity of the product.[2]

  • Method : Run samples of the non-PEGylated protein and the purified PEGylated protein on an SDS-PAGE gel. PEGylated proteins will migrate more slowly than their unmodified counterparts, appearing as a smear (for random PEGylation) or a distinct higher molecular weight band (for site-specific PEGylation).[2]

B. TNBS Assay for Free Amine Quantification:

  • Purpose : To indirectly quantify the number of PEG molecules attached by measuring the reduction in free primary amines.[14]

  • Method : React both the PEGylated and non-PEGylated protein with Trinitrobenzenesulfonic acid (TNBS). TNBS reacts with free amines to produce a colored product measured at ~420 nm. The reduction in absorbance in the PEGylated sample compared to the control is used to estimate the degree of PEGylation.[14]

Protocol 3: Functional Bioassay - Cell Proliferation

This assay measures the biological activity of a PEGylated growth factor by its ability to stimulate cell growth.

Materials:

  • A factor-dependent cell line (e.g., NSF-60 cells for G-CSF)

  • Cell culture medium and serum

  • Native and PEGylated protein standards

  • Cell viability reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding : Seed the factor-dependent cells into a 96-well plate at a predetermined density and allow them to attach or stabilize.

  • Sample Preparation : Prepare serial dilutions of the native protein (as a positive control) and the PEGylated protein in cell culture medium.

  • Treatment : Add the protein dilutions to the cells. Include wells with untreated cells as a negative control.

  • Incubation : Incubate the plate for 48-72 hours in a CO2 incubator.[15]

  • Viability Measurement : Add the cell viability reagent to each well and incubate for 2-4 hours. Measure the absorbance or fluorescence using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell proliferation relative to the untreated control. Plot the proliferation against the log of the protein concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) value for both the native and PEGylated protein. A higher EC50 for the PEGylated protein indicates a reduction in specific activity.

Visualizations

The following diagrams illustrate key workflows and concepts in protein PEGylation.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_assay Functional Assessment Protein Protein Stock (Amine-free buffer) React Combine & Incubate (1-2h, RT) Protein->React Linker Azide-PEG-NHS (10 mM in DMSO) Linker->React Quench Quench Reaction (Tris Buffer) React->Quench Purify Purify Conjugate (Size-Exclusion) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize Activity Biological Activity Assay (e.g., Cell Proliferation) Characterize->Activity Compare Compare Activity (vs. Native Protein) Activity->Compare

Caption: Experimental workflow for protein PEGylation and functional assessment.

G cluster_random Random PEGylation (e.g., Lysine) cluster_specific Site-Specific PEGylation (e.g., N-Terminus, Click) rand_start Protein + PEG-NHS rand_result Heterogeneous Mixture (Multiple PEG isomers) rand_start->rand_result rand_outcome Variable Activity Higher risk of inactivation Complex characterization rand_result->rand_outcome spec_start Protein + Specific PEG (e.g., PEG-Aldehyde) spec_result Homogeneous Product (Single PEG isomer) spec_start->spec_result spec_outcome Preserved Activity Consistent performance Simplified manufacturing spec_result->spec_outcome

Caption: Logical comparison of random vs. site-specific PEGylation outcomes.

G GF PEGylated Growth Factor Binding Binding Event GF->Binding Binds Receptor Cell Surface Receptor Receptor->Binding Kinase Kinase Cascade (e.g., JAK/STAT) Binding->Kinase Activates Hindrance Steric Hindrance by PEG chain may reduce binding affinity Binding->Hindrance TF Transcription Factor Activation Kinase->TF Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Potential impact of PEGylation on a growth factor signaling pathway.

References

Performance Showdown: A Comparative Guide to ADCs Featuring N-(Azido-PEG3)-NH-PEG3-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Impact on ADC Performance

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and overall clinical success. This guide provides a comprehensive comparison of the in vitro and in vivo performance of ADCs utilizing the N-(Azido-PEG3)-NH-PEG3-acid linker against established alternatives, namely the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the protease-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker. This analysis is supported by a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows.

The this compound linker is a non-cleavable, hydrophilic linker that leverages a polyethylene glycol (PEG) spacer and an azide group for bioorthogonal "click chemistry" conjugation.[1][2] The PEG moiety is designed to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC, which is particularly advantageous when working with hydrophobic payloads.[3][4] In contrast, the SMCC linker is a well-established non-cleavable linker known for its high stability, as exemplified in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®).[5][6] The Val-Cit-PABC linker represents a widely used cleavable linker, designed to be selectively processed by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells, allowing for targeted payload release.[7][]

Comparative Performance Data

The selection of a linker technology has a profound impact on the therapeutic performance of an ADC.[9] The following tables summarize key quantitative data from preclinical studies to illustrate the performance characteristics of ADCs featuring these different linker types. It is important to note that direct head-to-head comparisons under identical conditions (e.g., antibody, payload, cell line) are not always available in the literature. Therefore, the data presented is a representative synthesis from various studies to highlight the general performance attributes of each linker class.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadTarget/Cell LineIC50 (nM)
PEGylated (as proxy for this compound)MMAEHER2-positive (SK-BR-3)~0.11-0.25
PEGylated (as proxy for this compound)MMAEHER2-positive (BT-474)~0.22-0.50
SMCC (Non-cleavable)DM1HER2-positive (SK-BR-3)Data not specified
Val-Cit-PABC (Cleavable)MMAEHER2-positivePotent (sub-nanomolar)

Note: Data for PEGylated linkers with MMAE payload is synthesized from studies on branched PEG linkers.[10] The introduction of PEG chains can sometimes slightly reduce in vitro cytotoxicity compared to non-PEGylated counterparts, though they often remain highly potent.[11][12]

Table 2: In Vitro Plasma Stability of ADCs with Different Linkers

Linker Type% Payload Loss in Mouse Plasma (24 hours)Key Characteristics
PEGylated (e.g., PEG8)12%Longer PEG chains can shield the payload, enhancing stability.[13]
SMCC (Non-cleavable)LowForms a stable thioether bond, minimizing premature drug release.[14][15]
Val-Cit-PABC (Cleavable)VariableGenerally stable, but can be susceptible to enzymatic cleavage in plasma.[16]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Linker TypeAnimal ModelTumor Growth InhibitionKey Findings
PEGylatedNCI-N87 Gastric Cancer XenograftSignificantProlonged half-life due to PEGylation can lead to stronger tumor growth inhibition.[11][17]
SMCC (Non-cleavable)Breast Cancer XenograftPotentHigh stability contributes to effective tumor growth suppression.[18]
Val-Cit-PABC (Cleavable)NCI-N87 Gastric Carcinoma XenograftSignificantEfficient payload release in the tumor microenvironment drives strong anti-tumor activity.[19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADC performance. The following sections provide methodologies for key assays used in the characterization of ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)

This assay measures the potency of an ADC in killing target cancer cells.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC and relevant controls (e.g., unconjugated antibody, free payload)

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (maximum viability) and "medium only" (background) controls.

  • Adhesion: Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to attach.

  • ADC Treatment: Prepare serial dilutions of the ADC and controls in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Signal Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂ until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • PBS, pH 7.4

  • Anti-human IgG antibody conjugated to magnetic beads

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.[13]

  • Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[20] Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[13]

  • Sample Preparation: Capture the ADC from the plasma aliquots using an anti-human IgG antibody conjugated to magnetic beads.

  • Analysis: Quantify the amount of payload still conjugated to the antibody using LC-MS to determine the percentage of intact ADC remaining over time.[1]

Protocol 3: Bystander Effect Assay (Co-culture Method)

This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC

  • 96-well clear-bottom black tissue culture plates

  • High-content imager or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Monoculture Controls: Seed Ag- GFP cells alone and Ag+ cells alone into separate wells.

    • Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in the same wells at a defined ratio (e.g., 1:1, 1:3).

  • Adhesion: Incubate the plate overnight at 37°C, 5% CO₂.

  • ADC Treatment: Add the ADC at a concentration that is highly cytotoxic to Ag+ cells but has low activity against Ag- cells in monoculture.

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Measure the fluorescence of the GFP-expressing Ag- cells. A decrease in the GFP signal in the co-culture wells compared to the Ag- monoculture control indicates a bystander effect.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.[9]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cells that express the target antigen

  • ADC and vehicle control

Procedure:

  • Tumor Implantation: Implant human tumor cells subcutaneously into the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC (e.g., via intravenous injection) and vehicle control.

  • Monitoring: Measure tumor dimensions and body weights every 3 to 4 days.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.[9]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and the general mechanism of action for ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow start Start: Select Antibody & Payload antibody_mod 1. Antibody Modification (e.g., with Linker) start->antibody_mod payload_conj 2. Payload Conjugation (e.g., Click Chemistry) antibody_mod->payload_conj purification1 3. Purification (e.g., SEC) payload_conj->purification1 characterization 4. Characterization (DAR, Aggregation) purification1->characterization in_vitro 5. In Vitro Assays (Cytotoxicity, Stability) characterization->in_vitro in_vivo 6. In Vivo Studies (Efficacy, PK) in_vitro->in_vivo end End: Candidate Selection in_vivo->end Bystander_Effect_Workflow cluster_workflow Bystander Effect Assay Workflow start Co-culture Antigen+ and Antigen- (GFP+) Cells treatment Treat with ADC start->treatment incubation Incubate (72-120h) treatment->incubation readout Measure GFP Fluorescence incubation->readout analysis Analyze Reduction in GFP Signal readout->analysis

References

A Researcher's Guide to Interpreting the Certificate of Analysis for N-(Azido-PEG3)-NH-PEG3-acid and Comparing Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical step in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The N-(Azido-PEG3)-NH-PEG3-acid linker, a molecule featuring a terminal azide for "click" chemistry and a carboxylic acid for amide bond formation, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for this linker and presents an objective comparison with alternative PEG-based linkers, supported by experimental data and detailed protocols.

Interpreting the Certificate of Analysis for this compound

The Certificate of Analysis is a crucial document that guarantees the quality and purity of a chemical reagent. Below is a representative CoA for this compound, detailing the key analytical tests and their acceptable specifications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solid or viscous oilConformsVisual
Solubility Soluble in water, DMSO, DMFConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H NMR
Purity by HPLC ≥ 95%98.2%HPLC
Molecular Formula C₁₇H₃₄N₄O₈C₁₇H₃₄N₄O₈-
Molecular Weight 422.48 g/mol 422.5 g/mol Mass Spectrometry
Storage -20°C, desiccated--

Performance Comparison with Alternative PEG Linkers

The choice of a PEG linker's length and architecture (linear vs. branched) can significantly impact the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the resulting bioconjugate.[1][2][3] This section compares this compound with longer linear and branched alternatives.

Table 2: Comparison of Linear Azido-PEG-Acid Linkers of Varying Lengths

ParameterN-(Azido-PEG3)-...-acidLonger Linear Linker (e.g., PEG6, PEG12)Rationale & Key Findings
Hydrophilicity GoodHigherLonger PEG chains increase the overall hydrophilicity of the bioconjugate, which can mitigate aggregation issues with hydrophobic payloads.[4][5]
Steric Hindrance ModerateHigherLonger linkers can increase the distance between the conjugated molecules, which may be beneficial for preserving the biological activity of proteins. However, it may also decrease in vitro potency in some cases.[6]
Plasma Half-life ShorterLongerIncreased hydrodynamic size due to longer PEG chains leads to reduced renal clearance and a significantly longer plasma half-life. For example, an affibody-drug conjugate with a 10 kDa PEG linker showed an 11.2-fold longer half-life compared to the non-PEGylated version.[6]
In Vivo Efficacy Application-dependentOften ImprovedThe extended circulation time can lead to greater accumulation of the bioconjugate in the target tissue, potentially improving in vivo efficacy.[5]

Table 3: Comparison of Linear vs. Branched Azido-PEG-Acid Linkers

ParameterLinear Linker (e.g., this compound)Branched Linker (e.g., N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid)Rationale & Key Findings
Payload Capacity 1 per linkerCan be >1 per linkerBranched linkers can be designed to carry multiple payload molecules per conjugation site on a biomolecule, potentially increasing the drug-to-antibody ratio (DAR).[2]
Hydrodynamic Radius SmallerLargerBranched linkers create a larger hydrodynamic volume, which can lead to reduced renal clearance and a longer in vivo half-life.[1]
Pharmacokinetics Faster ClearanceSlower ClearanceStudies have shown superior pharmacokinetic profiles for bioconjugates with branched PEG linkers compared to their linear counterparts. An ADC with a branched PEG linker exhibited a significantly slower clearance rate than one with a linear PEG linker.[7]
In Vivo Efficacy GoodPotentially EnhancedThe improved pharmacokinetic properties of branched linkers can translate to enhanced in vivo antitumor activity.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers in bioconjugation.

Protocol 1: EDC/NHS Coupling of the Carboxylic Acid Moiety to a Protein

This protocol describes the two-step activation of the carboxylic acid on the PEG linker and subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • N-(1-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of PEG Linker: Dissolve the this compound in Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Dissolve the protein in the Coupling Buffer.

  • Conjugation: Immediately add the activated PEG linker solution to the protein solution. A typical molar ratio is 10-20 fold excess of the linker to the protein. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.

G EDC/NHS Coupling Workflow cluster_0 Activation (pH 4.5-6.0) cluster_1 Conjugation (pH 7.2-8.0) cluster_2 Quenching & Purification PEG_Acid This compound Activated_PEG NHS-activated PEG-linker PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Azido-PEG-Protein Conjugate Activated_PEG->Conjugate 2h RT or O/N 4°C Protein Protein-NH2 Protein->Conjugate Quench Quenching Buffer (Tris) Conjugate->Quench 15 min, RT Purification Purification (SEC) Quench->Purification G CuAAC 'Click' Chemistry Workflow Azido_Protein Azido-PEG-Protein Triazole_Conjugate Final Bioconjugate (Triazole Linkage) Azido_Protein->Triazole_Conjugate Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Conjugate Catalyst CuSO4 + Na-Ascorbate + Ligand Catalyst->Triazole_Conjugate 1-4h, RT

References

A Comparative Guide to N-(Azido-PEG3)-NH-PEG3-acid and Alternative Bifunctional Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(Azido-PEG3)-NH-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) linker, with other commonly used alternatives in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). While specific peer-reviewed studies detailing the extensive use of this compound are limited, this guide leverages available data on its structural components and analogous linkers to provide a valuable comparative overview.

This compound is a non-cleavable linker featuring an azide group and a carboxylic acid group at its termini, connected by a flexible PEG spacer.[1] The azide functionality allows for bioorthogonal conjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[5][6][7] This dual reactivity makes it a versatile tool for linking two different molecules, such as a targeting moiety and a therapeutic payload.

Comparative Data of Bifunctional Linkers

The selection of a linker is critical for the successful development of bioconjugates. The following tables provide a comparison of this compound with other common bifunctional linkers.

Linker Type Functional Group 1 Functional Group 2 Reactivity Key Advantages Key Disadvantages Common Applications
Azido-PEG-Acid (e.g., this compound)Azide (-N3)Carboxylic Acid (-COOH)Azide reacts with alkynes (CuAAC or SPAAC). Acid reacts with amines (requires activation, e.g., with EDC/NHS).Bioorthogonal azide group allows for high specificity. PEG spacer enhances solubility and reduces immunogenicity.Carboxylic acid requires an activation step, adding to the reaction complexity.Antibody-Drug Conjugates (ADCs), PROTACs, Peptide Conjugation, Surface Modification.
Azido-PEG-NHS Ester Azide (-N3)N-Hydroxysuccinimide Ester (-NHS)Azide reacts with alkynes. NHS ester reacts readily with primary amines.NHS ester is pre-activated for direct reaction with amines, simplifying the conjugation process.NHS esters are susceptible to hydrolysis in aqueous solutions, requiring careful reaction condition control.ADCs, Protein Labeling, Bioconjugation.[3]
Maleimide-PEG-NHS Ester MaleimideN-Hydroxysuccinimide Ester (-NHS)Maleimide reacts with thiols (e.g., from cysteine residues). NHS ester reacts with primary amines.Highly selective for thiols, enabling site-specific conjugation to proteins.Potential for retro-Michael addition, leading to linker-payload dissociation.ADCs, Peptide-Drug Conjugates.
DBCO-PEG-NHS Ester Dibenzocyclooctyne (DBCO)N-Hydroxysuccinimide Ester (-NHS)DBCO reacts with azides (SPAAC). NHS ester reacts with primary amines.SPAAC is a copper-free click chemistry reaction, ideal for biological systems where copper is cytotoxic.DBCO is a bulky hydrophobic group which may affect the solubility and aggregation of the conjugate.Live Cell Imaging, Bioconjugation in complex biological media.
Alkyne-PEG-Acid AlkyneCarboxylic Acid (-COOH)Alkyne reacts with azides (CuAAC or SPAAC). Acid reacts with amines (requires activation).Provides an alternative click chemistry handle to the azide group.Similar to Azido-PEG-Acid, requires activation of the carboxylic acid.Bioconjugation, materials science.

Experimental Protocols: A Generalized Workflow

1. Activation of the Carboxylic Acid:

  • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMF or DMSO).

  • Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Allow the reaction to proceed at room temperature to form the NHS ester-activated linker.

2. Conjugation to an Amine-Containing Molecule (e.g., a targeting ligand):

  • Add the amine-containing molecule to the activated linker solution.

  • The reaction is typically carried out in a buffer with a slightly basic pH (e.g., PBS pH 7.4-8.0).

  • Monitor the reaction progress using techniques like HPLC or mass spectrometry.

  • Purify the resulting azide-functionalized conjugate using size exclusion chromatography or other appropriate methods.

3. "Click" Chemistry Conjugation to an Alkyne-Containing Molecule (e.g., a drug payload):

  • For CuAAC: In the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA), the azide-functionalized conjugate is reacted with the alkyne-containing molecule.

  • For SPAAC: The azide-functionalized conjugate is directly reacted with a strained alkyne, such as a DBCO-functionalized molecule, without the need for a copper catalyst.

  • Purify the final bioconjugate using appropriate chromatographic techniques.

Visualizing Workflows and Concepts

To further clarify the application of this compound and related linkers, the following diagrams illustrate key processes and relationships.

G Generalized Bioconjugation Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Conjugation (Click Chemistry) Linker This compound ActivatedLinker Azido-PEG-NHS Ester Linker->ActivatedLinker Activation Activator EDC / NHS Activator->ActivatedLinker Intermediate Azide-functionalized Molecule A ActivatedLinker->Intermediate Amide Bond Formation MoleculeA Amine-containing Molecule (e.g., Antibody) MoleculeA->Intermediate FinalConjugate Molecule A - Linker - Molecule B Intermediate->FinalConjugate Triazole Formation MoleculeB Alkyne-containing Molecule (e.g., Drug) MoleculeB->FinalConjugate

Caption: A generalized workflow for bioconjugation using a heterobifunctional linker.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The role of a PROTAC in mediating targeted protein degradation.

Linker_Selection Decision Tree for Linker Selection decision decision choice choice start Start: Select a Bifunctional Linker q1 Need for bioorthogonal reaction? start->q1 q2 Is copper cytotoxicity a concern? q1->q2 Yes q3 Targeting a thiol group? q1->q3 No q2->choice Yes (Use SPAAC) q2->choice No (CuAAC is an option) choice1 Azido- or Alkyne-Linker q2->choice1 choice2 Maleimide-Linker q3->choice2 Yes choice3 NHS-Ester for Amine q3->choice3 No (targeting amines)

Caption: A decision tree to aid in selecting an appropriate bifunctional linker.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG3)-NH-PEG3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure laboratory environment. N-(Azido-PEG3)-NH-PEG3-acid, a bifunctional linker utilized in bioconjugation and other applications, necessitates specific disposal protocols due to its azide functional group. The primary concern with this compound is the azide moiety, which can be toxic and has the potential to form explosive compounds under specific conditions.[1] Adherence to the following procedural guidelines will mitigate the risks associated with the azide group.

Core Safety Precautions and Handling

Before initiating any disposal process, it is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves

Key Chemical Incompatibilities to Avoid

The azide group is reactive and can form hazardous compounds when it comes into contact with certain substances. It is crucial to avoid:

Incompatible SubstanceHazard
Acids Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
Metals Avoid contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical concerning drain pipes, which are often made of these materials.[1]
Halogenated Solvents The use of halogenated solvents such as dichloromethane and chloroform with azides should be avoided due to the potential for creating explosive di- and tri-azidomethane.[1]
Metal Utensils Do not use metal spatulas or other metal utensils when handling azide-containing compounds.[1]

Disposal Procedure: Chemical Deactivation of the Azide Group

For dilute aqueous solutions of this compound (≤5%), a chemical deactivation step is recommended to neutralize the hazardous azide group.[1][2] This process should be carried out in a chemical fume hood.

Experimental Protocol for Deactivation:

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% this compound.[2]

  • Reaction: While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite.[1]

  • Acidification: Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric or hydrochloric acid through the dropping funnel. The addition of acid will generate nitrous acid in situ, which then reacts with the azide. A sign of the reaction is the evolution of nitrogen gas. Maintain a slow addition rate to control the reaction.[1]

  • Completion: Continue stirring the reaction mixture for several hours after the addition is complete to ensure the full deactivation of the azide.[1]

Waste Collection and Final Disposal

After the deactivation procedure, the resulting mixture should be collected in a properly labeled hazardous waste container.

Waste Container Requirements:

  • Container Material: Utilize a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a complete list of its contents.[1]

  • Segregation: Azide-containing waste must be collected separately from other chemical wastes.[1]

Consult your local Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary. Always adhere to all federal, state, and local regulations when disposing of chemical substances.

Logical Workflow for Disposal

start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood check_concentration Is the waste a dilute aqueous solution (<=5%)? hood->check_concentration deactivation Chemical Deactivation (Nitrous Acid Treatment) check_concentration->deactivation Yes collect_waste Collect in a Labeled, Non-Metal Hazardous Waste Container check_concentration->collect_waste No deactivation->collect_waste contact_ehs Contact EHS for Final Disposal collect_waste->contact_ehs end End contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.